molecular formula C24H26N2O5 B562864 4'-Hydroxyphenylcarvedilol-d3 CAS No. 1189675-28-2

4'-Hydroxyphenylcarvedilol-d3

Cat. No.: B562864
CAS No.: 1189675-28-2
M. Wt: 425.499
InChI Key: ZCJHEORDHXCJNB-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Hydroxyphenylcarvedilol-d3, also known as this compound, is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 425.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-(trideuteriomethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJHEORDHXCJNB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662021
Record name 4-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-[(~2~H_3_)methyloxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189675-28-2
Record name 4-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-[(~2~H_3_)methyloxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4'-Hydroxyphenylcarvedilol-d3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 4'-Hydroxyphenylcarvedilol-d3, a crucial internal standard for the bioanalysis of carvedilol and its primary metabolite, 4'-hydroxyphenylcarvedilol. This document is intended for researchers, scientists, and professionals in drug development and metabolism studies.

Introduction: The Significance of a Deuterated Internal Standard

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, widely prescribed for the management of hypertension and heart failure.[1] Its major active metabolite, 4'-hydroxyphenylcarvedilol, also contributes to the overall therapeutic effect.[2] Accurate quantification of both carvedilol and its metabolites in biological matrices is paramount for pharmacokinetic and bioequivalence studies.[3][4]

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[5] this compound, with its deuterium-labeled methoxy group, offers the ideal properties for an internal standard: it co-elutes with the analyte during chromatography but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This ensures accurate and precise quantification by correcting for variations in sample preparation and instrument response.[4][5]

This guide outlines a feasible synthetic pathway for this compound and details the analytical techniques for its comprehensive characterization, ensuring its suitability for use in regulated bioanalytical studies.

A Plausible Synthetic Pathway for this compound

The synthesis of this compound can be strategically designed to introduce the deuterium label at a late stage to maximize efficiency. The proposed pathway commences with a commercially available starting material and proceeds through several key transformations.

Synthesis_Pathway A Vanillin B Protocatechuic Aldehyde A->B  O-Demethylation (e.g., BBr3)   C 4-(Benzyloxy)-3-hydroxybenzaldehyde B->C  Selective Benzylation   D 4-(Benzyloxy)-3-(trideuteromethoxy)benzaldehyde C->D  Deuteromethylation (CD3I, base)   E 1-(4-(Benzyloxy)-3-(trideuteromethoxy)phenyl)ethan-1-one D->E  Methylmagnesium Bromide   F 2-Bromo-1-(4-(benzyloxy)-3-(trideuteromethoxy)phenyl)ethan-1-one E->F  Bromination   G 1-(9H-Carbazol-4-yloxy)-3-((2-(4-(benzyloxy)-3-(trideuteromethoxy)phenyl)-2-oxoethyl)amino)propan-2-ol F->G  Coupling with Carvedilol Side Chain Precursor   H This compound G->H  Reduction & Deprotection  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: O-Demethylation of Vanillin to Protocatechuic Aldehyde

  • Rationale: The synthesis begins with the selective removal of the methyl group from vanillin to yield protocatechuic aldehyde. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.[3][6][7]

  • Procedure:

    • Dissolve vanillin in a suitable anhydrous solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of boron tribromide in DCM dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding methanol, followed by water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude protocatechuic aldehyde.

Step 2: Selective Benzylation of Protocatechuic Aldehyde

  • Rationale: To differentiate the two hydroxyl groups for the subsequent deuteromethylation, a selective protection strategy is employed. The more acidic phenolic proton at the 4-position can be selectively benzylated.

  • Procedure:

    • Dissolve protocatechuic aldehyde in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a mild base, such as potassium carbonate, to the solution.

    • Add benzyl bromide dropwise and heat the reaction mixture to 60-70°C for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 4-(benzyloxy)-3-hydroxybenzaldehyde.

Step 3: Deuteromethylation to Introduce the d3-Label

  • Rationale: This is the key step where the deuterium label is introduced. A Williamson ether synthesis approach is used with a deuterated methylating agent.[8][9]

  • Procedure:

    • Dissolve 4-(benzyloxy)-3-hydroxybenzaldehyde in a suitable solvent like acetone or DMF.

    • Add a base such as potassium carbonate.

    • Add iodomethane-d₃ (CD₃I) and stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • After completion, filter off the base and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain 4-(benzyloxy)-3-(trideuteromethoxy)benzaldehyde.

Step 4-8: Elaboration of the Side Chain and Final Deprotection

The subsequent steps involve the conversion of the aldehyde to an acetophenone, followed by bromination, coupling with the appropriate carvedilol side-chain precursor, and final reduction and deprotection to yield this compound. These steps would follow established synthetic methodologies for carvedilol and its analogs.[4][10]

Purification and Comprehensive Characterization

Rigorous purification and characterization are essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization_Workflow A Crude this compound B Purification (Preparative HPLC) A->B C Purity Assessment (Analytical HPLC-UV) B->C D Identity Confirmation (LC-MS/MS) C->D E Structural Elucidation (NMR) D->E F Final Characterized Standard E->F

Sources

Decoding the Certificate of Analysis: A Technical Guide to 4'-Hydroxyphenylcarvedilol-d3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Deuterated Metabolite Standard

In the landscape of pharmaceutical development and clinical research, particularly in pharmacokinetic (PK) and drug metabolism studies, the precision of analytical measurements is paramount. Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic blocking activity, is extensively metabolized in the body. One of its principal and pharmacologically active metabolites is 4'-hydroxyphenylcarvedilol. To accurately quantify this metabolite in biological matrices, stable isotope-labeled internal standards are indispensable. This guide provides an in-depth technical examination of the Certificate of Analysis (CoA) for 4'-Hydroxyphenylcarvedilol-d3, a deuterated analog essential for highly accurate bioanalytical assays.

This compound serves as an ideal internal standard for mass spectrometry-based quantification.[1] Its chemical properties are nearly identical to the endogenous (unlabeled) metabolite, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass, due to the three deuterium atoms, allows it to be distinguished by the mass spectrometer. This co-eluting, mass-differentiated standard enables precise correction for matrix effects and variations in instrument response, leading to robust and reliable data.[1] Understanding the comprehensive characterization detailed in a CoA is crucial for ensuring the quality and integrity of the analytical results that underpin critical drug development decisions.

Deconstructing the Certificate of Analysis: A Multi-faceted Approach to Quality

A Certificate of Analysis for a reference standard like this compound is not merely a document of specifications; it is a testament to the rigorous scientific validation of the material's identity, purity, and concentration. Each section of the CoA provides a layer of evidence, building a comprehensive quality profile.

Table 1: Representative Physicochemical & Analytical Data for this compound
ParameterSpecificationMethodScientific Rationale
Identity
AppearanceWhite to Off-White SolidVisual InspectionProvides a basic, qualitative check for gross contamination or degradation.
¹H-NMR SpectrumConforms to StructureNuclear Magnetic ResonanceConfirms the chemical structure by analyzing the magnetic properties of atomic nuclei, ensuring correct proton placement and chemical environment.
Mass Spectrum (ESI+)Consistent with StructureLC-MS/MSVerifies the molecular weight and provides fragmentation data consistent with the expected structure, confirming the mass of the molecule.
Purity
Chemical Purity (HPLC)≥98.0%High-Performance Liquid ChromatographyQuantifies the percentage of the desired compound relative to any impurities, ensuring the standard is free from significant contaminants that could interfere with analysis.
Isotopic Purity (d3)≥99%Mass SpectrometryDetermines the percentage of the deuterated species, ensuring minimal presence of unlabeled or partially labeled molecules that could compromise its function as an internal standard.
Water Content≤1.0%Karl Fischer TitrationAccurately quantifies the water content, which is critical for the correct calculation of the standard's concentration when preparing stock solutions.
Residual SolventsMeets USP <467> LimitsHeadspace GC-MSIdentifies and quantifies any remaining solvents from the synthesis process to ensure they are below regulatory limits and will not interfere with the analysis.[2]
Assigned Value
Concentration (as supplied)Provided with UncertaintyGravimetric Preparation & Purity CorrectionThe final, certified concentration of the standard, accounting for chemical purity and water content, with a stated measurement uncertainty.

The Science Behind the Specifications: Methodologies and Interpretations

Structural Elucidation and Identity Confirmation

The cornerstone of a reliable analytical standard is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed to achieve this.

¹H-NMR provides detailed information about the molecular structure by mapping the chemical environment of each proton. The spectrum for this compound would be expected to show characteristic peaks for the aromatic, aliphatic, and hydroxyl protons. Crucially, the absence of a signal corresponding to the methoxy protons and the presence of a deuterated signal confirms the location of the deuterium labeling.

dot

Caption: Conceptual workflow of ¹H-NMR for structural confirmation.

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For this compound, electrospray ionization (ESI) in positive mode is typically used. The mass spectrum will show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 425.49 g/mol . Tandem mass spectrometry (MS/MS) is then used to fragment this parent ion, and the resulting daughter ions provide further structural confirmation.

dot

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometer cluster_data Data Output Sample 4'-OH-Carvedilol-d3 in Solution IonSource Electrospray Ionization (ESI) Sample->IonSource is ionized MassAnalyzer1 Q1: Parent Ion Selection (m/z 426.2) IonSource->MassAnalyzer1 ions enter CollisionCell Q2: Fragmentation (CID) MassAnalyzer1->CollisionCell selected ion MassAnalyzer2 Q3: Daughter Ion Detection CollisionCell->MassAnalyzer2 fragments enter Spectrum Mass Spectrum (Parent & Fragment Ions) MassAnalyzer2->Spectrum data generated

Caption: Workflow for LC-MS/MS based identity and purity analysis.

Purity Assessment: A Multi-pronged Strategy

Ensuring the purity of an analytical standard is critical for accurate quantification. Several orthogonal techniques are used to assess different aspects of purity.

HPLC is the workhorse for determining chemical purity. The standard is dissolved and injected into the HPLC system, where it travels through a column packed with a stationary phase. Different compounds in the sample interact differently with the stationary phase and are separated. A detector at the end of the column measures the amount of each compound as it elutes. The purity is calculated by dividing the area of the main peak (this compound) by the total area of all peaks in the chromatogram.

Experimental Protocol: HPLC Purity Determination

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient mixture of acetonitrile and 0.1% formic acid in water. The specific gradient will be optimized to ensure good separation of the main compound from any potential impurities.

  • Standard Solution Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 240 nm).

  • Analysis: Inject the standard solution into the HPLC system and record the chromatogram.

  • Calculation: Calculate the purity by the area normalization method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Water can be a significant impurity in solid reference standards. The Karl Fischer titration is a highly specific and accurate method for determining the water content.[3][4] This method is based on a chemical reaction between iodine and water in the presence of sulfur dioxide and a base. The amount of iodine consumed is directly proportional to the amount of water present. The result is used to correct the concentration of stock solutions prepared from the solid standard.

Organic solvents used in the synthesis and purification of the standard can remain in the final product. HS-GC-MS is a sensitive technique for identifying and quantifying these residual solvents.[2][5][6] A sample of the solid standard is heated in a sealed vial (headspace), causing any volatile solvents to enter the gas phase. A sample of this gas is then injected into a gas chromatograph for separation, and a mass spectrometer is used for detection and identification. The levels of any detected solvents are compared against the limits set by regulatory guidelines such as USP <467>.[2]

Conclusion: A Foundation of Trust in Analytical Data

The Certificate of Analysis for this compound is a comprehensive document that provides the end-user with a high degree of confidence in the quality of the analytical standard. Through the orthogonal application of advanced analytical techniques, the identity, purity, and concentration of the standard are rigorously established. For scientists in drug development, a thorough understanding of the data and methodologies presented in the CoA is not just a matter of due diligence; it is fundamental to ensuring the integrity and reliability of the bioanalytical data that informs critical decisions throughout the drug development lifecycle.

References

  • Agilent Technologies. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]

  • BYJU'S. (n.d.). Principle of Karl Fischer Titration. Retrieved from [Link]

  • Labsert. (n.d.). CERTIFICATE OF ANALYSIS. Retrieved from [Link]

  • LCGC International. (2010). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Testing a Karl Fischer Water Standard to Prevent Errors in Titration Results. Retrieved from [Link]

  • National Institute of Standards and Technology. (2018). Certificate of Analysis - Standard Reference Material® 3284. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Specac Ltd. (n.d.). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]

  • Waters. (2023). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Retrieved from [Link]

Sources

A Technical Guide to the Application of 4'-Hydroxyphenylcarvedilol-d3 in Bioanalytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and application of 4'-Hydroxyphenylcarvedilol-d3 as a critical reagent in the quantitative analysis of carvedilol and its primary active metabolite.

Introduction: The Quintessential Role of a Deuterated Internal Standard

Carvedilol, a non-selective beta/alpha-1 blocker, is extensively metabolized in the body, with 4'-hydroxyphenyl carvedilol being one of its pharmacologically active metabolites.[1] Accurate quantification of both the parent drug and its active metabolites in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The inherent variability of sample preparation and instrumental analysis necessitates the use of an internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[2]

This compound is the deuterium-labeled analog of 4'-hydroxyphenyl carvedilol.[3] Its near-identical physicochemical properties to the unlabeled analyte ensure that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[2] This co-behavior allows for the correction of variations during sample extraction and analysis, leading to highly accurate and precise quantification.[2][4] The use of a SIL-IS is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[5]

Carvedilol Metabolism and the Significance of the 4'-Hydroxyphenyl Metabolite

Carvedilol undergoes extensive hepatic metabolism, primarily through aromatic ring oxidation and glucuronidation.[6] The cytochrome P450 enzyme CYP2D6 is principally responsible for the aromatic ring oxidation that produces the 4'- and 5'-hydroxyphenyl metabolites.[6] The 4'-hydroxyphenyl metabolite is of particular interest as it exhibits potent beta-blocking activity, approximately 13 times that of the parent compound.[7] Therefore, its quantification is crucial for a comprehensive understanding of carvedilol's overall pharmacological effect.

Carvedilol_Metabolism Carvedilol Carvedilol Metabolite 4'-Hydroxyphenylcarvedilol Carvedilol->Metabolite Aromatic Ring Oxidation Enzyme CYP2D6 Enzyme->Carvedilol

Caption: Metabolic pathway of Carvedilol to 4'-Hydroxyphenylcarvedilol.

Commercial Suppliers of this compound

A critical first step in any quantitative bioanalytical study is the procurement of high-purity reference standards. The following table provides a list of commercial suppliers for this compound. Researchers should always request a Certificate of Analysis (CoA) to verify the identity, purity, and isotopic enrichment of the standard.

SupplierProduct NameCAS NumberMolecular Formula
MedChemExpress4'-Hydroxyphenyl Carvedilol-d31189675-28-2C₂₄H₂₃D₃N₂O₅
Santa Cruz Biotechnology4′-Hydroxyphenylcarvedilol-d31189675-28-2C₂₄H₂₃D₃N₂O₅
LGC Standards4'-Hydroxyphenyl Carvedilol-d31189675-28-2C₂₄H₂₃D₃N₂O₅
BOC Sciences4'-Hydroxyphenyl Carvedilol-[d3]1189675-28-2C₂₄H₂₃D₃N₂O₅
Hammond Cell Tech4'-Hydroxyphenyl Carvedilol-d31189675-28-2Not Specified
The Antirrhinum4'-Hydroxyphenyl Carvedilol-d31189675-28-2Not Specified
Adheron Therapeutics4'-Hydroxyphenyl Carvedilol-d31189675-28-2Not Specified

A Validated Bioanalytical Workflow: UPLC-MS/MS Quantification in Human Plasma

This section details a robust and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma, employing their respective deuterated internal standards. This protocol is synthesized from established methodologies and adheres to regulatory guidelines.[1][4][5]

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with Internal Standards (Carvedilol-d7 and This compound) Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into UPLC System Reconstitute->Inject UPLC Chromatographic Separation (C18 Column) Inject->UPLC MS Tandem Mass Spectrometry (Positive ESI, MRM Mode) UPLC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: UPLC-MS/MS bioanalytical workflow for carvedilol and its metabolite.

Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Prepare individual primary stock solutions of carvedilol, 4'-hydroxyphenyl carvedilol, and this compound (and carvedilol-d7, if quantifying the parent drug) in methanol at a concentration of 1 mg/mL.

  • From these stocks, prepare serial dilutions in methanol to create working solutions for calibration standards and quality control (QC) samples.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of human plasma, add the internal standard working solution containing this compound. The causality here is to ensure the IS is present from the earliest stage to account for variability in all subsequent steps.

  • The samples are then loaded onto a pre-conditioned SPE cartridge. SPE is chosen over simpler methods like protein precipitation to achieve a cleaner extract, which is crucial for minimizing matrix effects and enhancing the longevity of the analytical column and mass spectrometer.[4][8]

  • Wash the cartridge to remove endogenous interferences.

  • Elute the analytes and internal standard with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

3. UPLC-MS/MS Conditions:

ParameterConditionRationale
UPLC System Waters ACQUITY UPLC or equivalentProvides high resolution and rapid separation.
Column UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm)C18 chemistry offers excellent retention for moderately lipophilic compounds like carvedilol and its metabolites.[4]
Mobile Phase Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (e.g., 78:22, v/v)The combination of organic solvent and an acidic aqueous buffer ensures good peak shape and ionization efficiency in positive ion mode.[4]
Flow Rate 0.4 mL/minOptimized for the column dimensions to achieve efficient separation.
Column Temperature 40 °CMaintains consistent retention times and peak shapes.
Mass Spectrometer Triple quadrupole (e.g., Sciex API 4000 or equivalent)Enables sensitive and selective quantification using Multiple Reaction Monitoring (MRM).
Ionization Source Positive Electrospray Ionization (ESI)Carvedilol and its metabolites contain secondary amine groups that are readily protonated.[4]
MRM Transitions Carvedilol: To be optimized; 4'-Hydroxyphenylcarvedilol: To be optimized; this compound: To be optimizedSpecific precursor-to-product ion transitions provide high selectivity for quantification. These must be determined experimentally by infusing the pure compounds.

4. Method Validation: A Self-Validating System The trustworthiness of the analytical data hinges on a rigorous validation process as outlined by the FDA's Bioanalytical Method Validation Guidance.[5]

  • Selectivity and Specificity: Analyze at least six different batches of blank plasma to ensure no endogenous components interfere with the detection of the analytes or the internal standard.

  • Calibration Curve: A calibration curve should be prepared in the same biological matrix as the study samples. A linear range should be established, for example, 0.05-50 ng/mL for carvedilol and 0.01-10 ng/mL for 4'-hydroxyphenyl carvedilol.[4]

  • Accuracy and Precision: The intra- and inter-batch precision should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).[4][5]

  • Matrix Effect: This is a critical parameter, especially when using ESI. The matrix effect should be assessed to ensure that components in the plasma do not suppress or enhance the ionization of the analytes or the internal standard.[4] While a SIL-IS is expected to compensate for matrix effects, it is not always a guarantee, especially if there is a slight retention time shift due to the deuterium isotope effect.[2]

  • Recovery: The extraction efficiency of the SPE method should be consistent and reproducible across the concentration range.

  • Stability: The stability of the analytes in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, bench-top stability, and long-term storage.[1]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the active 4'-hydroxyphenyl metabolite of carvedilol in biological matrices. Its use as an internal standard in validated LC-MS/MS methods, as outlined in this guide, ensures the generation of high-quality data that can be confidently submitted to regulatory agencies. By understanding the rationale behind the experimental choices and adhering to rigorous validation protocols, researchers can achieve reliable results in their pharmacokinetic and clinical studies.

References

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography. [Link]

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Iranian Journal of Pharmaceutical Research. [Link]

  • Pharmacokinetic parameters of carvedilol and 4/-hydroxyphenyl carvedilol after administration of a single 6.25 mg carvedilol orally. ResearchGate. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia. [Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Carvedilol Pathway, Pharmacokinetics. PharmGKB. [Link]

  • HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry. [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. [Link]

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. [Link]

  • 4'-hydroxyphenyl carvedilol suppliers USA. Chemicals.US. [Link]

  • 4'-Hydroxyphenyl Carvedilol-d3. Hammond Cell Tech. [Link]

  • 4'-Hydroxyphenyl Carvedilol-d3. The Antirrhinum. [Link]

  • 4'-Hydroxyphenyl Carvedilol-d3. Adheron Therapeutics. [Link]

Sources

solubility of 4'-Hydroxyphenylcarvedilol-d3 in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4'-Hydroxyphenylcarvedilol-d3 in Organic Solvents

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for understanding and determining the . While specific quantitative solubility data for this deuterated metabolite is not widely published, this document outlines the fundamental principles governing its solubility, provides detailed, field-proven experimental protocols for its determination, and offers insights into the interpretation of solubility data in the context of drug development. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical methodologies.

Introduction: The Significance of Solubility in Drug Development

This compound is a labeled metabolite of Carvedilol, a nonselective beta-blocker and alpha-1 blocker used in the treatment of hypertension[1]. In drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) and its metabolites is of paramount importance. Solubility profoundly influences key pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME)[2][3]. Poor solubility can lead to low bioavailability, hindering a drug candidate's therapeutic efficacy[4].

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, a molecule with the following properties:

PropertyValueSource
Analyte Name This compound[1]
CAS Number 1189675-28-2[1]
Molecular Formula C24H23D3N2O5
Molecular Weight 425.49 g/mol [1][5]

Given that this compound is a deuterated analog of a Carvedilol metabolite[6][7], its solubility behavior is expected to be very similar to the non-labeled compound. Therefore, data and principles applicable to Carvedilol can serve as a valuable reference.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is a function of both its intrinsic properties and the properties of the solvent. The adage "like dissolves like" is a fundamental principle. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

Key Molecular Descriptors for Solubility Prediction:

  • Polarity and Hydrogen Bonding: The presence of hydroxyl (-OH), amine (-NH-), and ether (-O-) groups in this compound suggests its capacity for hydrogen bonding, contributing to its solubility in protic and polar aprotic solvents.

  • Molecular Size and Shape: Larger molecules generally have lower solubility due to stronger intermolecular forces in the crystal lattice that must be overcome.

  • pKa: Carvedilol is a basic compound with a pKa of 7.8[8]. The ionization state of this compound will be pH-dependent, significantly impacting its solubility in protic solvents, especially aqueous solutions. Solubility is expected to increase in acidic conditions where the molecule becomes protonated[8][9].

Solvent Properties of Interest:

  • Polarity (Dielectric Constant): Solvents with higher dielectric constants are generally better at dissolving polar compounds.

  • Hydrogen Bond Donor/Acceptor Capacity: Solvents that can effectively form hydrogen bonds with the solute will enhance solubility.

  • Physical Properties: Factors such as viscosity and surface tension can also play a role in the kinetics of dissolution[9].

Quantitative Solubility Data of Parent Compound: Carvedilol

SolventSolubility of CarvedilolSource
Dimethyl Sulfoxide (DMSO)~30 mg/mL[10]
Dimethylformamide (DMF)~30 mg/mL[10]
Ethanol~5 mg/mL[10]
MethanolSoluble[4]
AcetoneSoluble[11]
Tetrahydrofuran (THF)Soluble[11]
Ethyl AcetateSoluble[11]

This data suggests that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like ethanol.

Experimental Determination of Solubility: Protocols and Methodologies

Two primary types of solubility assays are employed in drug development: kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock (typically in DMSO) into an aqueous or organic medium[2][12]. It is a high-throughput method often used in early-stage discovery[2][3].

Workflow for Kinetic Solubility Determination:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare high-concentration stock of this compound in DMSO add_stock Add stock solution to solvent-containing wells stock->add_stock solvent Dispense organic solvents into a 96-well plate solvent->add_stock incubate Incubate with shaking (e.g., 2 hours at 25°C) add_stock->incubate filter Filter to remove precipitate incubate->filter quantify Quantify concentration in filtrate (e.g., HPLC-UV, LC-MS) filter->quantify

Caption: Workflow for Kinetic Solubility Assay.

Detailed Protocol for Kinetic Solubility:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Solvent Plating: In a 96-well plate, dispense 98 µL of each organic solvent to be tested into triplicate wells.

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well. This results in a final compound concentration of 200 µM with 2% DMSO.

  • Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.

  • Precipitate Removal: Filter the plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using a suitable method like HPLC-UV or LC-MS to determine the concentration of the dissolved compound[13]. A calibration curve should be prepared to accurately quantify the solubility[13].

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility[2][3]. It is crucial for lead optimization and formulation development[13].

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid this compound to vials add_solvent Add a known volume of organic solvent to each vial add_solid->add_solvent shake Shake vials at a constant temperature (e.g., 24-72 hours) add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge sample Sample the supernatant centrifuge->sample quantify Quantify concentration (e.g., HPLC-UV, LC-MS) sample->quantify

Caption: Workflow for Thermodynamic Solubility Assay.

Detailed Protocol for Thermodynamic (Shake-Flask) Solubility:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 72 hours to ensure equilibrium is reached[4].

  • Phase Separation: After incubation, allow the vials to stand, or centrifuge them to separate the undissolved solid from the supernatant.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent for analysis.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS[14].

Data Interpretation and Application

The obtained solubility data is crucial for several aspects of drug development:

  • Lead Optimization: Structure-solubility relationships can be established to guide medicinal chemistry efforts.

  • Formulation Development: Understanding solubility in different solvents is key to developing appropriate formulations for in vivo studies[15]. The solvent evaporation method, for instance, relies on dissolving both the drug and a carrier in an organic solvent[4].

  • In Vitro Assay Design: Knowledge of a compound's solubility limit in assay buffers (often containing a small percentage of an organic solvent like DMSO) is essential to avoid precipitation and ensure reliable biological data.

Conclusion

Determining the is a critical step in its characterization. While direct solubility data is not yet published, this guide provides a robust framework for its experimental determination. By applying the principles of kinetic and thermodynamic solubility assays, researchers can generate reliable data to inform and accelerate the drug development process. The solubility behavior of the parent compound, Carvedilol, serves as a valuable starting point for solvent selection and experimental design. Accurate and reproducible solubility data is a cornerstone of successful preclinical development, ensuring that promising therapeutic candidates can be advanced with confidence.

References

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. [Link]

  • CARVEDILOL SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION AND SOLID DISPERSION. Journal of Drug Delivery and Therapeutics. [Link]

  • Determination and Correlation of Solubility of Carvedilol in Six Pure Solvents and Three Binary Solvent Mixtures at T = 278.15–313.15 K. Journal of Chemical & Engineering Data. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Predicting drug solubility in organic solvents mixtures. Unipd. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • Solubility and Stability of Carvedilol in Deep Eutectic Solvents: A Step Towards a Sustainable Pharmaceutical Formulation in the. ChemistryEurope. [Link]

  • Solubility carvedilol in various solvents. ResearchGate. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

Sources

An In-depth Technical Guide to the Stability of Deuterated Carvedilol Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and methodologies for assessing the stability of deuterated carvedilol metabolites. By integrating established knowledge of carvedilol metabolism with the principles of deuterium substitution, this document outlines a robust framework for investigation, from conceptual understanding to detailed experimental protocols and data interpretation.

Part 1: The Strategic Imperative for Investigating Deuterated Carvedilol Metabolites

Carvedilol: A Multi-Action Cardiovascular Agent

Carvedilol is a widely prescribed medication for heart failure and hypertension.[1][2] It functions as a non-selective beta-blocker with alpha-1 adrenergic receptor blocking activity, distinguishing it from other beta-blockers.[1] Carvedilol is administered as a racemic mixture of R(+) and S(-) enantiomers, with the S(-) enantiomer being a potent beta- and alpha-1 blocker, while the R(+) enantiomer primarily exhibits alpha-1 blocking activity.[1][3] The drug is highly lipophilic, well-absorbed, but has a low absolute bioavailability (25-35%) due to significant first-pass metabolism in the liver.[2][4]

The Metabolic Landscape of Carvedilol

Carvedilol undergoes extensive hepatic metabolism, with less than 2% of the dose excreted unchanged in the urine.[3][5] The primary metabolic pathways include aromatic ring oxidation, side-chain oxidation, demethylation, and subsequent glucuronidation.[1][3] Key cytochrome P450 (CYP) enzymes involved are CYP2D6 and CYP2C9, with contributions from CYP1A2, CYP3A4, CYP2C19, and CYP2E1.[1][3]

The major metabolites of carvedilol include:

  • 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol: These are active metabolites formed primarily by CYP2D6-mediated aromatic ring oxidation.[1][2] The 4'-hydroxyphenyl metabolite is reported to be approximately 13 times more potent than the parent drug in its beta-blocking activity.[3]

  • O-desmethylcarvedilol: An active metabolite resulting from demethylation, primarily catalyzed by CYP2C9.[1]

  • 1- and 8-hydroxycarvedilol: Inactive metabolites formed through side-chain oxidation, mainly by CYP1A2.[1]

These phase I metabolites are then inactivated through phase II glucuronidation.[1]

The Deuterium Advantage: A Rationale for Modifying Carvedilol

Deuteration, the selective replacement of hydrogen atoms with their stable, non-radioactive isotope deuterium, is a strategic approach in medicinal chemistry to enhance a drug's metabolic profile.[6][7] The carbon-deuterium (C-D) bond is significantly stronger (6-10 times) than the carbon-hydrogen (C-H) bond.[6] This increased bond strength can slow down the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the deuterium kinetic isotope effect (KIE).[8][]

For a drug like carvedilol that undergoes extensive first-pass metabolism, deuteration at metabolically vulnerable sites ("soft spots") can:

  • Increase the metabolic stability of the parent drug.[7]

  • Prolong its biological half-life, potentially allowing for lower or less frequent dosing.[6]

  • Alter the ratios of metabolites formed, a phenomenon known as "metabolic shunting," which can be leveraged to reduce the formation of toxic metabolites or increase the exposure to desired active metabolites.[6][8]

The Criticality of Metabolite Stability

The stability of drug metabolites is a crucial parameter in drug development. Unstable metabolites can degrade during sample collection, processing, and storage, leading to inaccurate pharmacokinetic and safety assessments. Furthermore, the degradation products of metabolites can be reactive and potentially toxic. Therefore, a thorough understanding of the stability of deuterated carvedilol metabolites is essential to fully characterize the safety and efficacy profile of a deuterated carvedilol candidate.

Part 2: The Anticipated Metabolic Fate of Deuterated Carvedilol

Pinpointing Metabolic "Soft Spots" for Deuteration

Based on the known metabolic pathways of carvedilol, strategic sites for deuteration would include the methoxy group targeted for O-demethylation and the aromatic rings susceptible to hydroxylation. By placing deuterium at these positions, the rate of formation of the corresponding metabolites is expected to decrease.

Characterizing Deuterated Carvedilol Metabolites

The metabolites formed from a deuterated carvedilol analogue are expected to be structurally identical to those of the non-deuterated parent drug, with the exception of the presence of deuterium.[6] For instance, deuteration of the methoxy group would lead to the formation of deuterated O-desmethylcarvedilol.

The Kinetic Isotope Effect and Metabolic Shunting

The primary pharmacological consequence of deuteration is a reduction in the rate of systemic clearance, which can lead to an increased biological half-life.[6][8] This can also result in altered levels of different metabolites.[6] It is important to investigate whether slowing down one metabolic pathway through deuteration might lead to an increase in metabolism through alternative pathways (metabolic shunting).

Part 3: A Robust Framework for Stability Assessment

Principles of a Self-Validating Experimental Design

The core of a reliable stability assessment lies in a self-validating experimental design. This involves the use of well-characterized reference standards, a validated stability-indicating analytical method, and systematic stress testing under various conditions.

Protocol 1: Synthesis and Purification of Deuterated Metabolite Standards

A prerequisite for quantitative stability studies is the availability of high-purity reference standards for both the deuterated and non-deuterated carvedilol metabolites. This typically involves custom chemical synthesis followed by purification using techniques like preparative high-performance liquid chromatography (HPLC). The identity and purity of the synthesized standards must be rigorously confirmed using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: Development of a Stability-Indicating UPLC-MS/MS Method

A stability-indicating analytical method is one that can accurately and precisely quantify the drug substance in the presence of its degradation products. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique suitable for this purpose.[10][11]

Step-by-Step Methodology:

  • Chromatographic Separation:

    • Column: A sub-2 µm particle size C18 column (e.g., UPLC C18, 50 x 2.1 mm, 1.7 µm) is recommended for high-resolution separation.[10]

    • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 4.0 mM ammonium formate with 0.1% formic acid) is typically employed to achieve optimal separation of the parent drug, its metabolites, and potential degradants.[10]

    • Flow Rate and Temperature: A flow rate of 0.3-0.5 mL/min and a column temperature of around 40°C are common starting points.

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+) is generally suitable for carvedilol and its metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and its corresponding deuterated internal standard.[10]

  • Method Validation (as per ICH guidelines):

    • Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components, including its degradation products, must be demonstrated. This is a key outcome of forced degradation studies.

    • Linearity, Accuracy, and Precision: These parameters should be assessed over a relevant concentration range.[10]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The sensitivity of the method should be established.

    • Robustness: The method's performance should be evaluated under small, deliberate variations in experimental parameters.

Protocol 3: Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[12][13] These studies involve subjecting the deuterated and non-deuterated metabolites to harsher conditions than those encountered in accelerated stability testing.[12]

Experimental Workflow:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare solutions of deuterated and non-deuterated metabolites in appropriate solvents acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H2O2, room temp) start->oxidation photo Photolytic Stress (ICH Q1B guidelines) start->photo thermal Thermal Stress (e.g., 80°C) start->thermal analysis Analyze samples at time points using validated UPLC-MS/MS method acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis data Quantify remaining metabolite and identify major degradants analysis->data

Caption: Workflow for Forced Degradation Studies.

3.4.1. Acidic and Basic Hydrolysis Solutions of the metabolites are treated with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60°C for 30 minutes) to induce hydrolytic degradation.[12]

3.4.2. Oxidative Degradation Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature is used to assess susceptibility to oxidation.[13] Carvedilol has been shown to be sensitive to oxidative conditions.[14]

3.4.3. Photolytic and Thermal Stress To evaluate sensitivity to light and heat, samples are exposed to controlled light conditions as per ICH Q1B guidelines and elevated temperatures (e.g., dry heat at 80°C).[15]

Part 4: Interpreting the Data and Its Implications

Comparative Stability Profiles

The data from forced degradation studies should be summarized in tables to facilitate a direct comparison of the stability of deuterated versus non-deuterated carvedilol metabolites.

Table 1: Example Stability Data for 4'-hydroxyphenyl Carvedilol Metabolites under Stress Conditions

Stress ConditionTime (hours)% Recovery (Non-deuterated)% Recovery (Deuterated)Major Degradants (m/z)
0.1 N HCl (60°C)292.593.1[List m/z values]
0.1 N NaOH (60°C)285.386.2[List m/z values]
3% H₂O₂ (RT)678.980.5[List m/z values]
Photolytic (ICH Q1B)2495.195.8[List m/z values]
Thermal (80°C)2496.497.0[List m/z values]
Mechanistic Insights from Degradation Pathways

By identifying the structures of the major degradation products (e.g., through high-resolution mass spectrometry), it is possible to elucidate the degradation pathways. This information is valuable for understanding the chemical liabilities of the metabolites and for developing strategies to mitigate degradation.

Degradation_Pathway Metabolite Deuterated Carvedilol Metabolite Degradant_A Degradant A Metabolite->Degradant_A Oxidation Degradant_B Degradant B Metabolite->Degradant_B Hydrolysis Degradant_C Degradant C Degradant_B->Degradant_C Further Degradation

Caption: Hypothetical Degradation Pathway.

Implications for Drug Development

The comparative stability data for deuterated and non-deuterated metabolites have significant implications for drug development:

  • Risk Assessment: If a deuterated metabolite is found to be significantly more or less stable than its non-deuterated counterpart, this can impact the overall risk assessment of the deuterated drug candidate.

  • Formulation Development: Understanding the degradation pathways can guide the development of stable formulations by, for example, including antioxidants if the metabolites are prone to oxidation.

  • Bioanalytical Method Development: Knowledge of metabolite stability is crucial for ensuring the reliability of bioanalytical methods used in pharmacokinetic and clinical studies.

Part 5: Conclusion

Summary of Key Findings and Best Practices

This guide has outlined a comprehensive approach to assessing the stability of deuterated carvedilol metabolites. The key takeaways are:

  • The stability of deuterated metabolites is a critical parameter that must be thoroughly investigated.

  • A self-validating experimental design, incorporating high-purity standards and a validated stability-indicating analytical method, is essential.

  • Forced degradation studies provide invaluable insights into potential degradation pathways and chemical liabilities.

  • The comparative stability data have direct implications for risk assessment, formulation development, and the overall drug development strategy.

Future Directions

Future research in this area should focus on developing a deeper mechanistic understanding of how deuteration influences not only the rate of metabolism but also the intrinsic chemical stability of the resulting metabolites. Additionally, the development of in silico models to predict the stability of deuterated metabolites could further streamline the drug development process.

Part 6: References

  • Carvedilol Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

  • PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets). (URL: Not a direct link, but available through drug regulatory agency websites)

  • Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant Properties - Medscape. (URL: [Link])

  • (carvedilol) Tablets - accessdata.fda.gov. (URL: [Link])

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs - Juniper Publishers. (URL: [Link])

  • The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency - PubMed. (URL: [Link])

  • Deuterium in drug discovery: progress, opportunities and challenges - PMC. (URL: [Link])

  • (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (URL: [Link])

  • Deuterium isotope effects in studies of drug metabolism (1983) | Allan B. Foster - SciSpace. (URL: [Link])

  • Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. (URL: Not a direct link, but from a scientific journal)

  • (PDF) Method development and forced degradation studies of carvedilol by RP- HPLC. (URL: [Link])

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed. (URL: [Link])

  • 144-154 Research Article Development and validation of stability - JOCPR. (URL: Not a direct link, but from a scientific journal)

  • (a) Typical chromatogram of carvedilol under stress condition... - ResearchGate. (URL: [Link])

  • HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS - Farmacia Journal. (URL: [Link])

  • (PDF) Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry - ResearchGate. (URL: [Link])

Sources

Methodological & Application

LC-MS/MS method development for carvedilol and its metabolites

Author: BenchChem Technical Support Team. Date: January 2026

<. . . . . . . Application Note: LC-MS/MS Method for Carvedilol and its Metabolites

A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Carvedilol and its Major Metabolites in Human Plasma

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the non-selective β-blocker carvedilol and its primary active metabolites—4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and O-desmethylcarvedilol—in human plasma. This method employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The described protocol offers excellent accuracy, precision, and a wide linear dynamic range, making it suitable for high-throughput pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. All procedures are designed in accordance with principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2]

Introduction

Carvedilol is a third-generation, non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker used in the management of hypertension and congestive heart failure.[3][4] Following oral administration, carvedilol undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP2C9.[5][6] This process results in the formation of several metabolites, three of which are pharmacologically active: 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and O-desmethylcarvedilol.[5][7][8] Notably, the 4'-hydroxyphenyl metabolite is approximately 13 times more potent in its β-blocking activity than the parent compound, making its quantification critical for a comprehensive understanding of the drug's overall therapeutic effect.[3][5]

Given the low plasma concentrations of both the parent drug and its metabolites, a highly sensitive and selective analytical method is required.[5] LC-MS/MS has become the gold standard for this application due to its superior specificity, speed, and sensitivity compared to older methods like HPLC-UV or fluorescence detection. This note provides a detailed protocol for a validated LC-MS/MS assay designed for robust and reliable quantification in a research or clinical setting.

Metabolic Pathway of Carvedilol

Carvedilol is metabolized primarily through aromatic ring oxidation to produce 4'- and 5'-hydroxyphenyl carvedilol (catalyzed mainly by CYP2D6) and demethylation to form O-desmethylcarvedilol (catalyzed by CYP2C9).[5][7] These metabolites are subsequently conjugated via glucuronidation and sulfation for excretion.[5][6]

Carvedilol_Metabolism Carvedilol Carvedilol Metabolite_4OH 4'-Hydroxyphenyl Carvedilol (Active) Carvedilol->Metabolite_4OH CYP2D6 (Hydroxylation) Metabolite_5OH 5'-Hydroxyphenyl Carvedilol (Active) Carvedilol->Metabolite_5OH CYP2D6 (Hydroxylation) Metabolite_ODM O-Desmethylcarvedilol (Active) Carvedilol->Metabolite_ODM CYP2C9 (Demethylation) Conjugates Glucuronide & Sulfate Conjugates (Excretion) Metabolite_4OH->Conjugates Metabolite_5OH->Conjugates Metabolite_ODM->Conjugates

Caption: Metabolic conversion of Carvedilol.

Experimental Protocol

Materials and Reagents
  • Reference Standards: Carvedilol, 4'-Hydroxyphenyl Carvedilol, 5'-Hydroxyphenyl Carvedilol, O-Desmethylcarvedilol, and Carvedilol-d5 (Internal Standard, IS).

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Isopropanol.

  • Reagents: Formic acid (LC-MS grade), Ammonium formate, Zinc Sulfate, and HPLC-grade water.

  • Plasma: Drug-free human plasma with K2-EDTA as an anticoagulant.

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or Strata-X, 30 mg/1 mL).[9]

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.

  • Intermediate Solutions: Prepare intermediate stock solutions of the analytes and the IS by diluting the primary stocks with a 50:50 methanol:water mixture.

  • Spiking Solutions: Prepare serial dilutions from the intermediate analyte stock to create spiking solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS intermediate stock with 50% acetonitrile for use in sample preparation.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: SPE is chosen over simpler protein precipitation (PPT) or liquid-liquid extraction (LLE) to effectively remove phospholipids and other matrix components.[9] This is critical for minimizing ion suppression, reducing matrix effects, and achieving the low limits of quantification required for metabolite analysis. A polymeric sorbent is selected for its broad retention of the parent drug and its more polar metabolites.[9]

Protocol:

  • Pre-treatment: To a 200 µL aliquot of human plasma, add 20 µL of the IS working solution (100 ng/mL Carvedilol-d5) and vortex briefly. Add 200 µL of 4% phosphoric acid to acidify the sample, which ensures the analytes are in their cationic state for optimal retention on the SPE sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 20% methanol to remove less polar interferences while retaining the analytes of interest.

  • Elution: Elute the analytes and IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Causality: A reversed-phase C18 column is ideal for retaining the moderately nonpolar carvedilol and its metabolites.[10][11] A gradient elution is employed to ensure sharp peak shapes for all analytes, which elute with slightly different polarities. The addition of formic acid to the mobile phase is essential to promote protonation ([M+H]+) of the analytes in the positive electrospray ionization (ESI) source, which is crucial for achieving high sensitivity.[12]

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UHPLC System
Column C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Compound
Carvedilol
4'-OH Carvedilol
5'-OH Carvedilol
O-Desmethyl Carvedilol
Carvedilol-d5 (IS)

Note: Product ions for 4'-OH and 5'-OH carvedilol are identical; their separation is achieved chromatographically. O-Desmethyl carvedilol fragmentation is predicted to be similar to the parent compound.

Method Validation and Data Analysis

The method should be validated according to the U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[1][13][14] Key parameters to assess include:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are observed at the retention times of the analytes and IS.

  • Linearity and Range: Construct calibration curves over the expected concentration range (e.g., 0.05-50 ng/mL for carvedilol[10][11]). A linear regression with a weighting factor (1/x² or 1/x) is typically used.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing QC samples at a minimum of four concentration levels (LLOQ, Low, Mid, High) in replicate (n=5). Acceptance criteria are typically ±15% (±20% for LLOQ) of the nominal value.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the peak response of analytes in post-extraction spiked blank plasma to that of neat solutions.

  • Recovery: Assess the efficiency of the SPE process by comparing the peak response of pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluate the stability of carvedilol and its metabolites in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.[15]

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Plasma Plasma Sample (200 µL) Spike_IS Spike with Carvedilol-d5 (IS) Plasma->Spike_IS SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Spike_IS->SPE Evap Evaporate & Reconstitute SPE->Evap LC UHPLC Separation (C18 Column) Evap->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quant Quantification Calibration->Quant

Caption: Overall bioanalytical workflow.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective tool for the simultaneous quantification of carvedilol and its key active metabolites in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and allowing for reliable, high-throughput analysis. This validated protocol is well-suited for demanding applications in clinical pharmacology and drug development, enabling a more complete characterization of carvedilol's pharmacokinetic profile.

References

  • Wikipedia. Carvedilol. [Link]

  • ClinPGx. Carvedilol Pathway, Pharmacokinetics. [Link]

  • U.S. Food and Drug Administration. (carvedilol) Tablets - accessdata.fda.gov. [Link]

  • Taylor & Francis Online. Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubMed. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • NCBI Bookshelf. Carvedilol - StatPearls. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation FDA 2001.pdf. [Link]

  • SciSpace. Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • ResearchGate. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. [Link]

  • National Institutes of Health. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. [Link]

  • ResearchGate. (PDF) Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]

  • SAGE Journals. Determination of Carvedilol in Human Plasma by Gas Chromatography–Mass Spectrometry Method. [Link]

  • ResearchGate. Structure of carvedilol and its metabolites. [Link]

  • Oxford Academic. HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid–Liquid Extraction. [Link]

  • National Institutes of Health. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

  • National Institutes of Health. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. [Link]

  • ResearchGate. MS/MS spectra of carvedilol. [Link]

  • SynZeal. Carvedilol 4-Hydroxy Metabolite. [Link]

  • ResearchGate. Rapid and Sensitive Carvedilol Assay in Human Plasma Using a High-Performance Liquid Chromatography with Mass/Mass Spectrometer Detection Employed for a Bioequivalence Study. [Link]

  • Asian Journal of Chemistry. HPLC-Method for the Quantification of Carvedilol in Human Plasma. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for Carvedilol Bioequivalence Studies Using 4'-Hydroxyphenylcarvedilol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive guide for the quantitative analysis of carvedilol in human plasma to support bioequivalence (BE) studies. It details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that has been rigorously validated according to international regulatory standards. A key focus of this protocol is the use of a stable isotope-labeled (SIL) internal standard (IS), specifically 4'-Hydroxyphenylcarvedilol-d3, to ensure the highest level of accuracy and precision. We will delve into the scientific rationale for experimental choices, provide step-by-step protocols, and present validation data, offering researchers a reliable framework for their own BE study sample analysis.

Introduction to Carvedilol Bioequivalence Analysis

Carvedilol is a non-selective beta/alpha-1 adrenergic receptor antagonist widely prescribed for the management of hypertension and congestive heart failure.[1][2] With the advent of generic formulations, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require bioequivalence studies to ensure that the generic product performs identically to the innovator drug.[3][4]

The cornerstone of a BE study is the accurate measurement of the drug's concentration in a biological matrix (typically plasma) over time. This generates the pharmacokinetic (PK) profiles necessary to compare key parameters like Cmax (maximum concentration) and AUC (area under the curve). LC-MS/MS has become the gold standard for this type of analysis due to its exceptional sensitivity, selectivity, and speed.[1][5]

The Critical Role of the Internal Standard (IS)

An internal standard is a compound added at a constant concentration to all samples (calibrators, quality controls, and study samples) prior to processing. Its purpose is to correct for variability that can occur during sample preparation and analysis. The fundamental assumption is that any loss or variation experienced by the analyte will be mirrored by the IS.

Why a Stable Isotope-Labeled (SIL) IS is Superior: The ideal IS is a stable isotope-labeled version of the analyte itself. A SIL-IS, such as one containing deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), has nearly identical physicochemical properties to the unlabeled analyte.[6][7] This ensures it co-elutes chromatographically and experiences the same extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer. This near-perfect mimicry provides the most reliable correction for analytical variability.

Considerations for Using this compound for Carvedilol Analysis: The analyte of interest in this protocol is carvedilol. Its major active metabolite is 4'-hydroxyphenylcarvedilol.[8] The specified internal standard is the deuterated version of this metabolite, not the parent drug.

  • Scientific Rationale & Caveat: Ideally, a deuterated version of carvedilol (e.g., carvedilol-d5) would be used as the IS for carvedilol analysis.[9] Using a deuterated metabolite introduces a structural difference (a hydroxyl group) that will cause it to have a different retention time than the parent drug. This separation means the analyte and the IS may experience different levels of matrix effects (ion suppression or enhancement) as they elute from the column.[7] However, if this is the only available SIL-IS, a robust validation that meticulously characterizes the matrix effect is essential to prove the method is still reliable. This protocol is designed to achieve that validation.

Bioanalytical Method and Protocol

This method is validated in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[10][11][12][13]

Materials and Reagents
  • Analytes: Carvedilol reference standard (>99.5% purity), this compound (>99% purity, >98% isotopic purity).

  • Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, and Water.

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

  • Biological Matrix: Drug-free, pooled human plasma (K2EDTA as anticoagulant).

  • Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX, 30 mg, 1 cc).[2]

Instrumentation
  • LC System: UPLC or HPLC system capable of delivering accurate gradients (e.g., Waters Acquity, Shimadzu Nexera).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 5500, Waters Xevo TQ-S).[9]

Experimental Workflow Diagram

G P7 P7 A0 A0 P7->A0 A1 A1 A0->A1 A2 A2 A1->A2 A3 A3 A2->A3 D0 D0 A3->D0 D1 D1 D0->D1 D2 D2 D1->D2 D3 D3 D2->D3 D4 D4 D3->D4

Caption: Bioanalytical workflow from plasma sample preparation to final data analysis.

Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of Carvedilol reference standard and dissolve in 10 mL of methanol.

  • IS Stock (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create spiking solutions for the calibration curve (CC) and quality control (QC) samples. Prepare a separate IS working solution (e.g., 100 ng/mL) by diluting the IS stock.

2. Preparation of Calibration Curve and QC Samples:

  • Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working solution to achieve final concentrations for the calibration curve (e.g., 0.05 to 50 ng/mL).[8]

  • Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[1]

3. Sample Extraction (Solid-Phase Extraction):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL). Vortex briefly.

  • Condition: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load: Load the plasma sample onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of 20% methanol in water.

  • Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.[5]

4. LC-MS/MS Parameters:

Parameter Condition Rationale
LC Column UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm)[8]Provides excellent separation efficiency and peak shape for these compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analytes for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analytes from the C18 column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing good balance between speed and efficiency.
Gradient Start at 20% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 20% BA gradient elution is necessary to separate the more polar 4'-OH-Carvedilol from the parent Carvedilol and elute them efficiently with sharp peaks.
Injection Volume 5 µLA small injection volume is sufficient with modern sensitive mass spectrometers and minimizes potential matrix effects.
Ionization Mode Electrospray Ionization, Positive (ESI+)Carvedilol and its metabolite contain basic nitrogen atoms that are readily protonated in the ESI source.[8]
MRM Transitions See Table 2 belowMultiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound.
Table 2: Mass Spectrometer MRM Transitions
Compound
Carvedilol
This compound (IS)
Note: Q1/Q3 masses and collision energies are instrument-dependent and must be optimized.

Method Validation

A full validation must be performed to demonstrate the method is fit for purpose. Key experiments and typical acceptance criteria are summarized below.

Validation Parameter Description Acceptance Criteria (FDA/EMA) [11][13]
Selectivity Analyze six blank plasma lots to ensure no endogenous interferences at the retention times of the analyte and IS.Response of interferences <20% of LLOQ for analyte and <5% for IS.
Calibration Curve Analyze a curve with a blank, a zero standard, and 8 non-zero concentrations. Use a weighted (1/x²) linear regression.r² ≥ 0.99; back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples (LLOQ, L, M, H) in at least 5 replicates over 3 separate runs (intra- and inter-day).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the ion suppression/enhancement from 6 different plasma lots at LQC and HQC levels.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Compare the analyte response from extracted samples to post-extraction spiked samples at LQC, MQC, and HQC.Recovery should be consistent and reproducible.
Stability Evaluate analyte stability in plasma under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (frozen), and post-preparative (autosampler).Mean concentration of stability samples must be within ±15% of nominal concentration.
Analyte-IS Relationship Diagram

G cluster_drug cluster_metabolite cluster_is Carvedilol Carvedilol (Analyte) |  Quantified in Plasma |  MRM: 407.2 -> 100.1 Metabolite 4'-OH-Carvedilol |  Major active metabolite Carvedilol->Metabolite Metabolism (in vivo) IS 4'-OH-Carvedilol-d3 (IS) |  Added to all samples |  MRM: 426.2 -> 225.1 IS->Carvedilol:f1 Corrects for variability (in vitro analysis)

Caption: Relationship between Carvedilol, its metabolite, and the deuterated IS.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of carvedilol in human plasma for bioequivalence studies. The protocol emphasizes the critical importance of a stable isotope-labeled internal standard and provides a framework for using this compound. By adhering to the comprehensive validation procedures outlined, laboratories can generate high-quality, reliable data that meets the stringent requirements of regulatory agencies, ultimately ensuring the safety and efficacy of generic drug formulations.

References

  • Shah, S. A., Rathod, I. S., Suhagia, B. N., & Savale, S. S. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974–986. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2023). Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Srifa, W., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(2), 195–205. [Link]

  • Janjanam, K. C., & Bimireddy, B. P. K. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 10(4), 256-264. [Link]

  • SciSpace. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • George, A., et al. (2022). Simultaneous Determination of Carvedilol, Enalaprilat, and Perindoprilat in Human Plasma Using LC–MS/MS and Its Application to a Pharmacokinetic Pilot Study. Chromatographia, 85, 455–468. [Link]

  • U.S. Food and Drug Administration. (2024). Draft Guidance on Carvedilol. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Liang, X. R., et al. (2004). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 199–209. [Link]

  • George, A., et al. (2022). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936. [Link]

  • U.S. Food and Drug Administration. (2025). Draft Guidance on Carvedilol Phosphate. [Link]

  • Gangnus, T., et al. (2021). Low‐volume LC–MS/MS method for the pharmacokinetic investigation of carvedilol, enalapril and their metabolites in whole blood and plasma: Application to a paediatric clinical trial. Drug Testing and Analysis, 13(3), 606-619. [Link]

  • Srifa, W., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. ResearchGate. [Link]

  • CBG-MEB. (2017). Public Assessment Report Scientific discussion Carivalan. [Link]

  • ClinicalTrials.gov. (2012). Bioequivalence Study of Carvedilol Tablets USP 12.5 mg Under Fasting Condition. [Link]

  • ClinicalTrials.gov. (2008). Bioequivalence Study of Carvedilol 12.5mg Tablets Under Fed Conditions. [Link]

Sources

Application Notes and Protocols for Carvedilol Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Carvedilol Bioanalysis

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, widely prescribed for the management of hypertension and heart failure.[1][2] Accurate quantification of carvedililol in human plasma is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The inherent complexity of the plasma matrix, with its abundance of proteins, lipids, and endogenous small molecules, presents a significant analytical challenge. Effective sample preparation is therefore a critical first step to ensure the reliability, sensitivity, and selectivity of any bioanalytical method. The primary objectives of sample preparation are to isolate the analyte of interest from interfering matrix components, concentrate the analyte to a detectable level, and present it in a solvent compatible with the downstream analytical instrumentation, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This comprehensive guide provides detailed application notes and protocols for the three most prevalent sample preparation techniques for carvedilol analysis in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section will delve into the mechanistic principles of the technique, offer field-proven insights into methodological choices, and provide step-by-step protocols for immediate application in a research setting.

Protein Precipitation (PPT): The Rapid and Straightforward Approach

Protein Precipitation is often the first-line approach for sample preparation due to its simplicity, speed, and low cost. The fundamental principle involves the addition of an organic solvent or a salting-out agent to the plasma sample, which disrupts the solvation sphere of the proteins, leading to their denaturation and precipitation. The analyte of interest, carvedilol, remains in the supernatant, which can then be directly injected or further processed.

Scientific Rationale and Key Considerations

The choice of precipitating agent is crucial. Organic solvents like acetonitrile and methanol are widely used.[3][4][5][6] Acetonitrile generally provides cleaner extracts than methanol as it precipitates a wider range of proteins. The ratio of the organic solvent to the plasma volume is a critical parameter to optimize; a ratio of 3:1 (v/v) is a common starting point. Incomplete protein removal can lead to column clogging and ion suppression in LC-MS/MS analysis. Therefore, thorough vortexing and centrifugation at high speeds are essential to ensure efficient protein pelleting.

Detailed Protocol for Protein Precipitation

Materials:

  • Human plasma sample

  • Acetonitrile (HPLC grade)[4][5][6]

  • Internal Standard (IS) solution (e.g., metoprolol or a deuterated carvedilol analog)[6]

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 200 µL of the human plasma sample into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 600 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the clear supernatant and transfer it to a clean tube or an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system. A dry-down and reconstitution step may be incorporated for sample concentration if higher sensitivity is required.

Workflow Diagram for Protein Precipitation

Protein Precipitation Workflow plasma Plasma Sample + IS add_solvent Add Acetonitrile (3:1 v/v) plasma->add_solvent Step 1 vortex Vortex (1 min) add_solvent->vortex Step 2 centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge Step 3 supernatant Collect Supernatant centrifuge->supernatant Step 4 analysis LC-MS/MS Analysis supernatant->analysis Step 5

Caption: Workflow for Carvedilol Extraction using PPT.

Liquid-Liquid Extraction (LLE): The Classic and Versatile Technique

Liquid-Liquid Extraction is a powerful technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. Carvedilol, being a lipophilic compound, can be efficiently extracted from the aqueous plasma into a suitable organic solvent.

Scientific Rationale and Key Considerations

The choice of extraction solvent is paramount for achieving high recovery and a clean extract. A variety of solvents have been successfully employed for carvedilol extraction, including mixtures of diethyl ether and ethyl acetate[7][8][9], dichloromethane[10], and tert-butyl methyl ether[11]. The pH of the aqueous phase is another critical parameter. Carvedilol is a basic compound, and adjusting the plasma pH to a basic value (typically pH > 9) will ensure it is in its non-ionized form, thereby increasing its solubility in the organic solvent and maximizing extraction efficiency. A novel approach, Salt-Assisted Liquid-Liquid Extraction (SALLE), utilizes a water-miscible organic solvent like acetonitrile for extraction, with the addition of a salt (e.g., NaCl) to induce phase separation, offering a simple and rapid alternative.[12][13]

Detailed Protocol for Liquid-Liquid Extraction

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., a mixture of diethyl ether and ethyl acetate, 3:1 v/v)[7][8][9]

  • 1 M Sodium Hydroxide (NaOH) solution

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase or a compatible solvent)

Procedure:

  • Pipette 500 µL of the human plasma sample into a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 100 µL of 1 M NaOH to basify the plasma sample. Vortex briefly.

  • Add 5 mL of the extraction solvent (diethyl ether:ethyl acetate, 3:1 v/v).

  • Cap the tube and vortex vigorously for 2 minutes to ensure intimate contact between the two phases.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the reconstitution solvent. Vortex to dissolve.

  • The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram for Liquid-Liquid Extraction

Liquid-Liquid Extraction Workflow plasma Plasma Sample + IS basify Basify with NaOH plasma->basify Step 1 add_solvent Add Organic Solvent basify->add_solvent Step 2 vortex Vortex (2 min) add_solvent->vortex Step 3 centrifuge Centrifuge (4,000 x g, 10 min) vortex->centrifuge Step 4 collect_organic Collect Organic Layer centrifuge->collect_organic Step 5 evaporate Evaporate to Dryness collect_organic->evaporate Step 6 reconstitute Reconstitute evaporate->reconstitute Step 7 analysis LC-MS/MS Analysis reconstitute->analysis Step 8 Solid-Phase Extraction Workflow pretreat Pre-treat Plasma Sample load Load Sample pretreat->load Step 1 condition Condition SPE Cartridge (Methanol, Water) condition->load Step 2 wash1 Wash 1 (0.1 N HCl) load->wash1 Step 3 wash2 Wash 2 (Water) wash1->wash2 Step 4 elute Elute (2% Ammonia in Methanol) wash2->elute Step 5 evaporate Evaporate to Dryness elute->evaporate Step 6 reconstitute Reconstitute evaporate->reconstitute Step 7 analysis LC-MS/MS Analysis reconstitute->analysis Step 8

Sources

Application Note: A Robust and Sensitive UPLC-MS/MS Assay for the Simultaneous Quantification of Carvedilol and its Active Metabolite, 4'-Hydroxyphenyl Carvedilol, in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist widely prescribed for the management of hypertension and congestive heart failure.[1][2] The drug undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, including CYP2D6 and CYP2C9.[3] One of its principal metabolites, 4'-hydroxyphenyl carvedilol, exhibits significantly greater beta-blocking potency—approximately 13 times that of the parent compound.[3] Consequently, the simultaneous quantification of both carvedilol and 4'-hydroxyphenyl carvedilol is crucial for comprehensive pharmacokinetic and bioequivalence studies, providing a more complete picture of the drug's therapeutic action and disposition in the body.[2][4][5]

This application note details a highly selective, sensitive, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the concurrent determination of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma. The described protocol employs a straightforward sample preparation technique and achieves excellent chromatographic resolution and low limits of quantification, making it ideally suited for high-throughput clinical and preclinical drug development.

Principle of the Method

The assay is based on the principle of stable isotope dilution UPLC-MS/MS. Deuterated internal standards (IS) for both carvedilol and 4'-hydroxyphenyl carvedilol are spiked into plasma samples to correct for any variability during sample processing and analysis.[4][6] The analytes and their corresponding IS are extracted from the plasma matrix using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][4][7] Chromatographic separation is achieved on a UPLC C18 column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[4][6][8] This highly selective detection method ensures minimal interference from endogenous plasma components, leading to a robust and reliable assay.

Materials and Reagents

  • Analytes and Internal Standards:

    • Carvedilol (Reference Standard)

    • 4'-Hydroxyphenyl carvedilol (Reference Standard)

    • Carvedilol-d5 (Internal Standard)

    • 4'-Hydroxyphenyl carvedilol-d5 (Internal Standard)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Water (LC-MS Grade, e.g., Milli-Q or equivalent)

    • Formic Acid (LC-MS Grade)

    • Ammonium Formate (LC-MS Grade)

    • Human Plasma (K2-EDTA as anticoagulant)

  • Equipment:

    • UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

    • Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 5500, Waters Xevo TQ-S, or equivalent)

    • Analytical Balance

    • Centrifuge

    • Vortex Mixer

    • Pipettes and general laboratory consumables

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the overall accuracy of the assay. Using high-purity reference standards and precise weighing and dilution techniques minimizes systematic errors.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of carvedilol, 4'-hydroxyphenyl carvedilol, and their deuterated internal standards in methanol to obtain individual stock solutions of 1 mg/mL.[2]

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) acetonitrile:water to create a series of combined working solutions for calibrators and quality control (QC) samples.[2]

  • Internal Standard Working Solution: Dilute the internal standard stock solutions in 50:50 (v/v) acetonitrile:water to achieve a final concentration appropriate for spiking into all samples (e.g., 50 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is a highly effective technique for removing proteins and phospholipids from plasma, which can cause ion suppression and contaminate the UPLC-MS/MS system.[4][6][9] The choice of a mixed-mode cation exchange (MCX) sorbent provides excellent retention of the basic carvedilol and its metabolite, while allowing for efficient washing of interferences.

  • Sample Pre-treatment: Thaw plasma samples to room temperature. To 100 µL of plasma, add 25 µL of the internal standard working solution and vortex briefly.

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute the analytes and internal standards with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

UPLC-MS/MS Analysis

Rationale: UPLC technology with sub-2 µm particle columns provides rapid and high-resolution separations, which is critical for minimizing chromatographic run times and separating the analytes from potential isomers or matrix components.[4][6][8] Tandem mass spectrometry in MRM mode offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[7]

UPLC Conditions

ParameterCondition
Column ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[4][8]
Mobile Phase A 0.1% Formic Acid in Water with 4.0 mM Ammonium Formate[4][6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7]
Flow Rate 0.45 mL/min[7]
Gradient Isocratic: 22% A, 78% B[4][6]
Column Temperature 40°C
Injection Volume 5 µL
Run Time ~3-4 minutes[7]

Mass Spectrometer Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[4][6][8]
Capillary Voltage 3.5 kV
Source Temperature 500°C[10]
MRM Transitions See Table below

Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Carvedilol 407.2[8]100.1[2][10]150
4'-Hydroxyphenyl Carvedilol 423.2[8]100.1[8]150
Carvedilol-d5 (IS) 412.2[10]105.1[10]150
4'-Hydroxyphenyl Carvedilol-d5 (IS) 428.2105.1150

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample spike Spike with Internal Standards (Carvedilol-d5 & 4'-OH-Carvedilol-d5) plasma->spike Step 1 spe Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) spike->spe Step 2 dry Evaporate to Dryness spe->dry Step 3 reconstitute Reconstitute in Mobile Phase dry->reconstitute Step 4 uplc UPLC Separation (BEH C18 Column) reconstitute->uplc Injection msms MS/MS Detection (Positive ESI, MRM Mode) uplc->msms integrate Peak Integration msms->integrate quantify Quantification (Calibration Curve) integrate->quantify Step 5 report Generate Report quantify->report Step 6

Caption: UPLC-MS/MS workflow for carvedilol analysis.

Method Validation and Performance Characteristics

This method should be validated according to the US FDA and/or EMA guidelines on bioanalytical method validation. Key validation parameters are summarized below.

Linearity and Sensitivity

The method demonstrates excellent linearity over the specified concentration ranges, with a correlation coefficient (r²) consistently greater than 0.99.

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Carvedilol 0.05 - 50[2][4][6]0.05[2][4][6]
4'-Hydroxyphenyl Carvedilol 0.01 - 10[4][6]0.01[4][6]

Accuracy and Precision

Intra- and inter-batch accuracy and precision were evaluated at four QC levels (LLOQ, Low, Medium, and High). The results consistently meet the acceptance criteria of ±15% (±20% at LLOQ) for both accuracy and precision.

AnalyteQC LevelAccuracy (% Bias)Precision (%CV)
Carvedilol LLOQ, LQC, MQC, HQC-3.6 to +3.3[4]≤ 3.9[4]
4'-HP Carvedilol LLOQ, LQC, MQC, HQC-2.5 to +2.8[4]≤ 3.5[4]

Recovery and Matrix Effect

The extraction recovery was high and consistent across all QC levels for both analytes and the internal standards, typically ranging from 94% to 99%.[4][6] The matrix effect was found to be negligible, as demonstrated by post-column infusion experiments and by comparing the response of analytes in extracted blank plasma versus neat solutions.[4][6] This indicates that the chosen sample preparation method effectively eliminates endogenous interferences.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, in human plasma. The simple and efficient sample preparation protocol, combined with the speed and selectivity of UPLC-MS/MS, makes this assay an invaluable tool for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials in the development and clinical application of carvedilol.

References

  • Patel, D. P., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974-986. [Link]

  • Pourhossein, A., & Alizadeh, K. (2018). Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma. Journal of Reports in Pharmaceutical Sciences, 7(1), 79-87. [Link]

  • Patel, D. P., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. SciSpace. [Link]

  • Soltani, S., et al. (2017). Analysis of losartan and carvedilol in urine and plasma samples using a dispersive liquid-liquid microextraction isocratic HPLC-UV method. Bioanalysis, 9(14), 1085-1097. [Link]

  • ResearchGate. (n.d.). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. ResearchGate. [Link]

  • Suntornsuk, L., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(5), 514-525. [Link]

  • ResearchGate. (n.d.). A New Validated UPLC-MS/MS Method for the Determination of Carvedilol and 4'-hydroxyphenyl carvedilol in Rat Plasma: Pharmacokinetic and Bioequivalence Application. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters of carvedilol and 4/-hydroxyphenyl carvedilol after administration of a single 6.25 mg carvedilol orally. ResearchGate. [Link]

  • FDA. (n.d.). COREG (carvedilol) Tablets Label. accessdata.fda.gov. [Link]

  • Janjanam, K. C., et al. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 10(4), 256-264. [Link]

  • Fourie, C., et al. (2021). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. PLOS ONE, 16(8), e0256324. [Link]

Sources

Application Note: A Robust Bioanalytical Method for the Quantification of Carvedilol in Preclinical Plasma Samples Using 4'-Hydroxyphenylcarvedilol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Bioanalysis in Carvedilol DMPK Studies

Carvedilol is a nonselective beta-adrenergic blocking agent with alpha-1 blocking activity, widely prescribed for heart failure and hypertension.[1] Understanding its absorption, distribution, metabolism, and excretion (DME) profile is paramount for the development of safer and more effective cardiovascular therapies.[2][3] Preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies provide this essential insight, but their value is entirely dependent on the accuracy and precision of the bioanalytical methods used to quantify the drug and its metabolites in biological matrices.[3]

Carvedilol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes like CYP2D6 and CYP2C9, through aromatic ring oxidation and glucuronidation.[1][4] One of its key oxidative metabolites, 4'-hydroxyphenyl carvedilol, exhibits significantly more potent β-blocking activity than the parent compound, making its quantification relevant for a complete pharmacodynamic picture.[1][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[6] However, the accuracy of LC-MS/MS is susceptible to variability from sample preparation, matrix effects, and instrument drift.[7][8] To correct for these variables, a stable isotopically labeled (SIL) internal standard (IS) is indispensable.[9][10][11] 4'-Hydroxyphenylcarvedilol-d3 is an ideal SIL IS for the bioanalysis of Carvedilol's primary active metabolite. Its deuterium label provides a mass shift for distinct detection by the mass spectrometer while ensuring it co-elutes and behaves almost identically to the unlabeled analyte during extraction and ionization, thereby compensating for analytical variability.[7][8][9]

This application note provides a comprehensive, field-proven protocol for the robust quantification of Carvedilol and its 4'-hydroxyphenyl metabolite in preclinical plasma samples using this compound as the internal standard. The methodology is designed to meet the rigorous standards of regulatory bodies like the U.S. Food and Drug Administration (FDA).[12][13]

Analyte and Internal Standard Overview

A thorough understanding of the physicochemical properties of the analyte and internal standard is fundamental to developing a robust bioanalytical method.

CompoundChemical FormulaMolecular Weight ( g/mol )CAS NumberNotes
CarvedilolC₂₄H₂₆N₂O₄406.572956-09-3Parent drug, extensively metabolized.[4]
4'-HydroxyphenylcarvedilolC₂₄H₂₆N₂O₅422.5142227-49-4Active metabolite with potent β-blocking activity.[1][14]
This compound (IS) C₂₄H₂₃D₃N₂O₅ 425.49 1189675-28-2 Stable isotopically labeled internal standard.[15][16][17]

Scientist's Note: The three-deuterium atom label on the methoxy group of this compound provides a +3 Da mass shift. This is sufficient to prevent isotopic crosstalk with the analyte while being minimal enough to avoid significant chromatographic shifts (the "isotope effect"), ensuring accurate quantification.[8]

Preclinical Study Design & Bioanalytical Integration

This method is designed to support preclinical DMPK studies in rodent models (e.g., rats, mice), which are commonly used to evaluate cardiovascular drugs.[18][19] The workflow below illustrates how the bioanalytical protocol integrates into a typical preclinical pharmacokinetic study.

DMPK_Workflow cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase (This Protocol) Dosing Drug Administration (e.g., IV, PO in Rats) Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Sampling Processing Plasma Harvesting (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage SamplePrep Plasma Sample Preparation Storage->SamplePrep Sample Retrieval LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProc Data Processing & Quantification LCMS->DataProc Report Concentration Data Reporting DataProc->Report PK_Analysis Pharmacokinetic Modeling (e.g., Phoenix WinNonlin) Report->PK_Analysis To Pharmacokineticist

Caption: Integrated workflow for a preclinical DMPK study.

Detailed Bioanalytical Protocol

This protocol is optimized for the analysis of Carvedilol and 4'-Hydroxyphenylcarvedilol in rat plasma.

Materials and Reagents
  • Carvedilol reference standard (≥98% purity)

  • 4'-Hydroxyphenylcarvedilol reference standard (≥98% purity)

  • This compound (≥98% purity, ≥98% isotopic enrichment)

  • LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)

  • LC-MS grade Formic Acid (FA)

  • Ultrapure water (18.2 MΩ·cm)

  • Control (drug-free) rat plasma (K2-EDTA anticoagulant)

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock, calibration (CAL), and quality control (QC) solutions is the foundation of quantitative accuracy. Using separate stock solutions for CAL and QC samples is a critical cross-validation step.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Carvedilol, 4'-Hydroxyphenylcarvedilol, and this compound into separate volumetric flasks.

    • Dissolve in MeOH to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Solutions:

    • Carvedilol/Metabolite Working Solutions (for CAL and QC): Prepare two independent sets of serial dilutions from the primary stocks using 50:50 ACN:Water. These will be used to spike into control plasma to create calibration standards and quality control samples.

    • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 ACN:Water.

Preparation of Calibration Standards and QC Samples
  • Calibration (CAL) Curve: Spike control rat plasma with the appropriate working solutions to achieve final concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL for both Carvedilol and 4'-Hydroxyphenylcarvedilol.

  • Quality Control (QC) Samples: Independently spike control rat plasma to create QC samples at four levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 80 ng/mL

    • High QC (HQC): 800 ng/mL

Plasma Sample Preparation: Protein Precipitation (PPT)

Rationale: Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples prior to LC-MS/MS analysis.[6][20][21] Acetonitrile is chosen as the precipitation solvent because it provides high protein removal efficiency and good recovery for moderately lipophilic compounds like Carvedilol.[22][23]

PPT_Workflow start Start: 50 µL Plasma Sample (CAL, QC, or Unknown) add_is Add 25 µL of IS Working Solution (100 ng/mL) start->add_is add_acn Add 200 µL of ACN with 0.1% FA (Precipitation Agent) add_is->add_acn vortex Vortex Mix (1 minute) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer 150 µL of Supernatant to a clean 96-well plate centrifuge->supernatant inject Inject 5 µL onto LC-MS/MS System supernatant->inject

Caption: Step-by-step protein precipitation workflow.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL IS working solution to all samples except for "double blank" (matrix sample with no analyte or IS).

  • Add 200 µL of ice-cold Acetonitrile containing 0.1% formic acid. The acid helps to improve analyte stability and subsequent chromatographic peak shape.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.[20]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate for analysis.

LC-MS/MS Instrumentation and Parameters

Rationale: A reverse-phase C18 column is selected for its ability to retain and separate the moderately hydrophobic Carvedilol and its metabolite. The gradient elution ensures that analytes are eluted with sharp peaks, enhancing sensitivity. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

ParameterCondition
LC System Standard UHPLC System
ColumnC18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 95% B over 3.0 min, hold for 1 min, re-equilibrate
Injection Volume5 µL
Column Temp40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Gas Temp350°C
Gas Flow10 L/min
Nebulizer45 psi
Capillary Voltage4000 V

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carvedilol407.2100.125
4'-Hydroxyphenylcarvedilol423.2284.122
This compound (IS) 426.2 287.1 22

Method Validation

The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability.[12][13][24] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (FDA Guidance[12][13])Purpose
Selectivity No significant interfering peaks at the retention times of the analytes and IS in blank matrix.Ensures the method can differentiate the analytes from endogenous matrix components.
Linearity & Range Correlation coefficient (r²) ≥ 0.99. Back-calculated CAL standards should be within ±15% of nominal (±20% at LLOQ).Demonstrates the method's ability to produce results that are directly proportional to the analyte concentration over a specified range.
Accuracy & Precision Intra-day & Inter-day: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ) for all QC levels.Assesses the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).
Matrix Effect The coefficient of variation (%CV) of the matrix factor should be ≤15%.Evaluates the suppression or enhancement of ionization caused by co-eluting matrix components. The SIL IS is critical for mitigating this effect.[8][9]
Recovery Should be consistent and reproducible, though not necessarily 100%.Measures the efficiency of the extraction process.
Stability Analyte concentration should remain within ±15% of the baseline value under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).Ensures the analyte does not degrade during sample collection, storage, and processing.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the simultaneous quantification of Carvedilol and its active metabolite, 4'-Hydroxyphenylcarvedilol, in preclinical plasma samples. The use of the stable isotopically labeled internal standard, this compound, is crucial for correcting analytical variability and ensuring data of the highest integrity. This validated protocol provides a reliable tool for researchers conducting essential DMPK studies, ultimately supporting the development of safer and more effective cardiovascular medicines.

References

  • Carvedilol Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. May 2018. [Link]

  • Tzimas, S., et al. (2019). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Taylor & Francis Online. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. HHS.gov. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

  • Carvedilol - Wikipedia. Wikipedia. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. [Link]

  • Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis. [Link]

  • Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. Waters Corporation. [Link]

  • Structure of the analytes and metabolic pathway of carvedilol. ResearchGate. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

  • (carvedilol) Tablets - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Methods for Sample Cleanup. BioPharm International. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. National Institutes of Health (NIH). [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Bioanalytical Sample Preparation. Biotage. [Link]

  • Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Agilent Technologies. [Link]

  • Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. [Link]

  • 4'-Hydroxyphenyl Carvedilol-d3. Pharmaffiliates. [Link]

  • Cardiovascular disease models: A game changing paradigm in drug discovery and screening. National Institutes of Health (NIH). [Link]

  • Cardiovascular Preclinical Disease Models. Syncrosome. [Link]

  • Alternative strategies in cardiac preclinical research and new clinical trial formats. Oxford Academic. [Link]

  • Preclinical Models of Cardiac Disease: A Comprehensive Overview for Clinical Scientists. MDPI. [Link]

  • The importance of preclinical research in contemporary interventional cardiology. EuroIntervention. [Link]

Sources

Application Note: Quantitative Determination of Carvedilol in Cardiac Tissue by LC-MS/MS Using an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of carvedilol in cardiac tissue. Carvedilol is a non-selective beta-adrenergic blocker with alpha-1 receptor blocking activity, widely prescribed for heart failure and hypertension.[1][2] Measuring its concentration directly in cardiac tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, drug efficacy studies, and understanding its local metabolism and therapeutic effects at the site of action.[3][4] The described method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.[5] To ensure accuracy and precision, an internal standard (IS) is employed to compensate for variability during sample preparation and analysis. This guide provides a comprehensive protocol, from tissue homogenization and extraction to final quantification, intended for researchers in pharmacology, drug metabolism, and clinical science.

Introduction: The Rationale for Cardiac Tissue Analysis

Carvedilol exerts its therapeutic effects by blocking beta-1, beta-2, and alpha-1 adrenergic receptors, which are densely located in the heart.[2][6][7] This multi-faceted mechanism reduces heart rate, cardiac contractility, and blood pressure, thereby decreasing the workload on the heart.[6][7] While plasma concentrations of carvedilol are routinely measured in clinical settings, these levels may not accurately reflect the drug's concentration at its target site—the myocardium. Factors such as tissue binding, local metabolism by cardiac enzymes, and the drug's high lipophilicity can lead to discrepancies between systemic and tissue-level concentrations.[1][3]

Therefore, direct measurement of carvedilol in cardiac tissue provides invaluable data for:

  • Pharmacokinetic Studies: Understanding drug distribution and accumulation in the target organ.

  • Efficacy and Toxicity Research: Correlating tissue concentration with therapeutic outcomes or adverse effects.

  • Drug Development: Evaluating new formulations or co-administered drugs that might alter carvedilol's cardiac distribution.[1]

The analytical challenge lies in efficiently extracting the analyte from a complex biological matrix and quantifying it with high sensitivity and specificity. The use of a robust internal standard and the power of LC-MS/MS are central to overcoming these challenges.[5][8]

Principle of the Method

This method is based on the principle of stable isotope dilution or the use of a structural analog as an internal standard for quantification by LC-MS/MS. The workflow involves several key stages:

  • Tissue Homogenization: Mechanical disruption of the cardiac tissue to release the drug.[9]

  • Sample Extraction: Isolation of carvedilol and the internal standard from tissue components using protein precipitation followed by solid-phase extraction (SPE).[3][4][10]

  • Chromatographic Separation: Separation of the analyte and internal standard from matrix interferences using UPLC.

  • Mass Spectrometric Detection: Highly selective and sensitive detection using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][11]

  • Quantification: Calculation of the carvedilol concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[3]

The choice of an internal standard is critical. An ideal IS has physicochemical properties very similar to the analyte, ensuring it behaves consistently during extraction and ionization, but is mass-distinguishable. Deuterated carvedilol (carvedilol-d5) is an excellent choice.[12] Alternatively, a structurally similar molecule like metoprolol or naftopidil can be used.[3][4][8][13] This protocol will use Metoprolol as the internal standard.

Materials and Reagents

Chemicals and Standards
  • Carvedilol reference standard (≥98% purity)

  • Metoprolol (Internal Standard, ≥98% purity)

  • HPLC-grade acetonitrile (ACN), methanol (MeOH), and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Acetone (ACS grade)

  • Potassium acetate buffer (pH 3.5)

  • Control (drug-free) cardiac tissue (e.g., rat, pig, or human)

Equipment and Consumables
  • UPLC-MS/MS System (e.g., Waters ACQUITY UPLC with Xevo TQ-S Mass Spectrometer or equivalent)

  • Analytical balance

  • Tissue homogenizer (e.g., bead beater, ultrasonic dismembrator)[9]

  • Centrifuge (capable of 4°C and >10,000 x g)

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB or C18)

  • Evaporation system (e.g., nitrogen evaporator)

  • Autosampler vials

  • Standard laboratory glassware and pipettes

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Carvedilol Stock Solution (1 mg/mL): Accurately weigh ~10 mg of carvedilol reference standard and dissolve in 10 mL of methanol.

  • Metoprolol (IS) Stock Solution (1 mg/mL): Accurately weigh ~10 mg of metoprolol and dissolve in 10 mL of methanol.

  • Carvedilol Working Solutions: Prepare serial dilutions of the carvedilol stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls (QCs).

  • IS Working Solution (100 ng/mL): Dilute the metoprolol stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Controls

Calibration standards and QCs are prepared by spiking known amounts of carvedilol working solutions into control cardiac tissue homogenate.

  • Prepare Control Tissue Homogenate: Homogenize drug-free cardiac tissue (1:3 w/v) in ice-cold water. For example, 200 mg of tissue in 600 µL of water.

  • Spiking: To aliquots of the control homogenate, add a small volume (typically 5-10% of the total volume) of the appropriate carvedilol working solution to achieve the final desired concentrations.

  • Concentration Range: A typical calibration curve might range from 0.5 ng/mg to 200 ng/mg of tissue.[3][4]

  • QC Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 150 ng/mg).

Cardiac Tissue Sample Preparation Workflow

This workflow is designed for maximum recovery and removal of matrix interferences.

// Connections s1 -> s2 -> s3 -> s4 -> s5 -> s6 -> spe1 [style=invis]; s6 -> spe1 [lhead=cluster_spe, minlen=2]; spe1 -> spe2 -> spe3 -> spe4 -> f1 [style=invis]; spe4 -> f1 [lhead=cluster_final, minlen=2]; f1 -> f2 -> f3 -> f4;

// Edge Styles edge [color="#4285F4", arrowhead=normal, penwidth=1.5]; s1 -> s2; s2 -> s3; s3 -> s4; s4 -> s5; s5 -> s6; spe1 -> spe2; spe2 -> spe3; spe3 -> spe4; f1 -> f2; f2 -> f3; f3 -> f4; s6 -> spe2 [ltail=cluster_prep, lhead=cluster_spe, style=dashed, color="#5F6368"]; spe4 -> f1 [ltail=cluster_spe, lhead=cluster_final, style=dashed, color="#5F6368"]; } enddot Diagram 1: Step-by-step workflow for the extraction of carvedilol from cardiac tissue.

Protocol Steps:

  • Weighing and Spiking: Accurately weigh approximately 100 mg of frozen cardiac tissue into a homogenization tube.

  • Internal Standard Addition: Add 300 µL of purified water and 10 µL of the 100 ng/mL metoprolol (IS) working solution.

  • Homogenization: Homogenize the tissue thoroughly until no solid pieces are visible.[9] Keep samples on ice to minimize degradation.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the homogenate to precipitate proteins.[12]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute carvedilol and metoprolol with 1 mL of an acetonitrile:methanol (90:10 v/v) solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the UPLC-MS/MS system.

Instrumentation and Analytical Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

Table 1: UPLC and Mass Spectrometer Conditions

ParameterCondition
UPLC System
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient20% B to 95% B in 3 min, hold for 1 min, return to initial conditions
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Carvedilol (Quantifier)m/z 407.2 → 100.1
Carvedilol (Qualifier)m/z 407.2 → 338.2
Metoprolol (IS)m/z 268.2 → 116.1

Note: Collision energies and cone voltages must be optimized for each specific analyte and instrument to achieve maximum signal intensity.

Data Analysis and Quantification

The concentration of carvedilol in the cardiac tissue samples is determined using the internal standard method.

  • Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both carvedilol and metoprolol (IS).

  • Response Ratio Calculation: Calculate the peak area ratio (Carvedilol Area / IS Area) for all standards, QCs, and unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used. The correlation coefficient (r²) should be >0.99.

  • Concentration Calculation: Determine the concentration of carvedilol in the QC and unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.

  • Final Concentration: Adjust the calculated concentration for the initial weight of the tissue sample to report the final result in ng/mg.

// Connections d1 -> c1; c1 -> c2; c2 -> c3; c3 -> f1;

// Edge Styles edge [color="#34A853", arrowhead=normal, penwidth=1.5]; } enddot Diagram 2: Logical flow of the data analysis and quantification process.

Method Validation and Performance

A full validation according to regulatory guidelines (e.g., FDA or EMA) is essential for clinical or regulated studies.[14][15] Key parameters to assess include:

  • Linearity: The method should be linear over the defined concentration range, with a correlation coefficient (r²) of ≥0.99.[3][4]

  • Accuracy and Precision: The intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[5]

  • Selectivity: No significant interfering peaks should be observed at the retention times of carvedilol or the IS in blank matrix samples.

  • Recovery: The extraction recovery should be consistent and reproducible across the concentration range. Recoveries for carvedilol and the IS are typically expected to be >60%.[3][4]

  • Matrix Effect: The ionization of the analyte and IS should not be significantly suppressed or enhanced by co-eluting matrix components.

  • Stability: The stability of carvedilol in tissue homogenate under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability) should be established.

Table 2: Representative Method Performance

ParameterResult
Linearity Range0.5 - 200 ng/mg
Correlation Coefficient (r²)> 0.995
LLOQ0.5 ng/mg
Intra-day Precision (%CV)< 8%
Inter-day Precision (%CV)< 10%
Accuracy (% Bias)-7% to +9%
Mean Extraction RecoveryCarvedilol: ~85%, Metoprolol: ~80%

Conclusion

This application note provides a comprehensive and reliable UPLC-MS/MS method for the quantification of carvedilol in cardiac tissue using metoprolol as an internal standard. The detailed protocol for sample preparation, including homogenization, protein precipitation, and solid-phase extraction, ensures high recovery and removal of matrix interferences. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for a wide range of research applications, from preclinical PK/PD studies to clinical investigations aimed at understanding the cardiac-specific pharmacology of carvedilol.

References

  • Shah, I., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974-86. [Link]

  • Tenero, D., et al. (2000). Quantification of carvedilol in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to bioequivalence study. Journal of Chromatography B: Biomedical Sciences and Applications, 738(1), 149-58. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Carvedilol? Patsnap. [Link]

  • Behn, F., et al. (2001). Determination of Carvedilol in Human Cardiac Tissue by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 39(3), 121-124. [Link]

  • Stoschitzky, K. (2024). Carvedilol. StatPearls. [Link]

  • ResearchGate. (n.d.). MS/MS spectra of carvedilol. ResearchGate. [Link]

  • GoodRx. (2023). How Does Carvedilol Work? All About Its Mechanism of Action. GoodRx Health. [Link]

  • Toma, V. A., et al. (2012). New high-throughput liquid chromatographic tandem mass spectrometry assay for therapeutic drug monitoring of carvedilol in children with congestive heart failure. Revista Română de Medicină de Laborator, 20(3), 255-264. [Link]

  • Waters Corporation. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Waters. [Link]

  • PubMed. (2001). Determination of carvedilol in human cardiac tissue by high-performance liquid chromatography. National Center for Biotechnology Information. [Link]

  • Pharmacology Lectures. (2024). Pharmacology of Carvedilol; Overview, Mechanism of action, Uses, Side Effects, Pharmacokinetics. YouTube. [Link]

  • Journal of Chromatographic Science. (2001). Determination of Carvedilol in Human Cardiac Tissue by High-Performance Liquid Chromatography. Oxford Academic. [Link]

  • de Moraes, M. E., et al. (2013). Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry. Chirality, 25(3), 175-80. [Link]

  • Acta Chromatographica. (2019). Hollow fiber based liquid phase microextraction with high performance liquid chromatography for the determination of trace carvedilol (β-blocker) in biological fluids. AKJournals. [Link]

  • Journal of Chromatographic Science. (2016). HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid–Liquid Extraction. Oxford Academic. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. IJISRT. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • ResearchGate. (n.d.). Tissue Sample Preparation in LC‐MS Bioanalysis. ResearchGate. [Link]

  • Yu, C. M., et al. (2000). Effect of carvedilol in comparison with metoprolol on myocardial collagen postinfarction. Journal of the American College of Cardiology, 35(7), 1835-41. [Link]

  • ResearchGate. (n.d.). Enantioselective and Sensitive Determination of Carvedilol in Human Plasma Using Chiral Stationary-Phase Column and Reverse-Phase Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. [Link]

  • Ware, A. L., et al. (2020). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL RP-HPLC METHOD FOR DETERMINATION OF CARVEDILOL AND DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF CARVEDILOL IN BULK DRUG AND FORMULATION. Indo American Journal of Pharmaceutical Research, 10(12). [Link]

  • Chatterjee, B., et al. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(3), 1334-1336. [Link]

  • Rahimpour, E., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(2), 195-204. [Link]

  • National Center for Biotechnology Information. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of Carvedilol, Enalaprilat, and Perindoprilat in Human Plasma Using LC–MS/MS and Its Application to a Pharmacokinetic Pilot Study. ResearchGate. [Link]

Sources

Application Note: Solid-Phase Extraction for the Quantification of Carvedilol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the solid-phase extraction (SPE) of carvedilol from human plasma. Carvedilol is a non-selective beta/alpha-1 blocker widely used in the treatment of hypertension and heart failure.[1] Accurate quantification of carvedilol in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This application note details a robust SPE method using a mixed-mode cation exchange (MCX) polymer-based sorbent, explaining the chemical principles behind each step to ensure high recovery and removal of matrix interferences prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Rationale for SPE in Carvedilol Analysis

Carvedilol is a basic, lipophilic compound with a pKa of approximately 7.8 and a logP between 3.8 and 4.2.[1][2][3] These properties dictate its interaction with analytical instrumentation and its behavior during sample preparation. Direct injection of plasma into an LC-MS/MS system is not feasible due to the presence of proteins, phospholipids, and salts, which can cause ion suppression, clog the analytical column, and lead to unreliable results.

Solid-phase extraction is a superior sample preparation technique compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE) for this application. While PPT is fast, it often fails to remove a significant portion of matrix components, leading to substantial matrix effects. LLE can be effective but often requires large volumes of organic solvents and can be difficult to automate. SPE, particularly with modern polymer-based sorbents, offers a highly selective and reproducible method to isolate carvedilol, resulting in a cleaner final extract, reduced matrix effects, and improved assay sensitivity.[4]

This protocol focuses on the use of a mixed-mode cation exchange (MCX) sorbent. This choice is deliberate; as a weak base, carvedilol's secondary amine group is positively charged at acidic pH (pH < pKa 7.8).[2][5] This allows for a dual retention mechanism:

  • Reversed-Phase Interaction: The lipophilic carbazole structure of carvedilol interacts with the hydrophobic polymer backbone of the sorbent.[1]

  • Ion-Exchange Interaction: The protonated secondary amine binds strongly to the negatively charged sulfonic acid groups on the sorbent surface.

This dual-mode retention allows for aggressive wash steps to remove neutral and acidic interferences, leading to an exceptionally clean final eluate.

Materials and Reagents

Item Description/Supplier
SPE Cartridges Waters Oasis MCX (Mixed-Mode Cation Exchange) Cartridges, 30 mg, 1 cc
Carvedilol Standard USP Reference Standard or equivalent (e.g., Sigma-Aldrich)
Internal Standard (IS) Deuterated carvedilol (carvedilol-d5) or a structural analog like abacavir or metoprolol[4][6]
Methanol HPLC or LC-MS grade
Acetonitrile HPLC or LC-MS grade
Water HPLC or Milli-Q grade
Formic Acid LC-MS grade, 99%+ purity
Ammonium Hydroxide ACS reagent grade, ~28-30%
Hydrochloric Acid ACS reagent grade
Human Plasma K2-EDTA as anticoagulant, sourced from an accredited biobank
Equipment SPE Vacuum Manifold, Nitrogen Evaporator, Vortex Mixer, Centrifuge, Analytical Balance, Calibrated Pipettes

Detailed Solid-Phase Extraction Protocol

This protocol is designed for the extraction of carvedilol from a 500 µL human plasma sample. Volumes can be scaled as needed, but sorbent mass may need to be adjusted accordingly.

Step 1: Sample Pre-treatment
  • Action: To a 500 µL aliquot of human plasma in a polypropylene tube, add the internal standard (IS) solution. Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • Causality & Rationale: The addition of acid serves two critical purposes. First, it precipitates plasma proteins, which are then typically removed by centrifugation. Second, and more importantly for this SPE method, it lowers the sample pH to approximately 2-3. At this pH, the secondary amine of carvedilol (pKa ~7.8) is fully protonated (positively charged), which is essential for its retention on the cation exchange sorbent.[2][5]

Step 2: SPE Cartridge Conditioning & Equilibration
  • Action:

    • Place Oasis MCX cartridges on the vacuum manifold.

    • Condition the sorbent by passing 1 mL of methanol through the cartridge.

    • Equilibrate the sorbent by passing 1 mL of Milli-Q water through the cartridge. Do not let the sorbent bed go dry.

  • Causality & Rationale: Conditioning with methanol solvates the polymer chains of the sorbent, "activating" the hydrophobic sites for reversed-phase retention. The subsequent equilibration with water removes the methanol and prepares the sorbent for the aqueous sample. Maintaining a wetted sorbent bed is crucial for ensuring consistent interaction between the analyte and the stationary phase upon loading.

Step 3: Sample Loading
  • Action: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady flow rate (approx. 1-2 mL/min).

  • Causality & Rationale: At this stage, carvedilol is retained on the sorbent by both reversed-phase and strong cation exchange mechanisms. A slow loading speed maximizes the contact time between the analyte and the sorbent, ensuring efficient and reproducible capture.

Step 4: Wash Steps (Interference Removal)
  • Action:

    • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 N HCl in water.[4]

    • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.

  • Causality & Rationale: This two-stage wash is the key to achieving a clean extract.

    • The acidic aqueous wash (Wash 1) removes polar, water-soluble matrix components. Carvedilol remains bound because it is still charged (retained by ion exchange) and lipophilic enough to be retained by reversed-phase.

    • The organic wash with methanol (Wash 2) is a critical step that removes many lipophilic, neutral, or weakly basic compounds that might be retained by reversed-phase interaction alone. Carvedilol is not eluted because the powerful ion-exchange interaction keeps it anchored to the sorbent even in a strong organic solvent.

Step 5: Elution
  • Action: Elute the carvedilol and internal standard by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube.[4]

  • Causality & Rationale: The elution solvent is designed to disrupt both retention mechanisms simultaneously. The high concentration of methanol disrupts the reversed-phase interaction. The ammonium hydroxide raises the pH of the micro-environment around the sorbent. At this high pH, the secondary amine of carvedilol is deprotonated, losing its positive charge. This neutralizes the ion-exchange interaction, releasing the analyte from the sorbent.[4]

Step 6: Dry-down and Reconstitution
  • Action:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40-50°C.[4]

    • Reconstitute the dried residue in 250 µL of the mobile phase used for the LC-MS/MS analysis (e.g., Acetonitrile/0.1% Formic Acid in water, 70:30 v/v).[4] Vortex for 30 seconds to ensure complete dissolution.

  • Causality & Rationale: The evaporation step concentrates the analyte, increasing the method's sensitivity. Reconstituting in the initial mobile phase is crucial for good peak shape during the subsequent chromatographic analysis. Injecting a solvent stronger than the mobile phase can lead to peak distortion and poor separation.

SPE Workflow Diagram

The entire protocol can be visualized in the following workflow diagram.

SPE_Workflow_Carvedilol cluster_pretreatment Pre-treatment cluster_spe Solid-Phase Extraction (Oasis MCX) cluster_post Post-Elution plasma 1. Plasma Sample (500 µL) + Internal Standard acidify 2. Add 4% H3PO4 (Precipitate & Acidify) plasma->acidify load 5. Load Sample acidify->load condition 3. Condition (1 mL Methanol) equilibrate 4. Equilibrate (1 mL Water) condition->equilibrate equilibrate->load wash1 6. Wash 1 (1 mL 0.1N HCl) load->wash1 wash2 7. Wash 2 (1 mL Methanol) wash1->wash2 elute 8. Elute (2 mL 5% NH4OH in MeOH) wash2->elute dry 9. Evaporate to Dryness (N2, 40°C) elute->dry reconstitute 10. Reconstitute (250 µL Mobile Phase) dry->reconstitute analyze 11. Analyze by LC-MS/MS reconstitute->analyze

Caption: Workflow for Carvedilol Extraction using Oasis MCX SPE.

Method Performance Characteristics

The described SPE protocol, when coupled with a validated LC-MS/MS method, typically yields excellent performance. Data synthesized from published literature demonstrates the robustness of this approach.

Parameter Typical Value Reference
Extraction Recovery 78-99%[4][7]
Linearity Range 0.05 - 100 ng/mL[4][7]
Intra- & Inter-Assay Precision (%CV) < 10%[4][7]
Matrix Effect Minimal / Absent[4]
Lower Limit of Quantification (LLOQ) 0.05 - 0.5 ng/mL[4][7]

Note: These values are representative. Each laboratory must perform its own method validation according to regulatory guidelines (e.g., FDA, EMA).

Conclusion

This application note outlines a detailed and scientifically grounded protocol for the solid-phase extraction of carvedilol from human plasma. By leveraging a mixed-mode cation exchange sorbent, this method provides a highly selective and efficient cleanup, effectively removing endogenous interferences. The resulting clean extract is fully compatible with sensitive LC-MS/MS analysis, ensuring accurate and reliable quantification for demanding research, clinical, and drug development applications.

References

  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry.
  • Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. Scholars Research Library. [Link]

  • UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. PubMed. [Link]

  • A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. National Institutes of Health (NIH). [Link]

  • Carvedilol. Wikipedia. [Link]

  • pKa Determination of Carvedilol by Spectrophotometry. Research Journal of Pharmacy and Technology. [Link]

  • PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets). Sivem Pharmaceuticals. [Link]

  • Carvedilol. PubChem, National Institutes of Health (NIH). [Link]

  • Sensitive Assay for Carvedilol in Tablets and Spiked Human Plasma Using a Flow-Injection Chemiluminometric Method. National Institutes of Health (NIH). [Link]

  • Quantification of carvedilol in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to bioequivalence study. PubMed. [Link]

  • Improvements in recovery, reproducibility and matrix effects with Oasis PRiME HLB, a novel solid phase extraction sorbent. Waters Corporation. [Link]

  • Chemical structure of carvedilol. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Carvedilol LC-MS/MS Analysis: A Technical Support Center for Overcoming Matrix Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carvedilol LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet complex challenge of matrix effects. Here, we will dissect the issues you may encounter and provide robust, field-proven solutions to ensure the accuracy and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What exactly is the "matrix effect," and why is it a significant problem in carvedilol LC-MS/MS bioanalysis?

The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In simpler terms, substances from your biological sample (like plasma or urine) can interfere with the carvedilol signal at the mass spectrometer's ion source, leading to either a suppressed (weaker) or enhanced (stronger) signal than the true concentration. This phenomenon is a major concern because it directly compromises the accuracy, precision, and sensitivity of quantitative bioanalysis.[1][4]

Q2: What are the primary culprits causing matrix effects in plasma samples for carvedilol analysis?

For plasma samples, the most notorious sources of matrix effects are phospholipids from cell membranes and endogenous salts .[5] These compounds are often co-extracted with carvedilol during sample preparation and can co-elute chromatographically. In the electrospray ionization (ESI) source, they compete with carvedilol for ionization, typically leading to significant ion suppression.[1]

Q3: How can I perform a quick diagnostic to determine if my carvedilol assay is suffering from matrix effects?

A highly effective qualitative method is the Post-Column Infusion (PCI) experiment .[6][7][8] This technique involves infusing a constant flow of a carvedilol standard solution into the mobile phase after the analytical column but before the MS detector. When a blank, extracted matrix sample is injected, any dip or peak in the steady baseline signal indicates a region of ion suppression or enhancement, respectively.[7][8] This allows you to visualize where in your chromatogram the matrix interferences are eluting.

Q4: Is there a "gold standard" approach to compensate for matrix effects?

Yes, the use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard for correcting matrix effects.[9][10][11] A SIL-IS, such as carvedilol-d5, is chemically identical to carvedilol and will co-elute perfectly.[12][13] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte.[10][11] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is effectively normalized, leading to more accurate and precise quantification.[14]

Troubleshooting Guide: Real-World Scenarios & Solutions

Problem: My carvedilol signal is significantly and inconsistently suppressed across my sample batch.

This is a classic symptom of a severe matrix effect, likely due to insufficient sample cleanup.

  • Immediate Action: Review Your Sample Preparation. If you are using a simple Protein Precipitation (PPT) method, it is likely that a high concentration of phospholipids is being carried over into your final extract.[15] While fast, PPT is the least effective method for removing matrix components.

  • Recommended Solution: Implement a More Rigorous Extraction.

    • Liquid-Liquid Extraction (LLE): LLE offers a significant improvement in cleanliness over PPT. By optimizing the pH and using a suitable organic solvent, you can selectively extract carvedilol while leaving many polar interferences (like salts) behind.[5]

    • Solid-Phase Extraction (SPE): SPE is often the most effective technique for minimizing matrix effects.[16] It provides the highest degree of selectivity by utilizing specific sorbent chemistry to bind carvedilol, wash away interferences, and then elute a much cleaner sample.[17]

Problem: My results show high variability (%CV > 15%) for my quality control (QC) samples, but my calibration standards look fine.

This issue often points to inter-individual matrix variability. The matrix composition can differ from one subject's plasma to another's, causing variable matrix effects that are not captured by a calibration curve made from a single source of pooled plasma.[14]

  • Immediate Action: Assess Matrix Factor. According to FDA and EMA guidelines, you should evaluate the matrix effect in at least six different sources of blank matrix.[18][19][20][21] Prepare low and high concentration QCs in each of these lots and assess the precision.

  • Recommended Solution: Use a Stable Isotope-Labeled Internal Standard. This is the most robust solution. A SIL-IS will co-elute with carvedilol and experience the same lot-to-lot variations in matrix effects, effectively correcting for the observed imprecision.[14] If a SIL-IS is not available, you may need to further optimize your sample cleanup (e.g., switch from LLE to SPE) or chromatographic separation to move the carvedilol peak away from interference zones.

Problem: I'm using a deuterated internal standard (carvedilol-d5), but I'm still seeing accuracy issues.

While rare, this can happen. A potential cause is chromatographic separation between the analyte and the deuterated IS, known as the "isotope effect."[22]

  • Immediate Action: Check for Chromatographic Separation. Overlay the chromatograms of carvedilol and carvedilol-d5. Even a slight separation (a few seconds) can cause them to experience different matrix effects if they are on the edge of an interference zone.[22]

  • Recommended Solution:

    • Adjust Chromatography: Modify your gradient or mobile phase composition to ensure perfect co-elution.

    • Improve Sample Cleanup: Even with a SIL-IS, a cleaner extract is always better. Reducing the overall matrix burden can make any minor isotopic separation irrelevant.

Core Methodologies & Protocols

Data Comparison: Sample Preparation Techniques

The choice of sample preparation is the most critical factor in mitigating matrix effects. The following table summarizes a comparison of common techniques for carvedilol analysis.

Technique Typical Recovery % Matrix Effect Severity Pros Cons Reference
Protein Precipitation (PPT) >90%HighFast, simple, inexpensive"Dirty" extract, high phospholipid content, significant ion suppression[15]
Liquid-Liquid Extraction (LLE) 85-95%ModerateGood removal of salts and polar interferences, relatively low costMore labor-intensive than PPT, uses organic solvents[23][24]
Solid-Phase Extraction (SPE) >95%LowExcellent removal of phospholipids and other interferences, high recovery, amenable to automationHigher cost per sample, requires method development[17]
Protocol 1: Solid-Phase Extraction (SPE) for Carvedilol from Plasma

This protocol is designed to provide a clean extract with minimal matrix effects.

  • Cartridge Selection: Use a mixed-mode cation exchange polymer-based SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading:

    • Pre-treat 100 µL of plasma with 20 µL of 5% phosphoric acid.

    • Add the internal standard (e.g., carvedilol-d5).

    • Vortex and load the entire sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute carvedilol and the IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.

Protocol 2: Post-Column Infusion (PCI) for Matrix Effect Diagnosis

This experiment helps visualize the regions of ion suppression/enhancement in your method.

  • Setup:

    • Prepare a 100 ng/mL solution of carvedilol in your initial mobile phase.

    • Using a T-junction, connect a syringe pump to the flow path between the LC column and the MS ion source.

  • Execution:

    • Begin the LC gradient without an injection and start infusing the carvedilol solution at a low, constant flow rate (e.g., 10 µL/min).[6]

    • Monitor the MRM transition for carvedilol. You should see a stable, elevated baseline signal.

    • Inject a blank plasma sample that has been processed with your intended sample preparation method.

  • Interpretation:

    • A dip in the stable baseline indicates ion suppression at that retention time.

    • A rise in the stable baseline indicates ion enhancement at that retention time.

    • The goal is to ensure that the carvedilol analyte peak elutes in a region with no significant dips or rises.[7]

Visualizations & Workflows

Mechanism of Ion Suppression

The following diagram illustrates how matrix components compete with the analyte (carvedilol) during the electrospray ionization process, leading to a suppressed signal.

cluster_source ESI Droplet cluster_gas Gas Phase Ions Analyte Carvedilol (A+) Analyte_Gas A+ Analyte->Analyte_Gas Ionizes Matrix Phospholipid (M+) Matrix_Gas M+ Matrix->Matrix_Gas Ionizes (Competes) Solvent Solvent Evaporation MS_Inlet MS Inlet Analyte_Gas->MS_Inlet Detected Matrix_Gas->MS_Inlet Detected (Suppresses Signal)

Caption: Competition for ionization in the ESI source.

Troubleshooting Workflow for Matrix Effects

This workflow provides a logical decision-making process when encountering potential matrix effect issues.

Start High Variability or Poor Accuracy Observed CheckIS Using SIL-IS? Start->CheckIS ImplementIS Implement SIL-IS (Gold Standard) CheckIS->ImplementIS No CheckCoelution Check for Isotope Effect Separation CheckIS->CheckCoelution Yes End Method Optimized ImplementIS->End AssessCleanup Assess Sample Cleanup Method CheckCoelution->AssessCleanup No Separation OptimizeChroma Optimize Chromatography (Shift RT from Suppression Zone) CheckCoelution->OptimizeChroma Separation Found IsPPT Using PPT? AssessCleanup->IsPPT UseLLE Upgrade to LLE IsPPT->UseLLE Yes IsLLE Using LLE? IsPPT->IsLLE No UseLLE->End UseSPE Upgrade to SPE (Most Effective) IsLLE->UseSPE Yes IsLLE->OptimizeChroma No UseSPE->End OptimizeChroma->End

Sources

Technical Support Center: Chromatographic Resolution of Carvedilol and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of carvedilol. As a non-selective β-adrenergic and selective α1-adrenergic antagonist, carvedilol's analysis is critical in pharmaceutical development, quality control, and pharmacokinetic studies.[1] Its metabolism produces several active metabolites, including 4'-hydroxy carvedilol (4'OHC), 5'-hydroxy carvedilol (5'OHC), and O-desmethyl carvedilol (DMC), which possess their own pharmacological profiles.[2][3][4] Furthermore, carvedilol is administered as a racemate, and its enantiomers exhibit different pharmacological effects and stereoselective pharmacokinetics, making chiral separation a frequent necessity.[5][6][7]

This guide provides in-depth answers to common challenges encountered during the chromatographic analysis of carvedilol and its related compounds, grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Foundational Method Development

Question: I am developing a new RP-HPLC method for carvedilol and its primary metabolites. Where is a good place to start?

Answer: A robust starting point for separating carvedilol and its more polar metabolites involves a reversed-phase C18 column with a mobile phase of acetonitrile and a low pH phosphate buffer.

Causality and Rationale:

  • Stationary Phase: A standard C18 column is effective because carvedilol is a highly lipophilic compound (log P ~3.8-4.2), ensuring adequate retention.[8]

  • Mobile Phase: Acetonitrile is a common choice, but its selectivity differs from methanol. Using a phosphate buffer at a low pH (e.g., 2.5-3.8) is critical. Carvedilol has a pKa of ~7.9; at low pH, its secondary amine is protonated.[9][10] This protonation suppresses the interaction between the basic analyte and acidic residual silanol groups on the silica surface, which is a primary cause of peak tailing.[11][12]

  • Detection: Carvedilol has a UV maximum at approximately 240-242 nm, making this an ideal wavelength for detection.[13][14][15][16]

A logical workflow for initial method development is outlined below.

MethodDevWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Optimization cluster_val Phase 3: Validation Start Define Analytes: Carvedilol & Metabolites SelectCol Select Column: Start with C18, 5 µm Start->SelectCol PrepMP Prepare Mobile Phase: ACN:Phosphate Buffer (pH 3.0) SelectCol->PrepMP InitialRun Perform Initial Run: Isocratic (e.g., 50:50 ACN:Buffer) PrepMP->InitialRun Eval Eval InitialRun->Eval Optimize Optimize Gradient & % Organic Eval->Optimize No SST System Suitability Test (SST) Eval->SST Yes FineTune Fine-Tune: pH, Temperature, Flow Rate Optimize->FineTune FineTune->InitialRun Validation Full Method Validation (ICH Guidelines) SST->Validation End Method Finalized Validation->End

Caption: Initial RP-HPLC Method Development Workflow.

Table 1: Recommended Starting Conditions for Achiral Separation

Parameter Recommended Setting Rationale
Column C18, 150 x 4.6 mm, 5 µm Good retention for lipophilic carvedilol.
Mobile Phase A 20-25 mM Potassium Phosphate, pH adjusted to 2.5-3.5 with H₃PO₄ Low pH protonates carvedilol, minimizing silanol interactions and peak tailing.[9][16][17]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) Common organic modifiers. ACN often provides sharper peaks.
Gradient/Isocratic Start with 60:40 (A:B) isocratic or a shallow gradient A gradient is often required to resolve polar metabolites from the parent drug.[18]
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30-40 °C Improves peak shape and reduces viscosity. Elevated temperatures can reduce column lifetime.[19][20]

| Detection | UV at 240 nm or 226 nm | 240 nm is a common λmax for carvedilol; 226 nm can also be used.[13][18] |

Part 2: Troubleshooting Poor Peak Shape

Question: My carvedilol peak is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for carvedilol, a basic compound, is almost always caused by secondary ionic interactions between the protonated amine on the molecule and deprotonated (anionic) residual silanol groups on the surface of the silica-based stationary phase.[11][21] This interaction creates an alternative retention mechanism that leads to a "tail" on the peak.

Here is a systematic approach to troubleshooting this common issue:

TailingTroubleshooting Start Problem: Carvedilol Peak Tailing CheckpH Is Mobile Phase pH < 4? Start->CheckpH LowerpH Action: Lower pH to 2.5-3.0 with H₃PO₄ CheckpH->LowerpH No CheckColumn Is Column End-Capped or Modern? CheckpH->CheckColumn Yes LowerpH->CheckpH UseAdditive Action: Add Competing Base (e.g., 0.1% TEA) CheckColumn->UseAdditive No CheckContam Is Column Contaminated? CheckColumn->CheckContam Yes UseAdditive->CheckContam Resolved Problem Resolved UseAdditive->Resolved If effective NewColumn Action: Use High-Purity, End-Capped Column or Guard Column NewColumn->Resolved CheckContam->NewColumn No WashColumn Action: Wash Column with Strong Organic Solvent CheckContam->WashColumn Yes WashColumn->Resolved

Caption: Decision Tree for Troubleshooting Carvedilol Peak Tailing.

Experimental Protocol: Step-by-Step Peak Tailing Reduction

  • Verify & Adjust Mobile Phase pH:

    • Action: Confirm the pH of your aqueous mobile phase component. If it is above 4.0, remake it and adjust the pH to between 2.5 and 3.5 using orthophosphoric acid.[9][16][17]

    • Causality: At this pH, the vast majority of silanol groups (pKa ~3.5-4.5) will be neutral (Si-OH), and the carvedilol secondary amine (pKa ~7.9) will be fully protonated (R₂NH₂⁺). This minimizes the ionic interaction that causes tailing.

  • Introduce a Competing Base (Use with Caution):

    • Action: If lowering the pH is insufficient or not possible, add a low concentration (0.05-0.1% v/v) of triethylamine (TEA) to the mobile phase.[12]

    • Causality: The protonated TEA acts as a "silanol masking agent." It preferentially interacts with the anionic silanol sites, effectively shielding the carvedilol molecule from these secondary retention sites. Note that TEA can be difficult to remove from a column and may suppress MS signal if using LC-MS.

  • Assess Column Health and Type:

    • Action: If tailing persists, the issue may be the column itself.

      • Contamination: Strongly adsorbed matrix components can create active sites. Use a guard column to protect the analytical column or implement a column washing procedure.[21][22]

      • Column Age/Type: Older columns, or those not made with high-purity silica, have a higher concentration of active silanols. Switching to a modern, fully end-capped column can significantly improve peak shape for basic analytes.[21]

Part 3: Chiral Separation of Enantiomers

Question: I need to quantify the individual enantiomers of carvedilol and its metabolites. What is the best approach?

Answer: Due to the stereoselective metabolism and activity of carvedilol, chiral separation is essential for advanced pharmacokinetic and pharmacodynamic studies.[4][7] The most direct and common approach is to use a Chiral Stationary Phase (CSP).

Causality and Rationale: CSPs are packed with a chiral selector, often a polysaccharide derivative (like cellulose or amylose) coated on a silica support. These selectors create transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in different retention times, allowing for separation.

Simultaneous separation of the enantiomers of carvedilol and its three major active metabolites can be challenging.[13] However, methods have been developed using specialized columns.

Table 2: Example Conditions for Chiral UHPLC Separation

Parameter Setting Source & Comments
Column Chiralpak IB N-5 (250 x 4.6 mm, 5 µm) Polysaccharide-based CSP effective for carvedilol and its metabolites.[2][13]
Mobile Phase 80% Organic Modifier : 20% Aqueous Buffer A high percentage of organic is typical for this CSP.
Organic Modifier 87% Acetonitrile : 13% Methanol The specific ratio of organic solvents fine-tunes selectivity.[2][13]
Aqueous Buffer Potassium Phosphate, pH 7.0 Buffer pH significantly impacts retention and resolution on this CSP.[13]
Flow Rate 0.5 mL/min Lower flow rates often improve resolution in chiral separations.[2][13]
Column Temp. 25 °C Temperature is a critical parameter for controlling chiral recognition.[2][13]
Detection UV at 240 nm Standard detection wavelength for carvedilol.[13]

| Elution Order | S-carvedilol elutes before R-carvedilol | Experimentally verified.[13] |

Alternative Approach: Indirect Chiral Separation An alternative method involves pre-column derivatization of the carvedilol enantiomers with a chiral derivatizing agent, such as (-)-menthyl chloroformate.[23][24] This reaction creates two diastereomers, which can then be separated on a standard achiral C18 column. While this avoids the cost of a dedicated chiral column, the derivatization step can be complex, time-consuming, and introduce variability.

Part 4: Stability-Indicating Method & Forced Degradation

Question: How do I conduct a forced degradation study for carvedilol to ensure my method is stability-indicating?

Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its impurities, excipients, and degradation products. Forced degradation studies are performed to generate these degradation products and prove the method's specificity, as mandated by ICH guidelines.[14][15][19]

Carvedilol is known to be susceptible to degradation under acidic and basic conditions.[14][15]

Experimental Protocol: Forced Degradation (Acid Hydrolysis Example)

This protocol is a representative example for inducing acid degradation. Similar protocols would be followed for basic, oxidative, thermal, and photolytic stress.[18][19][25]

  • Prepare Solutions:

    • Accurately prepare a stock solution of carvedilol in a suitable diluent (e.g., methanol or mobile phase).

    • Prepare a 1 N HCl solution.

  • Stress the Sample:

    • Transfer a known volume of the carvedilol stock solution into a flask.

    • Add an equal volume of 1 N HCl.

    • Incubate the mixture in a water bath at 80 °C for 1 hour.[25] The time and temperature may need to be optimized to achieve 5-20% degradation.

  • Neutralize and Dilute:

    • After incubation, cool the solution to room temperature.

    • Carefully neutralize the solution by adding an equivalent amount of 1 N NaOH.[25]

    • Dilute the final solution to a suitable concentration for HPLC analysis using the mobile phase.

  • Analyze and Evaluate:

    • Inject the stressed sample, an unstressed control sample, and a blank into the HPLC system.

    • Primary Goal: Verify that the degradation product peaks are baseline-resolved from the main carvedilol peak. The use of a Photodiode Array (PDA) detector is highly recommended to check for peak purity, ensuring no degradants are co-eluting.

    • Secondary Goal: Document the retention times and response of the new peaks formed.

References

  • Samir, L., Hanafi, R., El Deeb, S., & Spahn-Langguth, H. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules. [Link]

  • Li, J., Wang, Y., & Tang, X. (2024). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. Highlights in Science, Engineering and Technology. [Link]

  • Haritha, G., et al. (2019). Method development and forced degradation studies of carvedilol by RP-HPLC. International Journal of Pharmaceutical Analysis and Research. [Link]

  • Saikiran, T. G., et al. (2022). Method development and forced degradation studies of carvedilol by RP-HPLC. International Journal of Pharmaceutical Analysis and Research. [Link]

  • Samir, L., Hanafi, R., El Deeb, S., & Spahn-Langguth, H. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. [Link]

  • Ciobanu, A. M., et al. (2018). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Farmacia Journal. [Link]

  • Machida, Y., et al. (2014). Effects of pH of the mobile phase on peak heights of carvedilol and carvedilol M21-aglycone. ResearchGate. [Link]

  • Imre, S., et al. (2012). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia. [Link]

  • Pinto, E. C., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B. [Link]

  • Seshagiri Rao, J.V.L.N., et al. (2012). Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. Der Pharma Chemica. [Link]

  • Bapatu, H. R., et al. (2021). Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. Pharmaceutical Sciences. [Link]

  • Mahajan, N., et al. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR KNOWN AND UNKNOWN IMPURITIES PROFILING FOR CARVEDILOL PHARMACEUTICAL DOSAGE FORM (TABLETS). ResearchGate. [Link]

  • Kumar, A. S., et al. (2016). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry. [Link]

  • Gomółka, E., et al. (2018). Simultaneous chiral separation and determination of carvedilol and 5′-hydroxyphenyl carvedilol enantiomers from human urine by high performance liquid chromatography coupled with fluorescent detection. ResearchGate. [Link]

  • Fujimaki, M., et al. (1991). Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism. Journal of Pharmaceutical Sciences. [Link]

  • Dadkhah, A., et al. (2015). Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE–HPLC Based on Diastereomer Formation. Journal of Chromatographic Science. [Link]

  • Pistos, C., et al. (2004). Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. ResearchGate. [Link]

  • S. Ashutosh Kumar, et al. (2020). ASSAY METHOD AND VALIDATION FOR THE CARVEDIDOL TABLET FORMULATION BY USING RP-HPLC. Journal of Emerging Technologies and Innovative Research. [Link]

  • Mahajan, N., et al. (2021). Chromatogram of carvedilol spiked with impurities. ResearchGate. [Link]

  • Glisic, S., et al. (2019). Structure of carvedilol and its antioxidant metabolites. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2585, Carvedilol. PubChem. [Link]

  • Karljikovic-Rajic, K., et al. (2003). Monitoring of the photochemical stability of carvedilol and its degradation products by the RP-HPLC method. ResearchGate. [Link]

  • Sereesongsang, N., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Latin American Journal of Pharmacy. [Link]

  • Bae, J. W., et al. (2016). Structure of carvedilol and its metabolites. ResearchGate. [Link]

  • FDA. (2011). COREG (carvedilol) Tablets Label. AccessData.FDA. [Link]

  • Loftsson, T., & Jonsdottir, G. (2004). Carvedilol: Solubilization and Cyclodextrin Complexation: A Technical Note. AAPS PharmSciTech. [Link]

  • Wikipedia contributors. (2024). Carvedilol. Wikipedia. [Link]

  • Sonanis, M. C., & Rajput, A. P. (2012). Development of RP-HPLC Method for Estimation of Carvedilol in Tablet Formulations. Research Journal of Pharmacy and Technology. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent. [Link]

  • Stoll, D. R. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Stoll, D. R., & Dolan, J. W. (2024). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

Sources

Technical Support Center: Troubleshooting Ion Suppression for 4'-Hydroxyphenylcarvedilol-d3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 4'-Hydroxyphenylcarvedilol-d3. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet complex issue of ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) assays. By understanding the root causes and implementing systematic troubleshooting strategies, you can ensure the development of robust, accurate, and reliable quantitative methods.

Understanding the Problem: What is Ion Suppression and Why Does it Affect this compound?

Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This phenomenon leads to a decreased signal intensity, which can severely compromise the sensitivity, accuracy, and precision of quantitative bioanalytical methods.[1][4] Even with the high selectivity of tandem mass spectrometry (MS/MS), co-eluting compounds from the sample matrix can interfere with the ionization process without being detected as chromatographic impurities.[1][4]

4'-Hydroxyphenylcarvedilol, a metabolite of Carvedilol, and its deuterated internal standard (this compound) are often analyzed in complex biological matrices like human plasma.[5] These matrices contain numerous endogenous components such as salts, lipids, and proteins that can contribute to ion suppression.[6][7]

Common Causes of Ion Suppression

Several factors can contribute to ion suppression in the electrospray ionization (ESI) source, which is commonly used for the analysis of carvedilol and its metabolites.[5]

  • Matrix Components: Endogenous substances from biological samples (e.g., phospholipids, salts) can co-elute with the analyte and compete for ionization.[4][6]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear detector response.[4]

  • Mobile Phase Additives: Non-volatile buffers or certain ion-pairing agents can crystallize on the ESI probe, reducing ionization efficiency.

  • Sample Preparation Artifacts: Contaminants introduced during sample processing, such as plasticizers from collection tubes, can interfere with ionization.[4]

The mechanism of ion suppression in ESI is complex but is often attributed to changes in the physical properties of the droplets in the ESI plume, such as increased surface tension and viscosity, which hinder solvent evaporation and subsequent ion formation.[1][3]

Caption: Mechanism of Ion Suppression in ESI-MS.

Systematic Troubleshooting Workflow

A structured approach is crucial for efficiently diagnosing and resolving ion suppression issues. The following workflow provides a step-by-step guide to pinpoint the source of the problem.

TroubleshootingWorkflow cluster_Diagnosis Diagnostic Phase cluster_Optimization Optimization Phase start Start: Inconsistent or Low This compound Signal post_column Perform Post-Column Infusion Experiment start->post_column matrix_effect Calculate Matrix Effect post_column->matrix_effect is_coelution Does Suppression Co-elute with Analyte Peak? matrix_effect->is_coelution chromatography Modify Chromatographic Conditions is_coelution->chromatography Yes sample_prep Improve Sample Preparation is_coelution->sample_prep Yes ms_source Optimize MS Source Parameters is_coelution->ms_source No end End: Robust & Reliable Assay chromatography->end sample_prep->end ms_source->end

Caption: Systematic Troubleshooting Workflow for Ion Suppression.

Troubleshooting & Optimization Strategies (Q&A)

This section directly addresses common questions and provides detailed, actionable solutions.

Q1: My this compound signal is significantly lower in plasma samples compared to the neat standard solution. How can I confirm this is due to ion suppression?

A1: Perform a Post-Column Infusion Experiment.

This is the definitive method to visualize and confirm ion suppression.[6]

Experimental Protocol: Post-Column Infusion

  • Setup:

    • Infuse a standard solution of this compound at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column and just before the MS ion source, using a T-fitting.

    • This provides a constant stream of the analyte to the mass spectrometer, resulting in a stable baseline signal.

  • Analysis:

    • Inject a blank, extracted plasma sample onto the LC-MS/MS system.

  • Interpretation:

    • Any dip or decrease in the stable baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[6]

    • If this dip coincides with the retention time of this compound in a standard injection, it confirms that matrix components are causing the suppression.

Q2: I've confirmed ion suppression is occurring. Should I start by changing my chromatography or my sample preparation?

A2: Both are critical, but often, enhancing sample preparation provides the most significant improvement.

Inadequate sample cleanup is a primary cause of ion suppression.[2] While chromatographic modifications can shift the analyte away from interfering peaks, removing these interferences beforehand is a more robust strategy.

Re-evaluating Sample Preparation

Protein precipitation is a common and simple sample preparation technique, but it may not be sufficient to remove all interfering matrix components, particularly phospholipids.[4] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing ion-suppressing species.[1] For carvedilol and its metabolites, SPE has been shown to be a successful approach.[5]

Detailed Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Cartridge Selection: Choose a mixed-mode or polymeric reversed-phase SPE cartridge.

  • Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Loading:

    • Pre-treat 100 µL of plasma by adding the deuterated internal standard (this compound).

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute this compound with a suitable organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

Optimizing Chromatographic Conditions

If ion suppression persists after improving sample preparation, focus on chromatographic separation. The goal is to separate the analyte from the region of ion suppression.

Key Chromatographic Parameters to Optimize

ParameterStrategy to Reduce Ion SuppressionRationale
Column Chemistry Switch to a different stationary phase (e.g., from C18 to a phenyl-hexyl or embedded polar group column).Different selectivities can alter the elution profile of both the analyte and interfering matrix components, potentially resolving them.
Mobile Phase Gradient Adjust the gradient slope (make it shallower) or the organic solvent composition.A shallower gradient increases the separation between closely eluting compounds.
Mobile Phase pH Modify the pH of the aqueous mobile phase.Changing the pH can alter the retention time and peak shape of ionizable analytes and interferences.
Flow Rate Decrease the flow rate (e.g., to nano-flow rates).Lower flow rates can lead to smaller, more highly charged droplets in the ESI source, which can be more tolerant to non-volatile salts.[4]
Q3: Can I adjust the mass spectrometer settings to reduce ion suppression?

A3: Yes, optimizing the ion source parameters can help mitigate, but not eliminate, ion suppression.

The settings of the ESI source can influence the efficiency of the ionization process.

MS Source Parameters for Optimization

ParameterOptimization StrategyPotential Impact on Ion Suppression
Gas Temperature Increase the drying gas temperature.Promotes more efficient solvent evaporation, which can help reduce the impact of non-volatile matrix components.
Gas Flow Optimize the nebulizer and drying gas flow rates.Affects droplet size and desolvation efficiency.
Capillary Voltage Adjust the capillary voltage.Can influence the stability of the electrospray and the overall ionization efficiency. Be cautious, as excessively high voltages can cause in-source fragmentation.[8]
Ionization Mode Switch from ESI to Atmospheric Pressure Chemical Ionization (APCI), if compatible with the analyte.APCI is a gas-phase ionization technique and is generally less prone to ion suppression from non-volatile matrix components than ESI.[1]
Q4: My deuterated internal standard (this compound) is also showing suppression. Is this expected, and is it still a valid internal standard?

A4: Yes, this is expected, and it highlights the importance of using a stable isotope-labeled internal standard.

An ideal internal standard should co-elute with the analyte and experience the same degree of ion suppression.[7] Because this compound is structurally and chemically very similar to the non-labeled analyte, it will be affected by the same matrix components in the same way.

However, be aware of potential chromatographic separation between the analyte and its deuterated analog, which can sometimes occur on high-resolution UPLC systems.[9] If the two peaks are not perfectly co-eluting, they may experience slightly different degrees of ion suppression, which can affect accuracy.[9] In such cases, using a column with slightly lower resolution to ensure co-elution might be a practical solution.[9]

The key is that the ratio of the analyte signal to the internal standard signal remains constant and proportional to the analyte's concentration, even if both signals are suppressed. This is the fundamental principle of isotope dilution mass spectrometry that allows for accurate quantification in the presence of matrix effects.[10]

Frequently Asked Questions (FAQs)

Q: What are the typical LC-MS/MS parameters for the analysis of 4'-Hydroxyphenylcarvedilol? A: A UPLC-MS/MS method has been successfully developed using a C18 column with a mobile phase of acetonitrile and 4.0 mM ammonium formate (pH 3.0).[5] Detection is typically performed in the positive electrospray ionization mode using multiple reaction monitoring (MRM).[5]

Q: Are there alternative sample preparation techniques to SPE and LLE? A: While SPE and LLE are common, other techniques like supported liquid extraction (SLE) and online SPE can also be effective. The choice depends on the specific requirements of the assay, such as throughput and the nature of the matrix.

Q: Can diluting my sample help reduce ion suppression? A: Yes, diluting the sample can reduce the concentration of interfering matrix components.[1][3] However, this will also reduce the concentration of your analyte, which may compromise the sensitivity of the assay, especially for low-level quantification.

Q: How can I proactively prevent ion suppression during method development? A: The best approach is to incorporate matrix effect evaluations early in the method development process.[1] This includes performing post-column infusion experiments with various sources of blank matrix and rigorously optimizing the sample preparation procedure to ensure the cleanest possible extracts.

References

  • Phenomenex, Inc. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(7), 634-646.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Clinical Chemistry. (2003). Ion suppression in mass spectrometry. Retrieved from [Link]

  • Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers.
  • SlideShare. (n.d.). Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx. Retrieved from [Link]

  • Grace, K. S., Le, A., & Previs, S. F. (2017). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 89(12), 6549-6557.
  • LC-MS. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Phetboon, A., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(3), 231-241.
  • National Center for Biotechnology Information. (n.d.). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? Retrieved from [Link]

  • Oxford Academic. (2015). HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid–Liquid Extraction. Retrieved from [Link]

  • LCGC International. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from [Link]

  • University of Victoria. (n.d.). Strategies for avoiding saturation effects in ESI-MS. Retrieved from [Link]

  • ResearchGate. (2020). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. Retrieved from [Link]

Sources

Carvedilol Quantification via ESI-MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Electrospray Ionization (ESI) conditions for carvedilol quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development and troubleshoot common challenges encountered during the analysis of this widely used beta-blocker. Here, we synthesize technical accuracy with field-proven insights to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries when setting up an ESI-MS method for carvedilol.

Q1: Which ESI polarity, positive or negative, is optimal for carvedilol analysis?

For carvedilol, positive ion mode is unequivocally the preferred polarity. The molecule's structure contains a secondary amine group that readily accepts a proton in the acidic mobile phases typically used in reversed-phase chromatography. This efficient protonation leads to the formation of a stable protonated molecule, [M+H]⁺, resulting in a significantly more sensitive and stable signal compared to what could be achieved in negative ion mode.

Q2: What is the expected precursor ion (m/z) for carvedilol?

The monoisotopic mass of carvedilol is 406.200 g/mol . In positive ESI mode, the expected protonated precursor ion is [M+H]⁺ at m/z 407.1 to 407.2 .[1][2] This is the primary ion you will select for fragmentation in MS/MS experiments (SRM/MRM).

Q3: What are the most abundant and reliable product ions for carvedilol quantification?

Upon collision-induced dissociation (CID), the precursor ion m/z 407.1 fragments into several stable product ions. The most commonly used and highly abundant transition for quantification is m/z 407.1 → 100.1 .[1][2][3] This transition is often favored for its high intensity and specificity. Other product ions can be used for confirmation or if interferences are observed with the primary transition.

Q4: I am observing a weak or unstable signal. What are the first parameters I should check?

A weak or unstable signal for carvedilol can stem from several factors. Here is a checklist of initial parameters to verify:

  • Mobile Phase pH: Ensure your mobile phase has a pH below the pKa of carvedilol's secondary amine (approximately 7.8) to promote efficient protonation. The addition of 0.1% formic acid or using an ammonium formate buffer (e.g., 2 mM to 20 mM, pH 3.0) is standard practice.[1][4]

  • Source Conditions: Verify that the ESI source parameters are within a reasonable range. Start with a moderate source temperature (e.g., 450-550 °C) and nebulizer gas flow (e.g., 50-60 psi) to ensure efficient desolvation without causing thermal degradation.[2]

  • Sample Preparation: Inadequate sample cleanup can lead to ion suppression. Ensure your extraction method (e.g., solid-phase extraction or liquid-liquid extraction) is effective at removing matrix components like phospholipids from plasma samples.[4][5]

In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving more complex issues encountered during method development and routine analysis.

Guide 1: Systematic Optimization of ESI Source Parameters

Achieving a stable and intense signal for carvedilol requires a methodical approach to optimizing the ESI source parameters. The goal is to maximize the generation of gas-phase ions from the analyte in the liquid phase while minimizing in-source fragmentation and the influence of matrix effects.

Experimental Protocol: Stepwise Parameter Optimization

  • Initial Setup: Infuse a standard solution of carvedilol (e.g., 100 ng/mL in mobile phase) directly into the mass spectrometer at a constant flow rate.

  • Ion Spray Voltage (IS):

    • Set all other parameters to a moderate, standard value.

    • Vary the ion spray voltage from a low value (e.g., 3000 V) to a high value (e.g., 5500 V).[2]

    • Monitor the signal intensity of the precursor ion (m/z 407.1).

    • Causality: The ion spray voltage creates the charged droplets. Too low a voltage results in poor nebulization, while an excessively high voltage can lead to unstable spray or electrical discharge. Select the voltage that provides the highest and most stable signal.

  • Source Temperature:

    • Set the IS voltage to its optimized value.

    • Vary the source temperature (e.g., from 350 °C to 600 °C).

    • Causality: The temperature aids in the desolvation of the charged droplets to release the gas-phase ions. Insufficient temperature leads to poor desolvation and reduced signal, while excessive heat can cause thermal degradation of carvedilol. Find the temperature that maximizes the signal for m/z 407.1 without a significant increase in fragment ions.

  • Nebulizer and Turbo/Drying Gas Flow:

    • With the optimized IS voltage and temperature, adjust the nebulizer gas (GS1) and turbo/drying gas (GS2) pressures/flow rates.

    • Causality: The nebulizer gas is critical for forming a fine spray of droplets. The drying gas helps in the evaporation of the solvent from these droplets. The optimal flow rates will depend on the mobile phase composition and flow rate from the LC system. Higher aqueous content generally requires higher gas flows and temperatures for efficient desolvation.

Table 1: Typical ESI-MS/MS Parameters for Carvedilol Quantification

ParameterTypical RangePurpose
PolarityPositivePromotes protonation of the secondary amine.
Precursor Ion (Q1)m/z 407.1Protonated carvedilol molecule [M+H]⁺.
Product Ion (Q3)m/z 100.1High-intensity, specific fragment for quantification.
Ion Spray Voltage4500 - 5500 VGenerates charged droplets.[2]
Source Temperature450 - 550 °CAids in solvent evaporation and ion release.[2]
Nebulizer Gas (GS1)50 - 60 psiAssists in forming a fine aerosol.[2]
Turbo/Drying Gas (GS2)50 - 60 psiFacilitates desolvation of charged droplets.[2]
Curtain Gas (CUR)25 - 35 psiPrevents solvent droplets from entering the mass analyzer.[2]
Collision Energy (CE)35 - 40 eVEnergy required for optimal fragmentation of the precursor ion.[2]
Guide 2: Diagnosing and Mitigating In-Source Fragmentation

In-source fragmentation occurs when the analyte fragments within the ionization source before entering the mass analyzer. This can lead to a reduced signal for the intended precursor ion and an overestimation of certain metabolites or degradants.

Symptoms of In-Source Fragmentation:

  • A lower-than-expected signal for the precursor ion (m/z 407.1).

  • The appearance of fragment ions (e.g., m/z 100.1) in the MS1 scan.

  • Poor linearity at higher concentrations.

Troubleshooting Protocol:

  • Reduce Source Energy: The primary cause of in-source fragmentation is excessive energy in the ion source. Systematically reduce the following parameters:

    • Declustering Potential (DP) / Cone Voltage (CV): This is often the most influential parameter. Lower the DP/CV in small increments while monitoring the precursor ion intensity.

    • Source Temperature: As described in the optimization guide, excessively high temperatures can cause fragmentation.

  • Evaluate Mobile Phase: Highly acidic or reactive mobile phases can sometimes promote fragmentation. If using a high concentration of formic acid, consider reducing it or switching to ammonium formate.

  • Workflow for Diagnosis:

    InSourceFragmentation start Observe Low Precursor Signal (m/z 407.1) check_ms1 Check MS1 Scan for Fragment Ions (e.g., m/z 100.1) start->check_ms1 reduce_dp Systematically Reduce Declustering Potential (DP)/ Cone Voltage (CV) check_ms1->reduce_dp Fragments Present end_nok Issue Persists: Consider Analyte Stability check_ms1->end_nok No Fragments reduce_temp Reduce Source Temperature reduce_dp->reduce_temp evaluate_mp Evaluate Mobile Phase Composition reduce_temp->evaluate_mp reoptimize Re-optimize Other Source Parameters evaluate_mp->reoptimize end_ok Signal Restored reoptimize->end_ok

    Caption: Workflow for diagnosing in-source fragmentation.

Guide 3: Managing Matrix Effects in Biological Samples

Matrix effects, primarily ion suppression, are a major challenge in bioanalysis. Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of carvedilol, leading to poor accuracy and precision.

Identifying Matrix Effects:

The most common method is the post-column infusion experiment.

  • Setup: Continuously infuse a standard solution of carvedilol into the MS source post-LC column.

  • Injection: Inject a blank, extracted matrix sample onto the LC column.

  • Analysis: Monitor the signal of carvedilol. Any dips in the baseline signal indicate regions of ion suppression where matrix components are eluting.

Mitigation Strategies:

  • Improve Chromatographic Separation: Adjust the LC gradient to separate carvedilol from the suppression zones.

  • Enhance Sample Preparation: A more rigorous sample cleanup will remove more of the interfering matrix components. Solid-phase extraction (SPE) is generally more effective than simple protein precipitation for removing phospholipids, a common source of ion suppression.[6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for carvedilol (e.g., carvedilol-d5) is the most effective way to compensate for matrix effects.[2] The SIL-IS will be affected by ion suppression in the same way as the analyte, thus ensuring the analyte/IS ratio remains constant, leading to accurate quantification.

Logical Relationship Diagram:

MatrixEffects problem Inaccurate Results Due to Matrix Effects diagnosis Diagnose with Post-Column Infusion problem->diagnosis strategy3 Use Stable Isotope-Labeled Internal Standard problem->strategy3 Best Practice strategy1 Improve Chromatographic Separation diagnosis->strategy1 strategy2 Enhance Sample Preparation (e.g., SPE) diagnosis->strategy2 solution Accurate & Precise Quantification strategy1->solution strategy2->solution strategy3->solution

Sources

Navigating the Nuances of 4'-Hydroxyphenylcarvedilol-d3 Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Hydroxyphenylcarvedilol-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to stability challenges encountered during bioanalytical method development and sample analysis. Here, we move beyond simple procedural steps to explain the "why" behind the "how," ensuring your experiments are both robust and reliable.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What is this compound and why is it used as an internal standard?

A1: 4'-Hydroxyphenylcarvedilol is a primary active metabolite of Carvedilol, a non-selective beta-blocker.[1][2] The "-d3" designation indicates that it is a deuterated analog, meaning three of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[3] This isotopic labeling makes it an ideal internal standard (IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[3][4] Because it is chemically almost identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[3][5] However, its increased mass allows the mass spectrometer to distinguish it from the endogenous analyte, enabling accurate correction for variability during sample preparation and instrumental analysis.[3][5]

Q2: What are the primary stability concerns for this compound in processed samples?

A2: The primary stability concerns for this compound, much like its non-deuterated counterpart and other phenolic compounds, revolve around its susceptibility to oxidation, photodegradation, and pH-dependent instability.[6] The hydroxyphenyl group, which is a catechol-like structure, is particularly prone to oxidation.[7] Additionally, issues such as freeze-thaw instability, short-term (bench-top) instability, long-term storage instability, and post-preparative (autosampler) instability must be rigorously evaluated during method validation.[8][9]

Q3: Can the deuterium labels on this compound exchange back to hydrogen?

A3: Deuterium-hydrogen back-exchange is a potential concern for all deuterated standards. The stability of the deuterium label depends on its position on the molecule. Labels on heteroatoms (like -OH or -NH) are prone to exchange with protons from the solvent.[4] However, reputable manufacturers typically place deuterium labels on stable carbon positions within the molecule to minimize this risk.[4][10] It is crucial to use a certified reference material and to assess the isotopic purity and stability of the IS under the specific analytical conditions of your assay.[4]

Troubleshooting Guide: Addressing Instability in Processed Samples

This section provides a systematic approach to identifying and resolving common stability issues.

Issue 1: Analyte Degradation in Processed Samples

Symptom:

  • Decreasing peak area of this compound over time in the autosampler.

  • Inconsistent results between quality control (QC) samples analyzed at the beginning and end of an analytical run.

  • Appearance of unknown peaks in the chromatogram that may correspond to degradation products.

Root Causes and Solutions:

  • Oxidation: The hydroxyphenyl moiety is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[6]

    • Solution:

      • Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the reconstitution solvent.

      • Inert Atmosphere: If possible, process and store samples under an inert gas like nitrogen or argon to minimize contact with oxygen.

      • Amber Vials: Always use amber or light-blocking autosampler vials to prevent photodegradation.[6][11]

  • pH Instability: Phenolic compounds can exhibit pH-dependent stability.[12][13][14] Extreme pH values can catalyze degradation.

    • Solution:

      • pH Optimization: Empirically determine the optimal pH for the reconstitution solvent that ensures the stability of this compound. Typically, a slightly acidic pH can improve the stability of phenolic compounds by keeping them in their protonated form.[15]

      • Buffering: Use a suitable buffer in the reconstitution solvent to maintain a consistent pH.

  • Temperature Effects: Elevated temperatures in the autosampler can accelerate degradation.[11][16]

    • Solution:

      • Autosampler Cooling: Set the autosampler temperature to a low, controlled temperature, typically 4°C, to slow down potential degradation.[8]

Issue 2: Inconsistent Internal Standard Response

Symptom:

  • High variability in the peak area of this compound across all samples, including calibrators and QCs.

  • Poor precision and accuracy of the assay.

Root Causes and Solutions:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the internal standard in the mass spectrometer source, leading to inconsistent responses.[3][17][18]

    • Solution:

      • Improved Sample Cleanup: Enhance the sample preparation method to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other sources of matrix effects than simple protein precipitation.[19][20]

      • Chromatographic Separation: Optimize the chromatographic method to separate this compound from the co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

      • Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[21]

  • Inconsistent Sample Processing: Variability in sample preparation steps, such as extraction recovery, can lead to inconsistent IS concentrations.[3]

    • Solution:

      • Standardized Procedures: Ensure that all samples are processed in a consistent and reproducible manner. Automated liquid handlers can improve precision.

      • Early Spiking: Add the internal standard to the samples as early as possible in the workflow to account for variability in all subsequent steps.[4]

Experimental Protocols for Stability Assessment

To ensure the reliability of your bioanalytical data, it is essential to perform formal stability experiments as part of your method validation.

Post-Preparative (Autosampler) Stability Protocol
  • Sample Preparation: Prepare a set of low and high concentration QC samples in the biological matrix.

  • Initial Analysis: Analyze a subset of these QCs immediately after preparation to establish the baseline (T=0) concentration.

  • Autosampler Storage: Place the remaining QC samples in the autosampler under the intended analytical conditions (e.g., 4°C).

  • Time-Point Analysis: Analyze the QC samples at regular intervals over the expected duration of an analytical run (e.g., 8, 12, 24 hours).

  • Data Evaluation: Calculate the mean concentration and percent deviation from the T=0 value for each time point. The deviation should typically be within ±15%.[8]

Stability TestStorage ConditionDurationAcceptance Criteria (% Deviation)
Freeze-Thaw-20°C or -70°C to Room Temp3-5 Cycles±15%
Short-Term (Bench-Top)Room Temperature4-24 hours±15%
Long-Term-20°C or -70°CDuration of Study±15%
Post-PreparativeAutosampler Temperature (e.g., 4°C)Duration of Run±15%

Table 1: Summary of typical stability experiments and acceptance criteria for bioanalytical method validation.

Freeze-Thaw Stability Protocol
  • Sample Preparation: Prepare a set of low and high concentration QC samples.

  • Freeze-Thaw Cycles: Subject the QC samples to a series of freeze-thaw cycles that mimic sample handling procedures (e.g., freezing at -70°C followed by thawing at room temperature).

  • Analysis: After the specified number of cycles (typically 3-5), analyze the QC samples.

  • Comparison: Compare the results to a set of freshly prepared QC samples or QC samples that have not undergone freeze-thaw cycles. The deviation should be within acceptable limits.[8][9]

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is crucial for troubleshooting.

Stability_Workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis LC-MS/MS Analysis Blank_Matrix Blank Matrix Spike_Analyte Spike with 4'-OH-Carvedilol Blank_Matrix->Spike_Analyte Spike_IS Spike with 4'-OH-Carvedilol-d3 Spike_Analyte->Spike_IS Extraction Extraction (e.g., SPE) Spike_IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution T0_Analysis T=0 Analysis Reconstitution->T0_Analysis Autosampler Store in Autosampler (e.g., 4°C, 24h) Reconstitution->Autosampler Freeze_Thaw Freeze-Thaw Cycles (-70°C, 3x) Reconstitution->Freeze_Thaw Bench_Top Store at Room Temp (e.g., 8h) Reconstitution->Bench_Top LC_MS LC-MS/MS Analysis T0_Analysis->LC_MS Autosampler->LC_MS Freeze_Thaw->LC_MS Bench_Top->LC_MS Data_Processing Data Processing & Comparison LC_MS->Data_Processing

Caption: Workflow for assessing the stability of this compound in processed samples.

Potential Degradation Pathway

Understanding potential degradation pathways can aid in developing strategies to mitigate instability.

Degradation_Pathway Analyte This compound Oxidized_Product Oxidized Product (e.g., Quinone) Analyte->Oxidized_Product Oxidation (O2, Light, pH)

Sources

Technical Support Center: Addressing Variability in the Recovery of Carvedilol from Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of carvedilol. This guide is designed for researchers, scientists, and drug development professionals who are working on quantifying carvedilol in plasma samples. Variability in recovery can be a significant challenge in developing a robust and reliable bioanalytical method. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify and resolve common issues encountered during your experiments.

Understanding Carvedilol: Key Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of carvedilol as they directly influence its behavior during sample preparation and analysis. Carvedilol is a non-selective beta- and alpha-1 receptor blocking agent[1].

PropertyValueImplication for Bioanalysis
Molecular Weight 406.5 g/mol Standard molecular weight for small molecule analysis.[1]
LogP 3.8Highly lipophilic, indicating good solubility in organic solvents but poor aqueous solubility at physiological pH.[1][2]
pKa (basic) 7.97As a weak base, its charge state is pH-dependent. It will be ionized at acidic pH and neutral at basic pH.[1][3]
Plasma Protein Binding >98%Highly bound, primarily to albumin. This can significantly impact extraction efficiency.[1][2][4]
Aqueous Solubility pH-dependentExhibits high solubility at low pH and low solubility at high pH.[3][5][6]

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the analysis of carvedilol in plasma.

Q1: Why is my carvedilol recovery from plasma consistently low?

Low recovery is often linked to three main factors: its high affinity for plasma proteins (>98%), the pH of the sample during extraction, and the choice of extraction solvent.[1][4] Carvedilol binds extensively to albumin, making it difficult to disrupt this interaction for efficient extraction. Also, being a weak base, its solubility and extractability are highly dependent on pH.[3]

Q2: I'm observing high variability between replicate samples. What could be the cause?

High variability, or poor precision, can stem from inconsistent sample preparation techniques. This includes inadequate vortexing to disrupt protein binding, pH inconsistencies between samples, or issues with the extraction procedure itself, such as phase separation in liquid-liquid extraction (LLE) or channeling in solid-phase extraction (SPE). The stereoselective binding of carvedilol's enantiomers to plasma proteins like albumin and alpha-1-acid glycoprotein could also contribute to variability if not properly controlled.[7]

Q3: What is the best extraction method for carvedilol from plasma?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have been successfully used for carvedilol.[8][9][10] LLE is often simpler and uses common solvents like ethyl acetate or a mixture of diethyl ether and ethyl acetate.[8][11] SPE can offer cleaner extracts and higher throughput. The choice depends on the desired level of sample cleanup, available equipment, and the specific requirements of your analytical method (e.g., LC-MS/MS).

Q4: How does pH affect the extraction of carvedilol?

Carvedilol is a weak base with a pKa of 7.97.[1] To efficiently extract it into an organic solvent using LLE, the plasma sample should be alkalinized (pH > 9) to deprotonate the carvedilol molecule, making it more lipophilic and thus more soluble in the organic phase. Conversely, for some SPE protocols, adjusting the pH to be acidic can help with binding to the sorbent.

Q5: Is carvedilol stable in plasma samples?

Yes, studies have shown that carvedilol is generally stable in human plasma during storage and typical assay procedures.[8] It is stable through multiple freeze-thaw cycles and can be stored at -20°C for at least three months without significant degradation.[8] However, it is always good practice to perform your own stability studies under your specific laboratory conditions.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low Recovery
Potential Cause Explanation Recommended Solution
Inefficient Protein Disruption Carvedilol is over 98% bound to plasma proteins, primarily albumin.[1][2][4] If the protein-drug interaction is not sufficiently disrupted, the drug will not be available for extraction.1. Protein Precipitation: Before LLE or SPE, precipitate proteins with a solvent like acetonitrile or methanol.[12] This can significantly improve recovery. 2. pH Adjustment: Drastic changes in pH can alter protein conformation and reduce binding affinity. 3. Use of Disrupting Agents: In some cases, small amounts of acids (e.g., perchloric acid) or organic solvents can be used to denature proteins.
Suboptimal pH during Extraction As a weak base, carvedilol's charge state is pH-dependent. For LLE, if the pH is too low, carvedilol will be ionized and remain in the aqueous phase, leading to poor recovery in the organic solvent.[3]For LLE: Adjust the plasma sample pH to >9 using a suitable base (e.g., 1M NaOH) before adding the organic solvent. This ensures carvedilol is in its neutral, more lipophilic form. For SPE: The optimal pH will depend on the sorbent and elution solvent. Consult the manufacturer's guidelines and optimize the pH for both loading and elution steps.
Inappropriate Extraction Solvent (LLE) The polarity of the extraction solvent must be well-matched to carvedilol's lipophilic nature (LogP ~3.8).[1][2]Use a water-immiscible organic solvent of medium polarity. Good starting points are ethyl acetate , dichloromethane , or methyl tert-butyl ether .[8][13][14] Mixtures can also be effective, for instance, a 3:1 v/v mixture of diethyl ether and ethyl acetate has been shown to yield high recovery.[11]
Poor Elution from SPE Cartridge The elution solvent may not be strong enough to desorb carvedilol from the SPE sorbent.Ensure the elution solvent is sufficiently strong to disrupt the interactions between carvedilol and the sorbent. This may involve increasing the percentage of organic solvent, adding a modifier (e.g., a small amount of acid or base), or switching to a different solvent altogether.
Problem 2: High Variability (Poor Precision)
Potential Cause Explanation Recommended Solution
Inconsistent pH Adjustment Small variations in pH between samples can lead to significant differences in extraction efficiency.Use a calibrated pH meter for all adjustments. Prepare a fresh, well-buffered solution for pH adjustment and add a consistent volume to each sample.
Inadequate Mixing/Vortexing Insufficient mixing during extraction leads to incomplete partitioning of carvedilol into the organic phase (LLE) or incomplete binding to the sorbent (SPE).Standardize your vortexing time and speed. Ensure a vortex is created that thoroughly mixes the aqueous and organic layers in LLE. For SPE, ensure the sample passes through the sorbent at a slow, consistent rate.
Phase Separation Issues (LLE) Incomplete separation of the aqueous and organic layers can lead to carryover of the aqueous phase, which can affect subsequent analysis and introduce variability.Centrifuge samples at a sufficient speed and for an adequate duration to ensure a clean separation of the two phases. Be careful when aspirating the organic layer to avoid disturbing the interface.
Matrix Effects (LC-MS/MS) Co-extracted endogenous components from the plasma can suppress or enhance the ionization of carvedilol in the mass spectrometer, leading to variable results.[15][16]1. Improve Sample Cleanup: Use a more rigorous extraction method like SPE to remove interfering matrix components. 2. Optimize Chromatography: Adjust your HPLC/UPLC method to separate carvedilol from the co-eluting matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for carvedilol can help to compensate for matrix effects.[10]
Workflow for Troubleshooting Carvedilol Recovery

G cluster_start Start: Low or Variable Recovery cluster_investigate Investigation Steps cluster_solutions Solutions start Problem Observed check_pp_binding 1. Review Protein Binding Disruption (pH, precipitation) start->check_pp_binding High protein binding is a key factor check_ph 2. Verify pH Control (Calibrated meter, fresh buffer) start->check_ph pH is critical for a weak base check_extraction 3. Evaluate Extraction Method (Solvent choice, SPE sorbent) start->check_extraction Extraction parameters matter check_matrix 4. Assess Matrix Effects (LC-MS/MS specific) start->check_matrix For LC-MS/MS methods optimize_protein Optimize Protein Precipitation/ pH disruption check_pp_binding->optimize_protein If inefficient standardize_ph Standardize pH Adjustment Protocol check_ph->standardize_ph If inconsistent optimize_extraction Optimize LLE Solvent/ SPE Protocol check_extraction->optimize_extraction If suboptimal mitigate_matrix Improve Cleanup/ Use Isotope-Labeled IS check_matrix->mitigate_matrix If present end_node Consistent Recovery Achieved optimize_protein->end_node standardize_ph->end_node optimize_extraction->end_node mitigate_matrix->end_node

Caption: A logical workflow for troubleshooting common issues in carvedilol recovery from plasma.

Experimental Protocols

Here are detailed protocols for LLE and SPE that can serve as a starting point for your method development.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on methods that have demonstrated high recovery (83-92%) of carvedilol from plasma.[8]

Materials:

  • Plasma sample containing carvedilol

  • Internal Standard (IS) solution (e.g., carbamazepine or a deuterated carvedilol)

  • 1M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (HPLC grade)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of IS solution and briefly vortex.

  • Add 20 µL of 1M NaOH to alkalinize the sample to a pH > 9. Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (or other suitable solvent). Vortex for 1 minute.

  • Inject a suitable volume (e.g., 10-20 µL) into your HPLC or LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general guideline for SPE. The specific sorbent, wash, and elution solvents should be optimized for your application. Methods using SPE have shown high and consistent recoveries of 94-99%.[10]

Materials:

  • Plasma sample containing carvedilol

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange sorbent)

  • 4% Phosphoric acid in water

  • Methanol (HPLC grade)

  • Elution solvent (e.g., 5% formic acid in acetonitrile)

  • SPE manifold

  • Other materials as listed in the LLE protocol

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Pre-treatment: Pipette 200 µL of plasma into a tube. Add 20 µL of IS and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences. Follow with a wash of 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less retained impurities.

  • Elution: Elute the carvedilol and IS from the cartridge with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 8-9).

  • Analysis: Inject the reconstituted sample into your analytical system.

Diagram of the LLE Principle for Carvedilol

G cluster_step1 Step 1: Alkalinization cluster_step2 Step 2: Extraction cluster_step3 Step 3: Isolation node1 Plasma Sample (pH ~7.4) Carvedilol-H+ (Ionized) Bound to Protein node2 {Add NaOH (pH > 9)} node1->node2 node3 Alkalinized Plasma Carvedilol (Neutral) Protein Binding Disrupted node2->node3 node4 {Add Ethyl Acetate & Vortex} node3->node4 node5 Two Phases Organic Layer (Ethyl Acetate) Carvedilol (Neutral) Lipophilic Impurities Aqueous Layer (Plasma) Proteins, Salts Polar Impurities node4->node5 node6 {Centrifuge & Separate} node5:f0->node6 node7 Isolated Organic Layer Carvedilol for Analysis node6->node7

Caption: The principle of LLE for carvedilol, highlighting the importance of pH adjustment.

References

  • Chatterjee, B., Das, A., & Pal, T. K. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(3), 1334-1336. [Link]

  • Frick, A., & Desta, Z. (2024). Carvedilol. In StatPearls. StatPearls Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2585, Carvedilol. Retrieved from [Link]

  • Sivem Pharmaceuticals. (2012). PRODUCT MONOGRAPH PrCARVEDILOL. [Link]

  • Frishman, W. H. (1998). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant and Other Novel Properties. Journal of Clinical Pharmacology, 38(S1). [Link]

  • Dadashzadeh, S., & Tork, M. (2007). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 4(2), 541-546. [Link]

  • Tero-Vescan, A., Imre, S., Vari, C. E., Filip, L., & Dogaru, M. (2016). Enantioselective binding of carvedilol to human serum albumin and alpha-1-acid glycoprotein. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 24(1), 22. [Link]

  • Rathod, R., Prasad, L. P. C., Rani, S., Nivsarkar, M., & Padh, H. (2007). Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 857(2), 219–223. [Link]

  • Jouyban, A., & Kenndler, E. (2017). Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma. Journal of Reports in Pharmaceutical Sciences, 7(1), 79-87. [Link]

  • Kumar, A., & Saini, G. (2014). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • Erk, N. (2012). HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid–Liquid Extraction. Journal of Chromatographic Science, 50(7), 618–623. [Link]

  • Sari, Y. D., & Hadinoto, K. (2020). Pharmaceutical Salts of Carvedilol: Polymorphism and Physicochemical Properties. Pharmaceutics, 12(11), 1032. [Link]

  • Ramakrishna, N. V. S., Vishwottam, K. N., Wishu, S., & Koteshwara, M. (2005). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. Journal of Chromatography B, 821(1), 97-105. [Link]

  • Shah, P. A., Sharma, P., Shah, J. V., & Sanyal, M. (2014). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical chromatography : BMC, 28(4), 520–531. [Link]

  • Jantratid, E., & Prakongpan, S. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Research in pharmaceutical sciences, 17(2), 195–206. [Link]

  • ResearchGate. (n.d.). Stability of quality control samples (carvedilol concentration, ng/ml). Retrieved from [Link]

  • Al-Sallami, H., Al-Soud, Y. A., & Tawalbeh, M. (2020). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Journal of pharmaceutical and biomedical analysis, 186, 113303. [Link]

  • de Oliveira, M. A., & de Souza, J. (2014). Evaluation and correlation of the physicochemical properties of carvedilol. Pharmaceutical development and technology, 19(7), 804–814. [Link]

  • Wikipedia. (n.d.). Carvedilol. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectra of carvedilol. Retrieved from [Link]

  • ResearchGate. (n.d.). Carvedilol. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Retrieved from [Link]

  • Hamed, R., Awadallah, A., Sunoqrot, S., Nazzal, S., AlBaraghthi, T., & Abbas, A. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol-Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 17(2), 418–426. [Link]

  • Alteneder, M., & Lämmerhofer, M. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules (Basel, Switzerland), 27(19), 6251. [Link]

  • Tenero, D., Boike, S., Boyle, D., Ilson, B., & Edeki, T. (2000). The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency. Journal of clinical pharmacology, 40(9), 986–995. [Link]

  • Nirogi, R., Kandikere, V., Shrivastava, W., Mudigonda, K., & Komarneni, P. (2006). Analysis of carvedilol in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 844(1), 121–127. [Link]

  • Hamed, R., Awadallah, A., Sunoqrot, S., Nazzal, S., AlBaraghthi, T., & Abbas, A. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol--Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 17(2), 418–426. [Link]

  • Al-kassas, R., & Al-Gohary, O. (2019). Carvedilol solid dispersion for enhanced oral bioavailability using rat model. Journal of Applied Pharmaceutical Science, 9(12), 001-008. [Link]

  • ResearchGate. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of mobile phase pH on the retention factors of carvedilol and... Retrieved from [Link]

  • ResearchGate. (n.d.). Steady-State Pharmacokinetics of Carvedilol and Its Enantiomers in Patients with Congestive Heart Failure. Retrieved from [Link]

  • Alnouti, Y. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of analytical & bioanalytical techniques, 13(3), 1000529. [Link]

  • Taniguchi, T., Morimoto, T., & Yamaji, A. (2000). Serum carvedilol concentration and its relation to change in plasma brain natriuretic peptide level in the treatment of heart failure: a preliminary study. Journal of clinical pharmacy and therapeutics, 25(4), 275–281. [Link]

  • McTavish, D., & Campoli-Richards, D. (1991). Clinical pharmacokinetics and pharmacodynamics of carvedilol. Clinical pharmacokinetics, 21(5), 333–345. [Link]

  • Sultan, M., & Alzoman, N. Z. (2012). Analysis of losartan and carvedilol in urine and plasma samples using a dispersive liquid-liquid microextraction isocratic HPLC-UV method. Bioanalysis, 4(23), 2805–2821. [Link]

  • ResearchGate. (n.d.). Recovery of carvedilol from plasma. Retrieved from [Link]

Sources

Technical Support Center: MRM Assay Development for 4'-Hydroxyphenylcarvedilol-d3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on selecting and optimizing Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of 4'-Hydroxyphenylcarvedilol-d3 using triple quadrupole mass spectrometry. This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower users to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (Q1) for this compound?

A1: this compound is the deuterated form of 4'-Hydroxyphenylcarvedilol, which is an active metabolite of Carvedilol. The analysis is typically performed in positive electrospray ionization (ESI+) mode. The precursor ion will be the protonated molecule, [M+H]⁺.

  • Molecular Weight of 4'-Hydroxyphenylcarvedilol: Approximately 422.5 g/mol .

  • Precursor Ion [M+H]⁺ of 4'-Hydroxyphenylcarvedilol: m/z 423.2.[1]

  • For this compound: With three deuterium atoms replacing three hydrogen atoms, the molecular weight increases by approximately 3.018 Da.

  • Expected Precursor Ion [M+H]⁺ of this compound: m/z 426.2.

It is crucial to confirm this experimentally by infusing a standard solution of this compound and acquiring a full scan mass spectrum.

Q2: How do I select the best product ions (Q3) for this compound?

A2: Product ions are generated by collision-induced dissociation (CID) of the precursor ion in the second quadrupole (q2). The most intense and stable fragment ions are chosen for the MRM transitions. For 4'-Hydroxyphenylcarvedilol, common product ions include those resulting from the cleavage of the propanolamine side chain.

Based on published data for the non-deuterated and other deuterated analogs, the following product ions are expected and should be investigated for this compound[1][2][3]:

  • m/z 222.0: Corresponds to a significant fragment of the molecule.

  • m/z 100.1 / 99.9: These ions are also commonly observed fragments.[1][3][4]

The fragmentation pattern of the d3-labeled standard is expected to be very similar to the unlabeled compound. Therefore, you should perform a product ion scan of the m/z 426.2 precursor to confirm the presence and relative intensities of these fragments. The most intense and specific fragment should be chosen as the "quantifier," while a second, less intense fragment can be used as a "qualifier" for confirmatory analysis.[5]

Q3: Why is a deuterated internal standard like this compound necessary?

A3: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry. This compound is chemically identical to the analyte of interest but has a different mass.[6] This allows it to co-elute chromatographically and experience similar ionization efficiency and matrix effects as the analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, variations in sample preparation, injection volume, and instrument response can be accurately compensated for, leading to highly precise and accurate quantification.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for Precursor Ion (Q1) 1. Incorrect ESI mode (should be positive).2. Suboptimal source conditions (e.g., temperature, gas flows).3. Inefficient ionization due to mobile phase composition.4. Compound degradation.1. Ensure the mass spectrometer is set to positive ionization mode.2. Optimize source parameters systematically.3. Ensure the mobile phase contains a proton source (e.g., 0.1% formic acid).[1][7]4. Prepare fresh standards and samples.
Poor Fragmentation / Low Product Ion (Q3) Intensity 1. Insufficient or excessive collision energy (CE).2. Incorrect precursor ion isolation.3. Compound is very stable and resistant to fragmentation at typical energies.1. Perform a collision energy optimization experiment for each transition (see protocol below).2. Verify the Q1 m/z value is correct and the isolation window is appropriate.3. Increase the collision energy in small increments.
High Background Noise or Interferences 1. Co-eluting matrix components with the same MRM transition.2. Contamination in the LC-MS system.3. Non-specific fragmentation.1. Improve chromatographic separation to resolve the interference.2. Select a more specific, higher m/z product ion if available.3. Flush the LC system and mass spectrometer.
Inconsistent Results / Poor Reproducibility 1. Unstable spray in the ESI source.2. Fluctuations in LC flow rate.3. Inconsistent sample preparation.1. Check for clogs in the ESI probe and ensure a stable spray.2. Check the LC pump for pressure fluctuations.3. Ensure consistent and precise pipetting and extraction procedures.

Experimental Protocol: MRM Transition Optimization

This protocol outlines the systematic optimization of MRM parameters for this compound.

Objective: To determine the optimal precursor ion, product ions, and their corresponding collision energies (CE) and declustering potentials (DP) or cone voltages (CV).

Materials:

  • This compound standard solution (e.g., 1 µg/mL in methanol).

  • Triple quadrupole mass spectrometer with an ESI source.

  • Syringe pump for direct infusion.

  • Typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Workflow Diagram:

MRM_Optimization_Workflow cluster_infusion Step 1: Infusion & Precursor ID cluster_product_scan Step 2: Product Ion Selection cluster_ce_opt Step 3: Collision Energy Optimization cluster_final Step 4: Final Method infuse Infuse Standard (e.g., 10 µL/min) full_scan Acquire Full Scan (Q1) Identify [M+H]⁺ at m/z 426.2 infuse->full_scan dp_opt Optimize DP/CV for m/z 426.2 full_scan->dp_opt prod_scan Acquire Product Ion Scan Select intense/specific fragments dp_opt->prod_scan ce_ramp Ramp CE for each transition (e.g., m/z 426.2 -> 222.0) prod_scan->ce_ramp plot Plot Intensity vs. CE Determine optimal CE value ce_ramp->plot final_mrm Build Final MRM Method with optimized parameters plot->final_mrm

Caption: Workflow for MRM transition selection and optimization.

Step-by-Step Procedure:

  • Precursor Ion Identification:

    • Set up the mass spectrometer in positive ESI mode.

    • Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

    • Acquire a Q1 full scan spectrum to confirm the presence and intensity of the protonated molecule at m/z 426.2.

  • Declustering Potential / Cone Voltage Optimization:

    • Set the mass spectrometer to monitor the m/z 426.2 ion.

    • Ramp the DP/CV across a relevant range (e.g., 20-150 V) and record the ion intensity.

    • Plot the intensity of m/z 426.2 against the DP/CV. The voltage that provides the maximum intensity is the optimal value.

  • Product Ion Identification and Selection:

    • Set the DP/CV to the optimized value from the previous step.

    • Perform a product ion scan on the precursor ion (m/z 426.2). Set a moderate collision energy (e.g., 25-35 eV) to induce fragmentation.

    • Identify the most abundant and specific product ions from the resulting spectrum. Likely candidates are m/z 222.0 and m/z 100.1.[1][2] Select at least two for the next step.

  • Collision Energy Optimization:

    • For each selected MRM transition (e.g., 426.2 → 222.0 and 426.2 → 100.1), create an experiment to ramp the collision energy.

    • Set the CE to ramp over a wide range (e.g., 5-60 eV) in small increments.

    • Plot the intensity of each product ion as a function of the collision energy. The CE value that yields the highest intensity for a given product ion is its optimal CE.[9][10]

  • Final MRM Method Assembly:

    • Create the final MRM method using the optimized parameters (DP/CV and CE) for each transition.

    • The most intense transition should be used for quantification ("quantifier"), and the second-most intense for confirmation ("qualifier").

Summary of Recommended Transitions

The following table summarizes the starting point for MRM transitions for 4'-Hydroxyphenylcarvedilol and its d3-labeled internal standard. Note: The optimal collision energy (CE) and declustering potential (DP) / cone voltage (CV) are instrument-dependent and must be determined experimentally using the protocol above.

Analyte Precursor Ion (Q1, m/z) Product Ion (Q3, m/z) Designation
4'-Hydroxyphenylcarvedilol423.2~222.0Quantifier
423.2~100.1Qualifier
This compound (IS) 426.2 ~222.0 Quantifier
426.2 ~100.1 Qualifier

References

  • ResearchGate. MRM Transitions and Parameters for Standards and Deuterated Standards. Available from: [Link]

  • Patel, D. P., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974-986. Available from: [Link]

  • Janthong, C., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Pharmaceutical Sciences Asia, 49(2), 136-146. Available from: [Link]

  • ResearchGate. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Available from: [Link]

  • Addona, T. A., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 10(9), 4329-4334. Available from: [Link]

  • ResearchGate. A New ValidatedUPLC-MS/MS Method for the Determination of Carvedilol and 4'-hydroxyphenyl carvedilol in Rat Plasma: Pharmacokinetic and Bioequivalence Application. Available from: [Link]

  • Patel, D. P. (2013). UPLC‐MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4′‐hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. SciSpace. Available from: [Link]

  • ResearchGate. Mass spectra product ions for (A) CAR (m/z 407.1→99.9) and (B) 5'-HCAR (m/z 423.0→99.9) in positive electrospray ionisation mode. Available from: [Link]

Sources

dealing with co-eluting interferences in carvedilol bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bioanalysis of Carvedilol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Carvedilol Bioanalysis. As Senior Application Scientists, we understand the complexities involved in accurately quantifying carvedilol in biological matrices. This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions, focusing specifically on the persistent challenge of co-eluting interferences. Our goal is to equip you with the knowledge to develop robust, reliable, and accurate bioanalytical methods.

The Challenge: Why Carvedilol Bioanalysis is Prone to Interference

Carvedilol is a non-selective beta/alpha-1 blocker used in the management of hypertension and heart failure. Its bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is often complicated by several factors:

  • Extensive Metabolism: Carvedilol is significantly metabolized in the body, primarily through aromatic ring oxidation and glucuronidation.[1][2][3] This results in numerous metabolites, some of which are pharmacologically active, such as 4'-hydroxyphenyl carvedilol.[2][3][4][5][6] These metabolites can be isomeric or isobaric with carvedilol or other metabolites, leading to potential cross-talk in the mass spectrometer.

  • Matrix Complexity: Biological matrices like plasma are complex mixtures of endogenous components, including phospholipids, proteins, and salts.[7] These components can co-elute with carvedilol and cause ion suppression or enhancement, a phenomenon known as the matrix effect, which can significantly impact the accuracy and precision of quantification.[7][8]

  • Drug Lipophilicity: Carvedilol is a lipophilic compound, which influences its interaction with biological membranes and its extraction from the matrix.[9] This property can also lead to non-specific binding and potential co-extraction of other lipophilic endogenous compounds.

Troubleshooting Guide: Tackling Co-eluting Interferences

This section is structured in a question-and-answer format to directly address common issues encountered during carvedilol bioanalysis.

Q1: My carvedilol peak shows significant ion suppression that varies between samples. What are the likely culprits and how can I mitigate this?

A1: Understanding and Mitigating Matrix Effects

Variable ion suppression is a classic sign of a matrix effect, where co-eluting endogenous components interfere with the ionization of your analyte in the mass spectrometer's source.[7][8]

Immediate Diagnostic Steps:

  • Post-Column Infusion Experiment: This is the definitive way to visualize matrix effects. Infuse a constant concentration of carvedilol solution into the mass spectrometer post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of carvedilol indicates ion suppression.[7]

Primary Suspects & Solutions:

  • Phospholipids: These are notorious for causing ion suppression in electrospray ionization (ESI). They are abundant in plasma and often co-elute with analytes of interest.

    • Chromatographic Solution: Implement a rapid gradient at the beginning of your analytical run to elute phospholipids early, or use a diversion valve to direct the early-eluting components to waste.[10] A gradient elution starting with a higher aqueous phase composition can help retain carvedilol while allowing phospholipids to wash off the column.

    • Sample Preparation Solution: Employ a sample preparation technique specifically designed to remove phospholipids. Options include:

      • Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE sorbent that can retain carvedilol while allowing phospholipids to be washed away. Several studies have successfully used SPE for carvedilol extraction.[4][5][6][11][12]

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract carvedilol, leaving phospholipids in the aqueous phase. Diethyl ether and methyl tert-butyl ether have been used effectively for carvedilol extraction.[13][14][15]

      • Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids. If using PPT, consider a subsequent clean-up step.

  • Metabolites: Carvedilol's metabolites, particularly glucuronides, can be a source of interference.

    • Chromatographic Resolution: The most effective solution is to achieve baseline separation of carvedilol from its metabolites. This may require experimenting with different column chemistries (e.g., C18, PFP), mobile phase compositions, and pH.

    • Mass Spectrometric Resolution: Ensure your MRM transitions are highly specific to carvedilol and do not have cross-talk with metabolites.

Workflow for Troubleshooting Ion Suppression:

IonSuppression_Troubleshooting start Variable Ion Suppression Observed pci Perform Post-Column Infusion Experiment start->pci confirm_suppression Suppression Confirmed at Carvedilol Retention Time? pci->confirm_suppression optimize_chrom Optimize Chromatography: - Gradient Profile - Column Chemistry - Mobile Phase pH confirm_suppression->optimize_chrom Yes no_issue No Significant Matrix Effect confirm_suppression->no_issue No improve_cleanup Improve Sample Cleanup: - SPE (Mixed-Mode) - LLE (Solvent/pH Screen) - Phospholipid Removal Plates optimize_chrom->improve_cleanup revalidate Re-validate Method improve_cleanup->revalidate

Caption: Decision tree for troubleshooting ion suppression.

Q2: I am observing a peak at the same retention time as carvedilol in my blank plasma samples. How do I identify and eliminate this interference?

A2: Identifying and Eliminating Endogenous Interferences

An interfering peak in blank plasma suggests an endogenous compound is co-eluting with and has a similar mass transition to carvedilol.

Identification Strategy:

  • High-Resolution Mass Spectrometry (HRMS): If available, analyze the blank plasma extract using HRMS to obtain an accurate mass of the interfering peak. This can help in identifying the compound through database searches.

  • Product Ion Scan Comparison: Acquire a product ion scan of the interfering peak in the blank plasma and compare it to the product ion scan of a carvedilol standard. Differences in the fragmentation pattern will confirm it is not carvedilol.

Elimination Strategies:

  • Chromatographic Selectivity: This is the most robust solution.

    • Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These columns offer different interaction mechanisms that can help resolve the interference.

    • Modify Mobile Phase: Adjusting the pH of the mobile phase can alter the ionization state of both carvedilol and the interfering compound, leading to a change in retention and potential separation. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) and additives.

  • Sample Preparation Optimization: A more selective sample preparation method can remove the interference before analysis. If you are using protein precipitation, switching to a well-developed SPE or LLE method is highly recommended.[4][11][13][14]

  • Mass Spectrometric Specificity: While chromatographic separation is preferred, you can sometimes find a more specific MRM transition for carvedilol that is not shared by the interfering compound. Experiment with different precursor-product ion pairs.

Q3: My assay for carvedilol is also intended to quantify its active metabolite, 4'-hydroxyphenyl carvedilol, but I'm struggling to separate them. What are the best approaches?

A3: Strategies for Separating Carvedilol and its Hydroxylated Metabolite

Simultaneous quantification of carvedilol and its active metabolites like 4'-hydroxyphenyl carvedilol is common and essential for comprehensive pharmacokinetic studies.[1][4][5][6] Since they are structurally similar, chromatographic separation can be challenging but is achievable.

Key Method Development Parameters:

ParameterRecommended Starting Point & Rationale
Column High-efficiency, sub-2 µm particle size C18 column (e.g., UPLC BEH C18).[4][5][6] The smaller particle size provides higher resolution, which is critical for separating structurally similar compounds.
Mobile Phase A 0.1% Formic acid in water or a low concentration ammonium formate buffer (e.g., 4.0 mM, pH 3.0).[4][5][6] The acidic pH ensures carvedilol and its metabolite are protonated, leading to better retention and peak shape on a reverse-phase column.
Mobile Phase B Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower backpressure.
Gradient Start with a shallow gradient to maximize the separation between the parent drug and its more polar metabolite. A typical starting point would be a 5-10 minute gradient from ~20% to 80% organic phase.
Flow Rate Dependent on the column dimensions. For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is typical.

Experimental Protocol: Developing a Separation Method

  • Prepare individual standard solutions of carvedilol and 4'-hydroxyphenyl carvedilol.

  • Inject each standard separately using the initial chromatographic conditions to determine their individual retention times.

  • Inject a mixed standard solution to assess the degree of separation.

  • Systematically adjust the gradient slope. A shallower gradient will increase the separation but also the run time. Find a balance that provides adequate resolution within an acceptable analysis time.

  • If separation is still insufficient, consider changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous mobile phase.

Mass Spectrometry Considerations:

Ensure that the MRM transitions for carvedilol and its metabolite are unique and that there is no in-source fragmentation of the metabolite that could produce a signal in the carvedilol MRM channel.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carvedilol407.2100.1 / 160.1
4'-hydroxyphenyl carvedilol423.2256.1 / 342.2
Carvedilol-d5 (IS)412.2105.1

Note: Specific transitions should be optimized for your instrument.

FAQs: Quick Reference

Q: Can I use a simple protein precipitation method for sample cleanup? A: While fast, protein precipitation is the "dirtiest" sample cleanup method and is more susceptible to matrix effects because it does not effectively remove phospholipids.[8] If you are facing interference issues, it is highly recommended to develop a more selective LLE or SPE method.[4][11][13]

Q: Is a deuterated internal standard (IS) necessary? A: Yes, a stable isotope-labeled internal standard (e.g., carvedilol-d5) is the gold standard for LC-MS/MS bioanalysis.[4][16] It co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction for any signal suppression or enhancement.

Q: What are the common MRM transitions for carvedilol? A: The most common transition for carvedilol is m/z 407.2 -> 100.1.[17] However, it is crucial to optimize collision energy and select the most intense and specific product ions on your specific mass spectrometer.

Q: How can I handle hemolyzed plasma samples? A: Hemolysis can introduce significant matrix effects.[18] During method validation, it is important to assess the impact of hemolysis. If an effect is observed, you may need to further optimize your sample cleanup to remove the interfering components from the lysed red blood cells. In some cases, a switch from SPE to LLE may be beneficial.[18]

Workflow for Method Development:

MethodDevelopment_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_validation Method Validation prep_select Select Method (SPE > LLE > PPT) prep_optimize Optimize Extraction (Solvent, pH, Wash/Elute) prep_select->prep_optimize lc_gradient Develop Gradient (Separate from metabolites and interferences) prep_optimize->lc_gradient lc_column Select Column (e.g., C18, <2µm) lc_mobile Optimize Mobile Phase (pH, Organic Modifier) lc_column->lc_mobile lc_mobile->lc_gradient ms_mrm Select & Optimize MRM Transitions lc_gradient->ms_mrm ms_tune Tune Compound Parameters ms_tune->ms_mrm val_matrix Assess Matrix Effect & Specificity ms_mrm->val_matrix ms_is Select IS (Stable Isotope Labeled) ms_is->ms_mrm val_params Accuracy, Precision, Stability, Recovery val_matrix->val_params

Caption: A comprehensive workflow for robust carvedilol bioanalytical method development.

References

  • Patel, D. P., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974-986. [Link]

  • ResearchGate. (n.d.). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Retrieved from [Link]

  • SciSpace. (2013). UPLC‐MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4′‐hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Retrieved from [Link]

  • Aydın, S., et al. (2011). Determination of Carvedilol in Human Plasma by Gas Chromatography–Mass Spectrometry Method. Journal of Chromatographic Science, 49(1), 34-38. [Link]

  • Borges, N. C., et al. (2005). Quantification of carvedilol in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to bioequivalence study. Journal of Chromatography B, 822(1-2), 253-262. [Link]

  • Suntornsuk, L., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(2), 195-205. [Link]

  • Sultana, N., et al. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Journal of the Chemical Society of Pakistan, 33(4), 499-505.
  • Adib, N., & Shekarchi, M. (2015). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 12(1), 443-449. [Link]

  • Nardotto, G. H. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. [Link]

  • MDPI. (2021). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Retrieved from [Link]

  • Janjanam, K. C., et al. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 10(4), 256-264.
  • Rathod, R., et al. (2007). Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study. Journal of Chromatography B, 857(2), 219-223. [Link]

  • ResearchGate. (2022). Simultaneous Determination of Carvedilol, Enalaprilat, and Perindoprilat in Human Plasma Using LC–MS/MS and Its Application to a Pharmacokinetic Pilot Study. Retrieved from [Link]

  • UCL Discovery. (n.d.). SUPPLEMENT 1: Stereoselective bioanalysis of carvedilol and its metabolites Plasma samples were analysed for carvedil. Retrieved from [Link]

  • Kumar, S., & Kumar, P. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 4(5), 060-065. [Link]

  • Chander, C. P., et al. (2013). LC–ESI–MS/MS study of carvedilol and its stress degradation products. Analytical Methods, 5(16), 4330-4335. [Link]

  • Imre, S., et al. (2011). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Revista de Chimie, 62(1), 47-51.
  • ResearchGate. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Retrieved from [Link]

  • National Institutes of Health. (2022). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]

  • Kim, H., et al. (2007). Analysis of carvedilol in human plasma using hydrophilic interaction liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1839-1843. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • Hughes, N., et al. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis, 1(8), 1457-1466. [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • Little, J. L., et al. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: examining lipid matrix effects.
  • Jarrah, K., & Maginn, M. K. (2004). Perturbing effects of carvedilol on a model membrane system: role of lipophilicity and chemical structure. Journal of Pharmacy and Pharmacology, 56(6), 741-748. [Link]

Sources

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Carvedilol Assay Validation Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical bioanalysis, the pursuit of precision and accuracy is not merely an academic exercise; it is the bedrock upon which drug safety and efficacy are built. For a compound like carvedilol, a beta-blocker with critical therapeutic applications in treating hypertension and heart failure, the stakes are exceptionally high. Accurate quantification of carvedilol in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides an in-depth, technical comparison of bioanalytical methods for carvedilol, with a specific focus on the pivotal role of a deuterated internal standard in achieving robust and reliable data, in line with global regulatory expectations.[1][2][3]

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental choices, offering field-proven insights to fellow researchers, scientists, and drug development professionals. Our objective is to present a self-validating system of protocols, grounded in authoritative references and transparent data.

The Analytical Challenge: Why Carvedilol Quantification Demands Excellence

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha1-blocking activity. Its metabolism is complex, and it is typically present at low concentrations in plasma.[4] This necessitates a highly sensitive and selective analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the technique of choice for its ability to provide the required sensitivity and specificity.[5][6][7] However, even with the power of LC-MS/MS, a significant hurdle remains: the matrix effect.

The "matrix effect" is a phenomenon where components of the biological sample (e.g., salts, lipids, proteins in plasma) co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to either suppression or enhancement of the signal.[8] This can severely compromise the accuracy and reproducibility of the results. To counteract this, a suitable internal standard (IS) is indispensable.

The Internal Standard: A Tale of Two Choices

An ideal internal standard should behave identically to the analyte during sample preparation and analysis, thus compensating for any variations.[8][9] The two primary choices for an internal standard are a structural analog or a stable isotope-labeled (SIL) version of the analyte, such as a deuterated standard.

  • Structural Analogs: These are compounds with similar chemical structures to the analyte. While often more readily available and less expensive, their physicochemical properties are not identical to the analyte. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, making them less effective at compensating for the matrix effect.[10][11]

  • Deuterated Internal Standards: These are molecules where one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.[9][12] This substitution results in a molecule that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[12] This near-identical behavior is the cornerstone of its superiority.[8][13]

The following diagram illustrates the logical relationship of how a deuterated standard corrects for analytical variability throughout the experimental workflow.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_variability Sources of Variability Analyte Analyte in Plasma Deuterated_IS Deuterated IS Added Extraction Extraction (e.g., LLE, SPE) Deuterated_IS->Extraction Extraction_Loss Extraction Loss Deuterated_IS->Extraction_Loss Compensates Matrix_Effect Matrix Effect Deuterated_IS->Matrix_Effect Compensates Instrumental_Drift Instrumental Drift Deuterated_IS->Instrumental_Drift Compensates Chromatography Chromatography Extraction->Chromatography Ionization Ionization (ESI) Chromatography->Ionization Detection MS/MS Detection Ionization->Detection Peak_Area_Ratio Peak Area Ratio (Analyte / IS) Detection->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Concentration Accurate Concentration Calibration_Curve->Concentration Extraction_Loss->Extraction Matrix_Effect->Ionization Instrumental_Drift->Detection

Caption: Logical relationship of how deuterated standards correct for analytical variability.

Bioanalytical Method Validation: A Rigorous Framework

The validation of a bioanalytical method is a formal process to demonstrate that the method is reliable for its intended purpose. The key parameters, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), are selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[1][2][3][14]

The following diagram illustrates the comprehensive workflow for the bioanalytical method validation of a carvedilol assay.

Start Method Development Selectivity Selectivity & Specificity Start->Selectivity LLOQ Lower Limit of Quantification (LLOQ) Selectivity->LLOQ Calibration_Curve Calibration Curve & Linearity LLOQ->Calibration_Curve Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Calibration_Curve->Accuracy_Precision Recovery Extraction Recovery Accuracy_Precision->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-top, Long-term) Matrix_Effect->Stability Validation_Report Validation Report Stability->Validation_Report End Routine Sample Analysis Validation_Report->End

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Carvedilol Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Precision in Carvedilol Therapeutics

Carvedilol is a cornerstone therapeutic agent, acting as a non-selective beta-blocker and alpha-1 antagonist, for managing hypertension and chronic heart failure.[1][2] The clinical efficacy and safety of carvedilol are directly linked to its precise dosage and bioavailability. Consequently, the analytical methods used to quantify carvedilol in both bulk pharmaceutical ingredients (APIs) and patient biological matrices must be accurate, precise, and, critically, reproducible across different laboratories.

Inter-laboratory cross-validation is the ultimate litmus test for an analytical method's robustness. It establishes the transferability and reliability of a method, ensuring that data generated in a research and development setting can be consistently replicated in quality control labs, contract research organizations (CROs), or clinical trial sites globally. This guide provides an in-depth comparison of common analytical techniques for carvedilol, grounded in the principles of regulatory guidelines and the practical challenges encountered in method transfer.

Overview of Primary Analytical Techniques for Carvedilol

The choice of an analytical method for carvedilol is dictated by the sample matrix, required sensitivity, and the specific question being addressed (e.g., purity, concentration in plasma, etc.). Three techniques dominate the landscape:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quality control, HPLC, particularly in a reverse-phase (RP-HPLC) configuration, is widely used for the assay of carvedilol in bulk drug and pharmaceutical dosage forms.[3][4] It offers excellent specificity and precision for quantifying the parent drug and its process-related impurities.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. It is the method of choice for quantifying carvedilol and its metabolites in complex biological matrices like plasma or dried blood spots (DBS).[7][8][9][10]

  • UV-Vis Spectrophotometry: A simpler and more accessible technique, UV-Vis spectrophotometry is suitable for the determination of carvedilol in bulk form or simple formulations.[11][12][13] While cost-effective, it lacks the specificity of chromatographic methods and is more susceptible to interference from excipients or impurities.[14]

The Framework for Inter-Laboratory Method Validation

An analytical method is not considered reliable until it is validated. For a method to be successfully transferred between laboratories, it must first be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the U.S. Food and Drug Administration (FDA).[3][12][15]

Inter-laboratory validation demonstrates that despite minor variations in equipment, reagents, and environment, the method consistently produces equivalent results. The process confirms the method's ruggedness and ensures data integrity across different sites.

G cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory Dev Method Development Val Single-Lab Validation (ICH Q2(R1)) Dev->Val Proto Finalized Protocol & Acceptance Criteria Val->Proto Transfer Method Transfer Proto->Transfer Technology Transfer Package Exec Protocol Execution with Pre-defined Samples Transfer->Exec Compare Compare Results to Acceptance Criteria Exec->Compare Compare->Proto Assess Equivalence Report Cross-Validation Report Compare->Report

Caption: Workflow for a typical inter-laboratory method validation process.

The core of this process lies in demonstrating that the method's performance characteristics remain within pre-specified acceptance criteria in the receiving laboratory.

Comparative Analysis of Carvedilol Analytical Methods

The performance of each analytical technique is assessed through a series of validation parameters. The table below summarizes typical performance data for the three primary methods, synthesized from published literature. This data provides a baseline for establishing acceptance criteria in a cross-validation study.

Validation Parameter UV-Vis Spectrophotometry RP-HPLC (UV Detection) LC-MS/MS (Bioanalytical)
Specificity Low; susceptible to interference from excipients and impurities.High; separates carvedilol from impurities and degradation products.[6][16]Very High; specificity achieved by both chromatographic separation and mass-to-charge ratio (m/z) detection.[8]
Linearity (Range) 2-35 µg/mL[11][12][13]1-150 µg/mL[3][12][15]0.5-200 ng/mL[7][8][10]
Correlation Coefficient (r²) >0.999[11][12]>0.999[14][15]>0.999[8][14]
Accuracy (% Recovery) 96.4% - 102.4%[11]98% - 102%[2][14][15]95% - 105% (within 15% of nominal)[10]
Precision (%RSD) <2%[11]<2% (Repeatability & Intermediate)[3][17]<15%[10][14]
Limit of Quantification (LOQ) ~0.1 µg/mL[18]~2.5 µg/mL[3]~0.3-1.0 ng/mL[7][8]
Robustness Moderate; sensitive to solvent changes.High; unaffected by small, deliberate changes in pH, flow rate, mobile phase composition.[15][17][19]High; requires careful control of ionization source parameters.

Key Validation Parameters: A Logical Framework

The validation parameters are not independent; they form a logical hierarchy that collectively establishes the method's reliability. A method's specificity is fundamental, allowing for an accurate and precise measurement of the analyte, which can then be demonstrated across a linear range.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy is a prerequisite for Precision Precision Specificity->Precision is a prerequisite for Linearity Linearity Specificity->Linearity is a prerequisite for Range Range Accuracy->Range define the Robustness Robustness Accuracy->Robustness are tested during Precision->Range define the Precision->Robustness are tested during Linearity->Range Linearity->Range define the LOQ LOQ Range->LOQ is bounded by LOD LOD LOQ->LOD

Caption: Interrelationship of key analytical method validation parameters.

Experimental Protocol: A Validated RP-HPLC Method for Carvedilol Assay

This protocol describes a typical isocratic RP-HPLC method for the assay of carvedilol in a tablet formulation. It is designed to be robust and suitable for transfer between laboratories.

Objective: To determine the amount of Carvedilol in a 25 mg tablet formulation.

1. Materials and Reagents:

  • Carvedilol Working Standard (USP or equivalent)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Purified Water (18.2 MΩ·cm)

  • Carvedilol 25 mg Tablets (Test Sample)

2. Chromatographic System:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV detector.

  • Column: Hypersil ODS C18, 150 x 4.6 mm, 5µm particle size.[3]

  • Data Acquisition: Empower 3, ChemStation, or equivalent.

3. Method Parameters:

  • Mobile Phase: Mix buffer (Potassium dihydrogen orthophosphate, pH 3.0 adjusted with orthophosphoric acid) and Acetonitrile in a 50:50 v/v ratio.[3]

    • Scientist's Note: A pH of 3.0 ensures that carvedilol (a basic compound) is protonated, leading to sharp, symmetrical peaks on a C18 column. The 50:50 ratio provides optimal retention and run time.

  • Flow Rate: 1.0 mL/min.[3][15]

  • Column Temperature: Ambient or 30°C for better reproducibility.

  • Detection Wavelength: 240 nm.[3][15]

    • Scientist's Note: Carvedilol exhibits a strong absorbance maximum around 240-242 nm, providing excellent sensitivity for quantification.[7][15]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 8-10 minutes.

4. Preparation of Solutions:

  • Standard Stock Solution (250 µg/mL): Accurately weigh ~25 mg of Carvedilol Working Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

  • Standard Working Solution (25 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.[3]

  • Sample Preparation:

    • Weigh and finely powder 20 carvedilol tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of carvedilol and transfer it to a 100 mL volumetric flask.

    • Add ~70 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion through a 0.45 µm PVDF syringe filter.

    • Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase. This is the Sample Working Solution (nominal concentration 25 µg/mL).[3]

5. System Suitability Test (SST):

  • Procedure: Inject the Standard Working Solution five or six times consecutively.

  • Acceptance Criteria (as per ICH/USP): [3]

    • %RSD of Peak Areas: Not more than 2.0%.

    • Tailing Factor: Not more than 2.0.

    • Theoretical Plates: Not less than 2000.

    • Scientist's Note: The SST is a self-validating check. Passing these criteria before sample analysis ensures the chromatographic system is performing correctly and is capable of generating reliable data.

6. Analysis Procedure:

  • Perform the System Suitability Test and ensure criteria are met.

  • Inject the blank (mobile phase) once.

  • Inject the Standard Working Solution.

  • Inject the Sample Working Solution in duplicate.

  • Inject the Standard Working Solution again to bracket the samples.

7. Calculation: Calculate the percentage of the labeled amount of carvedilol in the tablets using the standard formula comparing the average peak area of the sample to the average peak area of the standard.

Sources of Inter-Laboratory Variability and Troubleshooting

Even with a robust, validated method, discrepancies can arise during inter-laboratory cross-validation. Awareness of these potential pitfalls is key to a successful method transfer.

  • Chromatographic Columns: Even columns with the same designation (e.g., C18) from different manufacturers can have different surface chemistries, leading to shifts in retention time and selectivity. Mitigation: Specify the exact column manufacturer and part number in the protocol. If alternatives are allowed, their equivalence must be demonstrated.

  • Mobile Phase Preparation: Minor variations in buffer pH or solvent ratios can significantly impact chromatography. Mitigation: Provide a detailed, step-by-step guide for mobile phase preparation, including the order of mixing and the specific instrument for pH measurement.

  • Instrument Differences: Dwell volume, detector lamp energy, and injector precision can vary between HPLC systems. Mitigation: The robustness testing performed during initial validation should assess the method's tolerance to small variations in flow rate and temperature.[15][17]

  • Analyst Technique: Differences in sample preparation, such as sonication time or filtration technique, can introduce variability. Mitigation: The protocol must be explicitly detailed, leaving no room for ambiguity. Training sessions between analysts from different labs are highly recommended.

Conclusion

The successful inter-laboratory cross-validation of an analytical method for carvedilol is fundamental to ensuring drug quality and patient safety. While LC-MS/MS offers unparalleled sensitivity for bioanalysis, a well-validated RP-HPLC method remains the most practical, robust, and reliable choice for routine quality control in most pharmaceutical laboratories.

The key to successful method transfer lies not just in a comprehensive protocol, but in understanding the scientific principles behind each step. By anticipating potential sources of variability and grounding the method in the rigorous framework of ICH guidelines, organizations can ensure the consistency and integrity of their analytical data, regardless of where it is generated.

References

  • Validation of UV Spectrophotometric and Nonaqueous Titration Methods for the Determination of Carvedilol in Pharmaceutical Formulations. (Source: vertexaisearch.cloud.google.com)
  • Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross valid
  • A simple uv-spectrophotometric method development and validation for the determin
  • Spectrophotometric Determination of Carvedilol in Bulk drug and its Formulation by Multivariate Calibration Technique. (Source: Research Journal of Pharmacy and Technology)
  • Development of UV Spectrophotometric Method for Estimation of Carvedilol in Bulk and Pharmaceutical Formulations. (Source: Asian Journal of Research in Chemistry)
  • DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHOD FOR QUANTITATIVE DETERMINATION OF CARVEDILOL IN TABLETS. (Source: Unknown)
  • Method Development and Analytical Method Validation of Carvedilol by High Performance Liquid Chrom
  • HPLC Method Development and Validation of S(-)
  • HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. (Source: Farmacia Journal)
  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities.
  • Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. (Source: Scholars Research Library)
  • Analytical Technique for Carvedilol and Ivabradine determination from pure and Pharmaceutical Dosage Forms: A Review. (Source: Asian Journal of Pharmaceutical Analysis)
  • NEW ANALYTICAL METHODS AND THEIR VALIDATION FOR THE ESTIMATION OF CARVEDILOL IN BULK AND MARKETED FORMUL
  • Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. (Source: SciSpace)
  • MS/MS spectra of carvedilol | Download Scientific Diagram.
  • Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. (Source: PubMed)
  • (PDF) New validated RP-HPLC method for the estimation of Carvedilol in pharmaceutical formulation.
  • (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR KNOWN AND UNKNOWN IMPURITIES PROFILING FOR CARVEDILOL PHARMACEUTICAL DOSAGE FORM (TABLETS).
  • ASSAY METHOD AND VALIDATION FOR THE CARVEDIDOL TABLET FORMULATION BY USING RP-HPLC. (Source: Jetir.Org)
  • Carvedilol | RP-HPLC | Method Validation | Stability-indic
  • HPLC method demonstrates value for quality control analysis of cardiovascular drug. (Source: European Pharmaceutical Review)

Sources

A Senior Application Scientist's Guide to Evaluating the Matrix Factor of 4'-Hydroxyphenylcarvedilol-d3 Across Diverse Plasma Lots

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacokinetic and drug metabolism studies, the precision of bioanalytical methods is paramount. The use of stable isotope-labeled internal standards, such as 4'-Hydroxyphenylcarvedilol-d3, is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) assays. However, the underlying assumption that a deuterated internal standard perfectly mimics the analyte and compensates for all matrix-related signal variations can be a critical point of failure. This guide provides a comprehensive, experience-driven framework for evaluating the matrix factor of this compound in different plasma lots, ensuring the reliability and accuracy of your bioanalytical data.

The matrix effect, an alteration of ionization efficiency by co-eluting endogenous components of the sample matrix, is a significant challenge in LC-MS-based bioanalysis. Even minor variations in the plasma matrix between subjects or lots can lead to significant, unpredictable changes in the analyte and internal standard signals. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the thorough investigation of matrix effects during method validation to ensure the ruggedness of the assay. This guide will walk you through a scientifically rigorous protocol to assess the matrix factor of this compound, moving beyond a simple checklist approach to a deeper understanding of the "why" behind each step.

Experimental Design: A Self-Validating Protocol

The objective is to quantify the matrix effect on this compound by calculating the matrix factor (MF) in multiple sources of biological matrix. An MF of 1.0 indicates no matrix effect, while values greater or less than 1.0 suggest ion enhancement or suppression, respectively. The consistency of the MF across different lots is a critical indicator of method robustness.

Core Principle: Isolating the Matrix Influence

To accurately assess the impact of the plasma matrix, we must compare the instrument response of the internal standard in the presence of matrix components to its response in a clean, neat solution. This comparison forms the basis of the matrix factor calculation.

Experimental Workflow Diagram

experimental_workflow prep_neat Prepare Neat Solution (this compound in reconstitution solvent) analyze_neat LC-MS/MS Analysis of Neat Solution prep_neat->analyze_neat Set A prep_plasma Select Diverse Plasma Lots (e.g., normal, hemolyzed, lipemic) process_plasma Process Plasma Lots (Protein Precipitation/SPE) prep_plasma->process_plasma spike_post Post-Extraction Spike (Spike this compound into processed plasma extracts) process_plasma->spike_post analyze_spiked LC-MS/MS Analysis of Spiked Extracts spike_post->analyze_spiked Set B calc_mf Calculate Matrix Factor (MF) MF = Peak Area in Spiked Extract / Mean Peak Area in Neat Solution analyze_neat->calc_mf analyze_spiked->calc_mf evaluate Evaluate Results (Assess MF & IS-Normalized MF) calc_mf->evaluate

Caption: Experimental workflow for determining the matrix factor of this compound.

Step-by-Step Methodology
  • Preparation of "Neat" Solutions (Set A):

    • Prepare a solution of this compound in the final reconstitution solvent at the concentration used in the analytical method.

    • Analyze this solution via LC-MS/MS (n=6 replicates) to obtain a baseline response for the internal standard in the absence of matrix.

  • Selection and Processing of Plasma Lots (Set B):

    • Select a minimum of six different lots of blank human plasma. It is crucial to include lots with varying characteristics (e.g., normal, hemolyzed, lipemic) to assess the method's performance under "worst-case" scenarios.

    • Process these blank plasma samples using the established extraction procedure (e.g., protein precipitation, solid-phase extraction).

  • Post-Extraction Spike:

    • After the final evaporation step and just before reconstitution, spike the extracted blank plasma residues with this compound to the same final concentration as in the "Neat" solutions.

    • Reconstitute the samples in the final solvent.

  • LC-MS/MS Analysis:

    • Analyze the post-extraction spiked samples (Set B) using the same LC-MS/MS method as for the "Neat" solutions.

  • Calculation of Matrix Factor:

    • The matrix factor (MF) for each plasma lot is calculated as:

      • MF = (Peak Area of Internal Standard in Spiked Extract) / (Mean Peak Area of Internal Standard in Neat Solution)

Data Analysis and Interpretation: A Case Study

To illustrate the application of this protocol, let's consider a hypothetical dataset for the evaluation of this compound across six different plasma lots.

Table 1: Matrix Factor Evaluation for this compound
Plasma Lot IDLot CharacteristicsMean IS Peak Area (Spiked Extract)Mean IS Peak Area (Neat Solution)Matrix Factor (MF)
N-001Normal895,432910,2500.98
N-002Normal901,120910,2500.99
H-001Hemolyzed782,115910,2500.86
H-002Hemolyzed805,321910,2500.88
L-001Lipemic654,380910,2500.72
L-002Lipemic671,285910,2500.74
Interpretation of Results

The data presented in Table 1 reveals a significant matrix effect, particularly in the hemolyzed and lipemic plasma lots. While the normal plasma lots show minimal impact (MF ≈ 1.0), the lipemic lots exhibit substantial ion suppression, with the signal for this compound being reduced by approximately 26-28%. This is a critical finding, as it indicates that the internal standard may not adequately compensate for matrix-induced variability in these specific matrices.

According to regulatory guidelines, the precision of the internal standard-normalized matrix factor across all lots should be ≤15% CV. In this case, the significant drop in the matrix factor for the lipemic lots would likely lead to a high coefficient of variation (CV), signaling a potential issue with the bioanalytical method's robustness.

Decision-Making and Troubleshooting Logic

The results of the matrix factor evaluation should guide subsequent method development or validation activities. The following diagram outlines a logical approach to addressing significant matrix effects.

troubleshooting_logic start Matrix Factor (MF) Data Evaluated check_cv Is CV of IS-Normalized MF ≤ 15%? start->check_cv pass Method is Robust Proceed with Validation check_cv->pass Yes fail Significant Matrix Effect Detected check_cv->fail No optimize_chroma Optimize Chromatography (e.g., gradient, column chemistry) fail->optimize_chroma improve_cleanup Improve Sample Cleanup (e.g., switch to SPE, use different sorbent) fail->improve_cleanup re_evaluate Re-evaluate Matrix Factor optimize_chroma->re_evaluate improve_cleanup->re_evaluate

Caption: Decision-making flowchart for addressing unacceptable matrix factor results.

Troubleshooting Strategies

If significant and variable matrix effects are observed, as in our case study, several strategies can be employed:

  • Chromatographic Optimization: Modifying the LC gradient to better separate the analyte and internal standard from co-eluting matrix components can be highly effective.

  • Enhanced Sample Preparation: The use of a more rigorous sample cleanup technique, such as transitioning from protein precipitation to solid-phase extraction (SPE), can remove a greater proportion of interfering endogenous substances.

  • Evaluation of a Different Internal Standard: In rare cases, if the deuterated internal standard exhibits significantly different chromatographic behavior or ionization characteristics from the analyte in the presence of the matrix, exploring an alternative internal standard may be necessary.

Conclusion

The evaluation of the matrix factor for this compound is not merely a procedural step in method validation but a fundamental investigation into the reliability of the bioanalytical assay. By systematically assessing the internal standard's response across a diverse range of plasma lots, researchers can proactively identify and mitigate potential sources of analytical variability. This ensures the generation of high-quality, dependable data for pharmacokinetic and drug metabolism studies, ultimately contributing to the successful development of new therapeutics.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

A Senior Application Scientist's Guide to Linearity and LLOQ in Carvedilol Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precise Carvedilol Quantification

Carvedilol is a non-selective beta-blocker and alpha-1 antagonist widely prescribed for heart failure and hypertension. Its efficacy and safety are directly linked to its plasma concentration, making the accurate measurement of carvedilol in biological matrices a cornerstone of pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies. The reliability of data from these studies hinges on the robustness of the bioanalytical methods used.

This guide provides an in-depth comparison of various analytical methodologies for carvedilol quantification, with a specific focus on two critical validation parameters: linearity and the lower limit of quantification (LLOQ) . As a Senior Application Scientist, my goal is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, offering insights grounded in both regulatory expectations and practical laboratory experience.

Foundational Concepts: Linearity and LLOQ in Bioanalytical Method Validation

A bioanalytical method's validation is a formal process to demonstrate its suitability for its intended purpose.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that underscore the importance of linearity and LLOQ.[2][3]

Linearity: Ensuring Proportionality

Linearity is the ability of an assay to produce results that are directly proportional to the concentration of the analyte within a given range. This ensures that a change in concentration corresponds to a predictable and consistent change in the instrument's response.

  • Why it's critical: A linear relationship is fundamental for accurate quantification. Without it, calculated concentrations for unknown samples would be erroneous.

  • Assessment: Linearity is evaluated by analyzing a series of calibration standards spanning the expected concentration range. The relationship between the instrument response (e.g., peak area ratio of analyte to internal standard) and the known concentration is assessed using a regression model, typically a weighted least-squares linear regression. The coefficient of determination (r²) is a key metric, with a value of ≥ 0.99 generally considered acceptable.

  • Expert Insight: The choice of weighting factor (e.g., 1/x, 1/x²) is not arbitrary. It is used to compensate for heteroscedasticity—the tendency for variability to increase with concentration. An appropriate weighting factor ensures that the regression is not unduly influenced by the high-concentration standards, thereby improving accuracy at the lower end of the curve, which is crucial for the LLOQ.

Lower Limit of Quantification (LLOQ): Defining Sensitivity

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably and quantitatively measured with acceptable precision and accuracy.[4] This parameter defines the sensitivity of the assay.

  • Why it's critical: The LLOQ must be low enough to measure the drug concentrations relevant to the study's objectives. For instance, in a pharmacokinetic study, the LLOQ must be sensitive enough to quantify the drug in the terminal elimination phase.

  • Assessment & Acceptance Criteria: The LLOQ is established by analyzing multiple replicates (typically at least five) of a sample at the proposed LLOQ concentration. According to FDA and EMA guidelines, the analyte response at the LLOQ should be at least five times the response of a blank sample.[4] The precision (%CV) at the LLOQ should not exceed 20%, and the accuracy (% deviation from the nominal value) should be within ±20%.[5][6]

Comparative Analysis of Carvedilol Assay Methodologies

The choice of analytical technique significantly impacts the achievable linearity and LLOQ. While older methods like HPLC with UV or fluorescence detection have been used, the gold standard for bioanalysis is now Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.

Below is a comparative summary of published methods for carvedilol quantification in human plasma.

Analytical Technique Linearity Range (ng/mL) Correlation (r²) LLOQ (ng/mL) Internal Standard (IS) Reference
UPLC-MS/MS 0.05 - 50> 0.990.05Carvedilol-d5[7][8]
LC-MS/MS 0.050 - 50.049> 0.990.050Not Specified[9]
HPLC-MS/MS 0.1 - 200> 0.9970.1Metoprolol[10]
HPLC-MS/MS 0.5 - 100> 0.9990.5Abacavir[11][12]
UPLC-MS/MS 0.5 - 100> 0.990.5Diltiazem[13]
LC-MS/MS 0.2 - 200> 0.990.2Carvedilol-d5[14]
HPLC-Fluorescence 0.2 - 100> 0.990.2Not Specified[15]
RP-HPLC 1 - 100> 0.9991 (LOQ)Not Specified[16]

Analysis of Findings: The data clearly demonstrates the superior sensitivity of MS/MS-based methods. UPLC-MS/MS and LC-MS/MS techniques consistently achieve LLOQs in the sub-nanogram per milliliter range (as low as 0.05 ng/mL).[7][9] This level of sensitivity is often necessary for accurately characterizing the terminal elimination phase of carvedilol, especially after low doses. In contrast, HPLC methods with less selective detectors like UV or fluorescence have higher LLOQs, which may not be sufficient for all study designs.[15][16] The use of a stable isotope-labeled internal standard (e.g., Carvedilol-d5) is best practice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.

Visualizing the Validation Workflow

Understanding the relationship between different validation parameters is key. The following diagrams illustrate the overall validation workflow and the specific logic for accepting linearity and LLOQ data.

G cluster_0 Method Development cluster_1 Full Method Validation cluster_2 Application Dev Method Optimization (Chromatography, MS, Extraction) Selectivity Selectivity & Matrix Effect Dev->Selectivity CalCurve Calibration Curve (Linearity & Range) Selectivity->CalCurve LLOQ LLOQ Determination CalCurve->LLOQ Accuracy Accuracy & Precision LLOQ->Accuracy Stability Stability Assessment Accuracy->Stability Analysis Routine Sample Analysis Stability->Analysis

Caption: Bioanalytical Method Validation Workflow.

G cluster_Linearity Linearity Assessment cluster_LLOQ LLOQ Assessment Start Analyze Calibration Standards & LLOQ Replicates Reg Perform Weighted Linear Regression Start->Reg Calc Calculate Accuracy & Precision for ≥5 LLOQ replicates Start->Calc R2 r² ≥ 0.99? Reg->R2 BackCalc Back-calculated conc. within ±15% (±20% at LLOQ)? R2->BackCalc Yes Lin_Fail Linearity Failed R2->Lin_Fail No Lin_Pass Linearity Passed BackCalc->Lin_Pass Yes BackCalc->Lin_Fail No Acc Accuracy within ±20%? Calc->Acc Prec Precision (%CV) ≤ 20%? Acc->Prec Yes LLOQ_Fail LLOQ Failed Acc->LLOQ_Fail No LLOQ_Pass LLOQ Confirmed Prec->LLOQ_Pass Yes Prec->LLOQ_Fail No

Caption: Acceptance Criteria for Linearity and LLOQ.

Experimental Protocol: Establishing Linearity and LLOQ for a Carvedilol LC-MS/MS Assay

This section provides a self-validating protocol. The causality behind each step is explained to ensure trustworthiness and reproducibility.

Part A: Preparation of Standards and QC Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve carvedilol and carvedilol-d5 (Internal Standard, IS) in methanol.

    • Rationale: Methanol is a common solvent that provides good solubility for carvedilol. Preparing a high-concentration stock allows for accurate serial dilutions.

  • Working Solutions: Prepare intermediate working solutions of carvedilol by serially diluting the stock solution with 50:50 methanol:water. These will be used to spike into the blank matrix.

  • Calibration Curve (CC) Standards: Spike the carvedilol working solutions into blank human plasma to create a series of at least 8 non-zero concentration levels. A typical range would be 0.05, 0.1, 0.5, 2.5, 10, 25, 45, and 50 ng/mL.[9]

    • Rationale: The calibration curve must be prepared in the same biological matrix as the study samples to account for matrix effects.[2] The range should bracket the expected concentrations in the study samples.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:

    • LLOQ (e.g., 0.05 ng/mL)

    • Low QC (LQC): ~3x LLOQ (e.g., 0.15 ng/mL)

    • Medium QC (MQC): Mid-range (e.g., 15 ng/mL)

    • High QC (HQC): ~80% of the upper limit (e.g., 40 ng/mL)[9]

    • Rationale: QCs are used to assess the accuracy and precision of the method during validation and routine analysis. They are prepared from a separate stock solution weighing than the CC standards to ensure an independent check.

Part B: Sample Preparation (Protein Precipitation)
  • Aliquot: To 100 µL of plasma sample (CC, QC, or unknown), add 25 µL of the IS working solution.

  • Precipitate: Add 300 µL of acetonitrile. Vortex for 1 minute.

    • Rationale: Acetonitrile is an effective protein precipitating agent. This step removes the majority of plasma proteins which can interfere with the analysis and damage the LC column.

  • Centrifuge: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for injection.

    • Rationale: The supernatant contains the dissolved analyte and IS, free from precipitated proteins.

Part C: LC-MS/MS Conditions (Example)
  • LC System: UPLC System

  • Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[13]

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Carvedilol: m/z 407.2 → 100.1; Carvedilol-d5 (IS): m/z 412.2 → 100.1

    • Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and IS.

Part D: Data Analysis for Linearity and LLOQ
  • Establish Linearity:

    • Analyze the calibration standards in triplicate.

    • Integrate the peak areas for carvedilol and the IS.

    • Calculate the peak area ratio (Carvedilol Area / IS Area).

    • Plot the peak area ratio vs. the nominal concentration.

    • Perform a weighted (1/x²) linear regression.

    • Acceptance: The correlation coefficient (r²) must be ≥ 0.99. The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% for the LLOQ standard).[17]

  • Determine LLOQ:

    • Analyze at least five replicates of the LLOQ sample.

    • Quantify these samples against the calibration curve.

    • Calculate the precision (%CV) and accuracy (% relative error).

    • Acceptance: Precision must be ≤ 20% and accuracy must be within ±20% of the nominal concentration.[6]

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Patel, D. P., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974-986. [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Patel, D. P., et al. (2013). UPLC‐MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4′‐hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. SciSpace. [Link]

  • Patel, D. P., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. ResearchGate. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Janjanam, K. C., et al. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. SciSpace. [Link]

  • Janjanam, K. C., et al. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. ResearchGate. [Link]

  • de Abreu, L. R., et al. (2005). Quantification of carvedilol in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to bioequivalence study. Journal of Chromatography B, 822(1-2), 253-262. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Swetha, E., et al. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6, 437-445. [Link]

  • Kumar, D. S., et al. (2012). Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. Der Pharma Chemica, 4(2), 547-553. [Link]

  • JETIR. (2020). ASSAY METHOD AND VALIDATION FOR THE CARVEDIDOL TABLET FORMULATION BY USING RP-HPLC. [Link]

  • Gee, R., et al. (2015). Simultaneous quantification of carvedilol and its metabolites in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and pharmacokinetic application. Journal of Chromatography B, 974, 53-61. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Zhang, J., et al. (2023). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. [Link]

  • Chang, K.-L., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(2), 195. [Link]

  • ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Assay of Carvedilol in Pure and Tablet Dosage Forms. [Link]

  • Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • Vlok, M., et al. (2022). Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • Vlok, M., et al. (2022). Simultaneous Determination of Carvedilol, Enalaprilat, and Perindoprilat in Human Plasma Using LC–MS/MS and Its Application to a Pharmacokinetic Pilot Study. ResearchGate. [Link]

  • Naghdi, M., et al. (2014). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 11(2), 703-709. [Link]

  • Waters Corporation. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. [Link]

  • Kmetec, V., et al. (2024). Comparative Fitting of Mathematical Models to Carvedilol Release Profiles Obtained from Hypromellose Matrix Tablets. MDPI. [Link]

  • Kmetec, V., et al. (2024). Comparative Fitting of Mathematical Models to Carvedilol Release Profiles Obtained from Hypromellose Matrix Tablets. ResearchGate. [Link]

Sources

A Comparative Pharmacokinetic Analysis of Controlled-Release vs. Immediate-Release Carvedilol Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of controlled-release (CR) and immediate-release (IR) carvedilol formulations. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the causal relationships behind the performance of each formulation, offering field-proven insights into their clinical application.

Introduction: The Rationale for a Controlled-Release Formulation

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1-adrenergic blocking activity, indicated for the treatment of heart failure, hypertension, and left ventricular dysfunction following myocardial infarction.[1][2] The immediate-release (IR) formulation of carvedilol requires twice-daily administration to maintain therapeutic plasma concentrations.[3] To enhance patient adherence and provide a more consistent drug exposure profile over a 24-hour period, a controlled-release (CR) formulation was developed for once-daily dosing.[3][4] This guide will dissect the pharmacokinetic nuances that differentiate these two formulations.

Comparative Pharmacokinetic Profiles

The fundamental difference between the controlled-release and immediate-release formulations of carvedilol lies in their drug absorption profiles. While both are designed to deliver a therapeutic dose of the active pharmaceutical ingredient, the rate and extent of absorption differ significantly, impacting key pharmacokinetic parameters.

Key Pharmacokinetic Parameters: A Tabular Comparison

The following table summarizes the core pharmacokinetic parameters for both controlled-release and immediate-release carvedilol, based on data from comparative clinical studies.

Pharmacokinetic ParameterImmediate-Release (IR) CarvedilolControlled-Release (CR) CarvedilolClinical Significance
Time to Maximum Plasma Concentration (Tmax) ~1-2 hours[2][5]~5-6 hours[4][6]The delayed Tmax of the CR formulation reflects its extended-release mechanism, leading to a more gradual rise in plasma concentration.
Maximum Plasma Concentration (Cmax) Equivalent to CR at corresponding doses[1][7]Equivalent to IR at corresponding doses[1][7]Bioequivalence in Cmax ensures that the peak therapeutic effect is comparable between the two formulations when administered at equivalent total daily doses.
Area Under the Curve (AUC) Equivalent to CR at corresponding doses[1][7]Equivalent to IR at corresponding doses[1][7]Bioequivalence in AUC indicates that the total systemic exposure to the drug over a 24-hour period is the same for both formulations, ensuring comparable overall efficacy.
Bioavailability ~25-35% (significant first-pass metabolism)[2][8]85% of the IR formulation[4]The lower relative bioavailability of the CR formulation is compensated for by adjusted, slightly higher dosage strengths to achieve bioequivalence with the IR formulation.[4]
Dosing Frequency Twice daily[3]Once daily[3]The once-daily regimen of the CR formulation is designed to improve patient compliance.
Food Effect Administration with food slows the rate of absorption but does not significantly alter bioavailability.[2][9]Taking with food is recommended to maximize bioavailability and minimize the risk of orthostatic hypotension.[8]Consistent administration with respect to food is crucial for predictable therapeutic outcomes with both formulations.
Visualizing the Pharmacokinetic Profiles

The distinct absorption profiles of the two formulations can be visualized through their plasma concentration-time curves.

cluster_0 Plasma Concentration-Time Profile Time (hours) Time (hours) 24h 24h Time (hours)->24h 24 Plasma Concentration Plasma Concentration Peak Peak Plasma Concentration->Peak Cmax IR Immediate-Release CR Controlled-Release IR_Peak Tmax ~1-2h CR_Peak Tmax ~5h IR_Curve Origin->IR_Curve CR_Curve CR_Curve Origin->CR_Curve

Caption: Idealized plasma concentration-time profiles for IR and CR carvedilol.

In-Depth Analysis of Pharmacokinetic Differences

Absorption and Bioavailability

Immediate-release carvedilol is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours.[2][5] However, it undergoes significant first-pass metabolism in the liver, resulting in an absolute bioavailability of approximately 25-35%.[2][8]

The controlled-release formulation is designed to prolong the absorption phase. This is achieved through a drug delivery system that meters the release of carvedilol over an extended period. Consequently, the time to reach maximum plasma concentration (Tmax) is delayed to approximately 5 hours.[4] While the rate of absorption is slower, studies have demonstrated that the overall extent of absorption, as measured by the area under the plasma concentration-time curve (AUC), is equivalent to that of the immediate-release formulation at corresponding daily doses.[1][7] It is important to note that the bioavailability of the CR formulation is approximately 85% of the IR formulation; this is accounted for in the available dosage strengths to ensure therapeutic equivalence.[4]

Fluctuation Index and Therapeutic Consistency

A key advantage of the controlled-release formulation is the reduction in the peak-to-trough fluctuation in plasma concentrations. While one study indicated a similar fluctuation index between once-daily CR and twice-daily IR carvedilol, the smoother concentration profile of the CR formulation may contribute to a more consistent therapeutic effect over the 24-hour dosing interval and potentially a better side-effect profile.[7] Studies have reported fewer adverse events, such as dizziness and headache, with the CR formulation compared to the IR formulation.[1]

Experimental Protocol for a Comparative Pharmacokinetic Study

To ensure the scientific integrity of a comparison between controlled-release and immediate-release carvedilol, a robust, self-validating experimental protocol is essential. The following outlines a standard crossover study design.

Study Design

A randomized, open-label, two-period, two-sequence crossover study is the gold standard for comparing the pharmacokinetics of two formulations.

cluster_workflow Crossover Study Workflow cluster_period1 Period 1 cluster_period2 Period 2 Screening Subject Screening and Enrollment Randomization Randomization Screening->Randomization GroupA_P1 Group A: Receive IR Carvedilol Randomization->GroupA_P1 GroupB_P1 Group B: Receive CR Carvedilol Randomization->GroupB_P1 PK_Sampling_P1 Pharmacokinetic Blood Sampling GroupA_P1->PK_Sampling_P1 GroupB_P1->PK_Sampling_P1 Washout Washout Period (e.g., 7-14 days) GroupA_P2 Group A: Receive CR Carvedilol Washout->GroupA_P2 GroupB_P2 Group B: Receive IR Carvedilol Washout->GroupB_P2 PK_Sampling_P2 Pharmacokinetic Blood Sampling GroupA_P2->PK_Sampling_P2 GroupB_P2->PK_Sampling_P2 PK_Sampling_P1->Washout Analysis Bioanalytical Assay and Pharmacokinetic Analysis PK_Sampling_P2->Analysis

Caption: A typical two-period crossover experimental design for pharmacokinetic comparison.

Step-by-Step Methodology
  • Subject Recruitment and Screening: Enroll healthy adult volunteers who meet predefined inclusion and exclusion criteria. Obtain informed consent.

  • Randomization: Randomly assign subjects to one of two treatment sequences (IR then CR, or CR then IR).

  • Dosing - Period 1: Administer a single oral dose of either the IR or CR carvedilol formulation with a standardized meal.

  • Pharmacokinetic Sampling - Period 1: Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 16, 24, 36, and 48 hours post-dose).

  • Washout Period: A washout period of sufficient duration (at least 5-7 half-lives of carvedilol) is implemented between the two treatment periods to ensure complete elimination of the drug from the first period.

  • Dosing - Period 2: Administer a single oral dose of the alternate carvedilol formulation with a standardized meal.

  • Pharmacokinetic Sampling - Period 2: Repeat the blood sampling schedule as in Period 1.

  • Bioanalysis: Analyze the plasma samples for carvedilol concentrations using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each subject for both formulations using non-compartmental analysis.

  • Statistical Analysis: Perform statistical comparisons of the pharmacokinetic parameters between the two formulations to assess bioequivalence.

Conclusion: Clinical Implications and Future Directions

The development of a controlled-release formulation of carvedilol represents a significant advancement in the management of cardiovascular diseases. The pharmacokinetic profile of the CR formulation, characterized by a delayed Tmax and a smoother plasma concentration curve, allows for effective once-daily dosing. This simplified regimen has the potential to improve patient adherence, a critical factor in the long-term management of chronic conditions.

While bioequivalence in terms of Cmax and AUC has been established, the reduced fluctuation in plasma concentrations with the CR formulation may offer a more consistent therapeutic effect and an improved safety profile with fewer side effects. Future research could focus on the long-term clinical outcomes and health economic benefits associated with the improved adherence and potentially more stable pharmacodynamics of the controlled-release formulation.

References

  • Controlled-release carvedilol in the management of systemic hypertension and myocardial dysfunction - PMC - NIH. (n.d.).
  • Packer, M., Lukas, M. A., Tenero, D. M., Baidoo, C. A., & Greenberg, B. H. (2006). Pharmacokinetic profile of controlled-release carvedilol in patients with left ventricular dysfunction associated with chronic heart failure or after myocardial infarction. The American journal of cardiology, 98(7A), 39L–45L. [Link]

  • Henderson, L. S., Tenero, D. M., Baidoo, C. A., Campanile, A. M., Daniels, M., & Lukas, M. A. (2006). Pharmacokinetic and pharmacodynamic comparison of controlled-release carvedilol and immediate-release carvedilol at steady state in patients with hypertension. The American journal of cardiology, 98(7A), 17L–26L. [Link]

  • Stang, C., & Kellici, S. (2024). Carvedilol. In StatPearls.
  • How much can food increase the bioavailability of Carvedilol (beta-blocker)? - Dr.Oracle. (2025, September 8).
  • Ruffolo, R. R., Jr, & Feuerstein, G. Z. (1997). Carvedilol: a nonselective beta-blocking agent with antioxidant and sympatholytic activities. Cardiovascular drug reviews, 15(2), 123–143.
  • Tenero, D., Boike, S., Moy, S., & Jorkasky, D. (2007). Population pharmacokinetics of S(-)-carvedilol in healthy volunteers after administration of the immediate-release (IR) and the new controlled-release (CR) dosage forms of the racemate. The AAPS journal, 9(2), E208–E218. [Link]

  • McTavish, D., Campoli-Richards, D., & Sorkin, E. M. (1993). Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs, 45(2), 232–258. [Link]

  • Sivem Pharmaceuticals ULC. (2012). Product Monograph PrCARVEDILOL.
  • FDA. (n.d.). COREG (carvedilol) Tablets. Retrieved from [Link]

  • Does Carvedilol have extended release and immediate release formulations? - Dr.Oracle. (2025, October 15).
  • Tenero, D., Boike, S., Moy, S., & Jorkasky, D. (2007). Population pharmacokinetics of S(-)-carvedilol in healthy volunteers after administration of the immediate-release (IR) and the new controlled-release (CR) dosage forms of the racemate. The AAPS journal, 9(2), E208–E218. [Link]

  • Louis, W. J., Christie, M. J., & Conway, E. L. (1987). A pharmacokinetic study of carvedilol (BM 14.190) in elderly subjects: preliminary report. Journal of cardiovascular pharmacology, 10 Suppl 11, S89–S93.
  • Lee, H., Lee, H., & Lim, H. (2022). Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study. Drug design, development and therapy, 16, 1113–1122. [Link]

Sources

A Comparative Guide to Ensuring Method Reliability: Robustness Testing of Analytical Methods for Carvedilol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the assurance of an analytical method's reliability is paramount. For a drug substance like carvedilol, a non-selective beta-blocker with alpha-1 blocking activity used in the management of hypertension and heart failure, precise and consistent quantification is critical for ensuring patient safety and product efficacy.[1] This guide provides an in-depth comparison and a detailed protocol for the robustness testing of a high-performance liquid chromatography (HPLC) method for carvedilol analysis, grounded in scientific principles and field-proven insights.

The "Why" Behind Robustness Testing: Beyond a Checklist Exercise

Robustness testing is not merely a perfunctory step in method validation; it is a deliberate stress test of the analytical method's performance under conditions that mimic the small, inevitable variations of routine laboratory work. As stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, this evaluation provides an indication of the method's reliability during normal usage.[2] For carvedilol, a molecule susceptible to degradation, a robust analytical method ensures that minor fluctuations in operational parameters do not lead to erroneous results, thereby safeguarding the quality of the final drug product.[3][4]

The core principle of robustness testing is to identify the critical parameters that could significantly impact the analytical results and to define the acceptable operational ranges for these parameters. This proactive approach prevents out-of-specification (OOS) results that could arise from subtle and often unnoticed variations in the laboratory environment.

Comparing Analytical Methodologies for Carvedilol

While various analytical techniques such as UV spectrophotometry and HPTLC have been employed for the determination of carvedilol, reverse-phase high-performance liquid chromatography (RP-HPLC) remains the gold standard for its specificity, sensitivity, and ability to separate carvedilol from its impurities and degradation products.[5][6]

Analytical Method Advantages Limitations Application in Carvedilol Analysis
UV-Visible Spectrophotometry Simple, rapid, and cost-effective.[5]Lacks specificity; susceptible to interference from excipients and degradation products.Primarily used for preliminary estimations or in the absence of interfering substances.[7]
High-Performance Thin-Layer Chromatography (HPTLC) High throughput; allows for simultaneous analysis of multiple samples.Lower resolution and sensitivity compared to HPLC.Suitable for qualitative identification and semi-quantitative analysis.[6]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) High resolution, specificity, and sensitivity; capable of separating carvedilol from its process-related impurities and degradation products.[8][9]Higher cost of instrumentation and consumables; requires more skilled operators.The preferred method for routine quality control, stability studies, and impurity profiling of carvedilol.[10][11]

This guide will focus on the robustness testing of an RP-HPLC method, as it is the most prevalent and reliable technique for carvedilol analysis in a regulatory-compliant environment.

A Self-Validating Protocol for Robustness Testing of an HPLC Method for Carvedilol

The following protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before the analysis of any samples. The acceptance criteria are based on established guidelines and practical experience.

Experimental Workflow for Carvedilol Robustness Testing

G cluster_prep Preparation cluster_system System Suitability cluster_robustness Robustness Parameter Variation cluster_analysis Analysis & Evaluation prep_std Prepare Standard & Sample Solutions sst Perform System Suitability Test (SST) prep_std->sst prep_mobile Prepare Mobile Phase prep_mobile->sst sst_check Check SST Acceptance Criteria (e.g., Tailing Factor, Plate Count) sst->sst_check param1 Vary Flow Rate (e.g., ±0.1 mL/min) sst_check->param1 SST Pass report Report Results & Conclude on Method Robustness sst_check->report SST Fail param2 Vary Mobile Phase pH (e.g., ±0.2 units) param1->param2 param3 Vary Column Temperature (e.g., ±5 °C) param2->param3 param4 Vary Mobile Phase Composition (e.g., ±2% Organic Phase) param3->param4 analyze Analyze Samples Under Each Condition param4->analyze evaluate Evaluate Impact on - Retention Time - Peak Area - Resolution analyze->evaluate evaluate->report

Caption: Workflow for Robustness Testing of Carvedilol HPLC Method.

Chromatographic Conditions (Nominal)
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and Phosphate buffer (pH 3.0) in a ratio of 60:40 v/v[3]

  • Flow Rate: 1.0 mL/min[12]

  • Detection Wavelength: 242 nm[3]

  • Column Temperature: 40 °C[13]

  • Injection Volume: 20 µL

System Suitability Test (SST)

Before initiating the robustness study, perform five replicate injections of a standard carvedilol solution (e.g., 50 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0[12]

  • Theoretical Plates: Not less than 2000

  • Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%[8]

The causality behind these choices is to ensure that the chromatographic system is providing adequate separation, peak shape, and precision before any intentional variations are introduced. A poor tailing factor, for instance, could indicate column degradation or an inappropriate mobile phase, which would confound the results of the robustness evaluation.

Deliberate Variations in Method Parameters

The following parameters are intentionally varied to assess the method's robustness. For each variation, the system suitability is re-verified, and the sample is analyzed.

Parameter Nominal Value Variation 1 Variation 2
Flow Rate (mL/min) 1.00.91.1
Mobile Phase pH 3.02.83.2
Column Temperature (°C) 403545
Acetonitrile in Mobile Phase (%) 605862

The rationale for selecting these parameters is their high probability of fluctuating during routine analysis. For example, the flow rate can vary slightly due to pump performance, and the mobile phase pH can be influenced by preparation inconsistencies.

Acceptance Criteria for Robustness

The method is considered robust if the following criteria are met for all varied conditions:

  • System Suitability: All SST criteria are met.

  • Retention Time Shift: The retention time of the carvedilol peak remains within a predefined window (e.g., ±10% of the nominal retention time).

  • Peak Area Variation: The %RSD of the peak area for the sample solution under all varied conditions is not more than 2.0%.

  • Resolution: The resolution between the carvedilol peak and any adjacent impurity or degradation product peak should be greater than 1.5.[12]

Forced Degradation Studies: A Cornerstone of Stability-Indicating Methods

To ensure the analytical method is stability-indicating, forced degradation studies are performed. This involves subjecting the carvedilol sample to various stress conditions to produce degradation products. The method's ability to separate the intact drug from these degradants is then evaluated.

Logical Relationship in Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation acid Acid Hydrolysis (0.1 M HCl) hplc HPLC Analysis acid->hplc base Base Hydrolysis (0.1 M NaOH) base->hplc oxidative Oxidative Degradation (3% H2O2) oxidative->hplc thermal Thermal Degradation (80°C) thermal->hplc peak_purity Peak Purity Assessment hplc->peak_purity resolution Resolution from Degradants hplc->resolution mass_balance Mass Balance Calculation hplc->mass_balance

Caption: Logical Flow of Forced Degradation Studies for Carvedilol.

Forced Degradation Experimental Data (Illustrative)
Stress Condition Treatment Observation % Degradation of Carvedilol Resolution from Nearest Degradant Peak
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hoursSignificant degradation observed~15%> 2.0
Base Hydrolysis 0.1 M NaOH at 80°C for 2 hoursSignificant degradation observed~20%> 2.0
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursModerate degradation~10%> 2.0
Thermal Degradation 105°C for 48 hoursMinor degradation~5%> 2.0
Photolytic Degradation UV light (254 nm) for 24 hoursNegligible degradation< 2%N/A

Note: The above data is illustrative. Actual degradation will depend on the specific conditions and the purity of the carvedilol sample.

The results from these studies demonstrate the method's specificity and its ability to quantify carvedilol accurately in the presence of its degradation products, a critical requirement for stability testing of pharmaceutical formulations.[13][14]

Conclusion

The robustness of an analytical method for carvedilol is a critical attribute that ensures the reliability and consistency of results in a quality control environment. A well-designed robustness study, as outlined in this guide, provides the necessary data to define the operational limits of the method and to have confidence in its performance during routine use. By systematically evaluating the impact of minor variations in key parameters and by demonstrating the method's stability-indicating nature through forced degradation studies, researchers and drug development professionals can establish a truly reliable analytical method for carvedilol.

References

  • Farmacia Journal. HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Available from: [Link].

  • Scientific Research Publishing. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. Available from: [Link].

  • ResearchGate. Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. Available from: [Link].

  • International Journal of Pharmaceutical and Allied Research. Method development and forced degradation studies of carvedilol by RP - HPLC. Available from: [Link].

  • ACS Omega. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. Available from: [Link].

  • ResearchGate. Method development and forced degradation studies of carvedilol by RP- HPLC. Available from: [Link].

  • Bentham Science. Development and Validation of a Stability-Indicating HPLC Method for the Assay of Carvedilol in Pure and Tablet Dosage Forms. Available from: [Link].

  • Impact Factor. Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by Reverse Phase. Available from: [Link].

  • Impact Factor. Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. Available from: [Link].

  • Scholars Research Library. Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. Available from: [Link].

  • ResearchGate. Method Development and Validation of Forced Degradation Studies of Carvedilol by using UV Spectroscopy. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Development and validation of stability. Available from: [Link].

  • Semantic Scholar. Analytical Technique for Carvedilol and Ivabradine determination from pure and Pharmaceutical Dosage Forms: A Review. Available from: [Link].

  • International Journal of Pharmaceutical Sciences and Research. NEW ANALYTICAL METHODS AND THEIR VALIDATION FOR THE ESTIMATION OF CARVEDILOL IN BULK AND MARKETED FORMULATION. Available from: [Link].

  • IOSR Journal of Pharmacy. Method Development and Analytical Method Validation of Carvedilol by High Performance Liquid Chromatography. Available from: [Link].

  • Indian Journal of Pharmaceutical Sciences. RP-HPLC and HPTLC methods for the estimation of carvedilol in bulk drug and pharmaceutical formulations. Available from: [Link].

Sources

Navigating the Intersection of CYP2D6 Polymorphism and Carvedilol Metabolism: A Comparative Guide to Quantification and Clinical Implications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking activity, making it a cornerstone in the management of hypertension and chronic heart failure.[1][2] Its therapeutic success, however, is not uniform across all patients. A significant portion of the inter-individual variability in drug response and adverse effects can be attributed to genetic factors, particularly polymorphisms in the Cytochrome P450 2D6 (CYP2D6) gene. This guide provides a comprehensive analysis of the impact of CYP2D6 genetic variations on the metabolism of carvedilol, discusses the clinical ramifications, and offers a comparative overview of analytical methodologies for its precise quantification in biological matrices.

The Metabolic Fate of Carvedilol: A Stereoselective Journey

Carvedilol is administered as a racemic mixture of two enantiomers, R(+)-carvedilol and S(-)-carvedilol, which exhibit different pharmacological properties.[3][4] The S(-)-enantiomer is primarily responsible for the beta-blocking activity, whereas both enantiomers contribute equally to the alpha-1 blockade.[4] The metabolism of carvedilol is extensive, with less than 2% of the drug excreted unchanged in the urine.[5] The primary routes of metabolism are aromatic ring oxidation and glucuronidation, predominantly occurring in the liver.[5][6]

Several CYP450 enzymes are involved in carvedilol's metabolism, including CYP2D6, CYP2C9, CYP1A2, CYP2C19, CYP2E1, and CYP3A4.[5][7] However, CYP2D6 is the principal enzyme responsible for the hydroxylation of carvedilol to its active metabolites, 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol.[6][8] The 4'-hydroxyphenyl metabolite is approximately 13 times more potent in its beta-blocking activity than the parent compound.[1][9]

The metabolism of carvedilol is stereoselective. CYP2D6 is the major enzyme involved in the metabolism of the R(+) enantiomer.[3][5] In contrast, the S(-) enantiomer is metabolized by a broader range of enzymes, with CYP2D6 playing a less dominant role.[5][7] This differential metabolism has significant implications for individuals with varying CYP2D6 enzyme activity.

Carvedilol_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Carvedilol Carvedilol (R/S) CYP2D6 CYP2D6 Carvedilol->CYP2D6 Major pathway for R(+) CYP2C9 CYP2C9 Carvedilol->CYP2C9 O-demethylation Other_CYPs CYP3A4, CYP1A2, CYP2E1, CYP2C19 Carvedilol->Other_CYPs Minor pathways UGTs UGT1A1, UGT2B4, UGT2B7 Carvedilol->UGTs Metabolites 4'-OH-Carvedilol 5'-OH-Carvedilol O-desmethyl-Carvedilol CYP2D6->Metabolites CYP2C9->Metabolites Other_CYPs->Metabolites Metabolites->UGTs Conjugated_Metabolites Glucuronidated and Sulfated Metabolites UGTs->Conjugated_Metabolites Excretion Biliary/Fecal Excretion Conjugated_Metabolites->Excretion

Caption: Metabolic pathway of carvedilol highlighting Phase I and Phase II reactions.

The Influence of CYP2D6 Polymorphism

The CYP2D6 gene is highly polymorphic, with over 100 known alleles.[10][11] These genetic variations can lead to a wide range of enzyme activity, resulting in four distinct metabolizer phenotypes:

  • Ultra-rapid metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, leading to increased enzyme activity.

  • Extensive metabolizers (EMs): Individuals with two functional alleles, considered the "normal" metabolizer status.

  • Intermediate metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

  • Poor metabolizers (PMs): Individuals with two non-functional alleles, resulting in little to no CYP2D6 enzyme activity.[10][11]

The prevalence of these phenotypes varies among different ethnic populations. For instance, approximately 8% of Caucasians are CYP2D6 poor metabolizers, compared to about 2% in most other populations.[2][7]

Pharmacokinetic Consequences of CYP2D6 Polymorphism

The genetic variations in CYP2D6 directly impact the pharmacokinetics of carvedilol, particularly the R(+) enantiomer.

  • Poor Metabolizers (PMs): In individuals lacking CYP2D6 activity, the metabolism of R(+)-carvedilol is significantly impaired. This leads to 2- to 3-fold higher plasma concentrations of R(+)-carvedilol compared to extensive metabolizers.[5][7] The plasma levels of S(-)-carvedilol are only moderately increased, by about 20-25%, as its metabolism is less dependent on CYP2D6.[5][7]

  • Ultra-rapid Metabolizers (UMs): Conversely, UMs may metabolize carvedilol more rapidly, potentially leading to lower plasma concentrations and reduced therapeutic efficacy at standard doses.[10][11]

CYP2D6 PhenotypeImpact on R(+)-Carvedilol Plasma ConcentrationImpact on S(-)-Carvedilol Plasma ConcentrationPotential Clinical Implication
Poor Metabolizer (PM) 2-3 fold increase[7]~20-25% increase[7]Increased risk of side effects (e.g., dizziness)[7]
Intermediate Metabolizer (IM) Moderate increaseSlight increaseVariable response
Extensive Metabolizer (EM) NormalNormalStandard response
Ultra-rapid Metabolizer (UM) DecreasedSlightly decreasedPotential for reduced efficacy[10][11]

Clinical and Therapeutic Implications

Despite the significant pharmacokinetic differences, the clinical impact of CYP2D6 polymorphism on carvedilol therapy is still a subject of debate.

  • Adverse Effects: Retrospective analyses have shown that CYP2D6 poor metabolizers experience a higher incidence of dizziness during the initial dose-titration period.[7] This is likely due to the elevated concentrations of the R(+) enantiomer, which contributes to the drug's vasodilating alpha-blocking effects.[7]

  • Therapeutic Efficacy: Several studies have found no significant association between CYP2D6 genotype and the therapeutic response to carvedilol, such as changes in heart rate or blood pressure.[7][12][13] This could be because other metabolic pathways can compensate for reduced CYP2D6 activity, or because the therapeutic window of carvedilol is wide enough to accommodate these pharmacokinetic variations.

  • Dosing Guidelines: Currently, neither the U.S. Food and Drug Administration (FDA) nor the Dutch Pharmacogenetics Working Group (DPWG) recommend routine CYP2D6 genotyping to guide carvedilol dosing.[2][7][14] The FDA label acknowledges that plasma concentrations may be higher in PMs but does not suggest dose adjustments based on genotype.[2][7] Both emphasize that the dose of carvedilol should be individualized and carefully titrated based on clinical response and tolerability.[1][7][15][16]

Comparative Guide to Carvedilol Quantification

Accurate quantification of carvedilol and its metabolites in biological matrices like plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Several analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being the most common.

MethodDetectorAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
HPLC-UV Ultraviolet (UV)Simple, cost-effective, readily available.[17]Lower sensitivity and specificity compared to other methods.4 ng/mL[17]
HPLC-Fluorescence FluorescenceHigh sensitivity and specificity for fluorescent compounds like carvedilol.[18][19][20]Not all compounds are naturally fluorescent.1 ng/mL[19]
LC-MS/MS Tandem Mass SpectrometryGold standard; highest sensitivity, specificity, and throughput; can simultaneously quantify parent drug and metabolites.[21][22][23]Higher equipment and operational costs.0.05 ng/mL[21][22]

For research and clinical applications requiring high sensitivity and specificity, particularly when analyzing both carvedilol and its hydroxylated metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior choice.

Protocol: Quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol in Human Plasma by LC-MS/MS

This protocol is a representative example based on established methodologies.[21][22][23]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is chosen for its ability to provide a cleaner extract compared to protein precipitation or liquid-liquid extraction, minimizing matrix effects and improving assay robustness.[23]

  • Procedure:

    • To 100 µL of human plasma, add 10 µL of an internal standard (IS) working solution (e.g., carvedilol-d5).[21]

    • Vortex mix for 10 seconds.

    • Condition an SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.[23]

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 0.1 N HCl in water, followed by 1 mL of water to remove interferences.[23]

    • Elute the analytes with 1 mL of 2% ammonia in methanol.[23]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Rationale: A C18 column is typically used for reversed-phase chromatography to separate the moderately lipophilic carvedilol and its metabolites. A gradient elution with an acidified mobile phase (using formic acid or ammonium formate) is employed to ensure good peak shape and ionization efficiency in positive electrospray ionization mode.[21]

  • Conditions:

    • LC Column: UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm)[21]

    • Mobile Phase A: 4.0 mM ammonium formate, pH 3.0 (adjusted with 0.1% formic acid)[21]

    • Mobile Phase B: Acetonitrile[21]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

      • Carvedilol: m/z 407.2 → 100.1

      • 4'-OH-Carvedilol: m/z 423.2 → 358.2

      • Carvedilol-d5 (IS): m/z 412.2 → 100.1

3. Method Validation

  • Rationale: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure reliability.[18]

  • Parameters to Assess:

    • Linearity: A calibration curve is prepared by spiking blank plasma with known concentrations of the analytes. A linear range of 0.05-50 ng/mL for carvedilol and 0.01-10 ng/mL for 4'-hydroxyphenyl carvedilol is typically achievable.[21]

    • Accuracy and Precision: Assessed at multiple quality control (QC) levels (low, medium, high). Intra- and inter-batch precision (%CV) should be <15%, and accuracy should be within 85-115%.[21]

    • Recovery and Matrix Effect: Evaluated to ensure the extraction process is efficient and that endogenous plasma components do not interfere with ionization.[21]

    • Stability: Assessed under various conditions (bench-top, freeze-thaw, long-term storage) to ensure analyte integrity.[22]

LCMS_Workflow cluster_LCMS LC-MS/MS Analysis Start Plasma Sample Collection Add_IS Add Internal Standard (e.g., Carvedilol-d5) Start->Add_IS SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Add_IS->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Injection Inject into LC-MS/MS System Evap_Recon->LC_Injection LC_Separation Chromatographic Separation (Reversed-Phase C18) LC_Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Processing & Quantification MS_Detection->Data_Analysis Result Pharmacokinetic Data Data_Analysis->Result

Caption: Workflow for the quantification of carvedilol in plasma using LC-MS/MS.

Conclusion and Future Perspectives

The metabolism of carvedilol is a complex, stereoselective process significantly influenced by genetic polymorphisms in the CYP2D6 gene. Individuals who are CYP2D6 poor metabolizers exhibit markedly higher plasma concentrations of the R(+) enantiomer, which can increase the risk of certain side effects like dizziness. However, the current body of evidence does not consistently link these pharmacokinetic variations to significant changes in therapeutic efficacy, and major pharmacogenetic guidelines do not recommend genotype-based dose adjustments. The standard clinical practice of individualizing the dose based on tolerability and clinical response remains the most prudent approach.

For researchers and drug developers, understanding this interplay is crucial for designing informative clinical trials and interpreting variability in patient outcomes. The use of highly sensitive and specific analytical methods, such as LC-MS/MS, is paramount for accurately characterizing the pharmacokinetics of carvedilol and its metabolites in different patient populations. Future research should focus on larger, prospective studies to definitively elucidate whether CYP2D6 genotype, possibly in combination with polymorphisms in other relevant genes like adrenergic receptors, can be used to personalize carvedilol therapy and improve patient outcomes.

References

  • National Center for Biotechnology Information. (2018). Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries. [Link]

  • Wang, Z., et al. (2018). Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro. Pharmacogenomics and Personalized Medicine, 11, 127–136. [Link]

  • PharmGKB. Carvedilol Pathway, Pharmacokinetics. [Link]

  • Lymperopoulos, A., et al. (2015). Impact of CYP2D6 Genetic Variation on the Response of the Cardiovascular Patient to Carvedilol and Metoprolol. Current Drug Metabolism, 16(4), 299-307. [Link]

  • Ingenta Connect. (2015). Impact of CYP2D6 Genetic Variation on the Response of the Cardiovascular Patient to Carvedilol and Metoprolol. [Link]

  • Shah, A. K., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974-986. [Link]

  • U.S. Food and Drug Administration. (n.d.). COREG (carvedilol) Tablets Label. [Link]

  • Chatterjee, B., et al. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(3), 1334-1336. [Link]

  • Wikipedia. (n.d.). Carvedilol. [Link]

  • Nguyen, H. T., et al. (2024). Quantitative determination of carvedilol in human plasma by high-performance liquid chromatography using fluorescence detection. Journal of Medicinal and Pharmaceutical Sciences, 6(5). [Link]

  • Zschiesche, M., et al. (2011). Carvedilol pharmacokinetics and pharmacodynamics in relation to CYP2D6 and ADRB pharmacogenetics. Pharmacogenomics, 12(5), 731-740. [Link]

  • Lymperopoulos, A. (2017). Clinical Pharmacogenomics of Carvedilol: the Stereo-Selective Metabolism Angle. Cardiovascular Drugs and Therapy, 31(1), 119-121. [Link]

  • Biosciences Biotechnology Research Asia. (2014). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Quantification of carvedilol in human plasma by liquid chromatography using fluorescence detection: application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 250-253. [Link]

  • Le, T. H. T., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(2), 177-187. [Link]

  • Sankar, G., et al. (2011). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 3(3), 1435-1442. [Link]

  • Zhou, H. H., & Wood, A. J. (1995). Stereoselective disposition of carvedilol is determined by CYP2D6. Clinical Pharmacology and Therapeutics, 57(5), 588-594. [Link]

  • PharmGKB. Carvedilol Pathway, Pharmacokinetics. [Link]

  • Van der Nagel, B. C. H., et al. (2022). Simultaneous Determination of Carvedilol, Enalaprilat, and Perindoprilat in Human Plasma Using LC–MS/MS and Its Application to a Pharmacokinetic Pilot Study. Chromatographia, 85, 455-468. [Link]

  • Rathod, R., et al. (2007). Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study. Journal of Chromatography B, 857(2), 219-223. [Link]

  • Waters Corporation. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. [Link]

  • PharmGKB. (2018). Annotation of DPWG Guideline for carvedilol and CYP2D6. [Link]

  • Zschiesche, M., et al. (2011). Carvedilol Pharmacokinetics and Pharmacodynamics in Relation to CYP2D6 and ADRB Pharmacogenetics. Pharmacogenomics, 12(5), 731-740. [Link]

  • ResearchGate. (2015). Summary of the major clinical studies discussed that have assessed the impact of CYP2D6 on carvedilol and metoprolol cardiovascular treatment. [Link]

  • National Center for Biotechnology Information. (2018). Carvedilol Therapy and CYP2D6 Genotype. [Link]

  • Drugs.com. (2025). Carvedilol Dosage Guide + Max Dose, Adjustments. [Link]

  • Waylis Therapeutics LLC. (2026). Dosing - Coreg® (carvedilol) Tablets. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Fitting of Mathematical Models for Carvedilol Release Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 'Why' Behind Modeling Carvedilol Release

Carvedilol, a non-selective β-adrenergic blocking agent with α1-blocking activity, is a cornerstone in the management of hypertension and congestive heart failure.[1][2] It is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, characterized by low aqueous solubility and high membrane permeability.[3][4] This inherent low solubility presents a significant challenge in formulation development, making the drug's dissolution rate the limiting step for absorption. Consequently, developing modified-release dosage forms is crucial for maintaining therapeutic plasma concentrations, improving patient compliance, and minimizing side effects.[5][6]

The fitting of mathematical models to in vitro drug release data is an indispensable tool in the research and development of these advanced drug delivery systems.[7][8] This approach transcends simple data description; it provides a quantitative framework to predict release profiles, elucidate underlying release mechanisms, and ultimately, accelerate the formulation optimization process.[9] This guide provides a comprehensive comparison of common mathematical models applied to carvedilol release profiles, grounded in the principles of scientific integrity and practical laboratory experience. We will explore not just how to apply these models, but why specific models are chosen and what their parameters reveal about the formulation's behavior.

Theoretical Framework: Deconstructing the Mathematical Models of Drug Release

The choice of a mathematical model is not arbitrary; it is a hypothesis about the physical phenomena governing drug release. Each model is based on a distinct set of assumptions, and its applicability is a direct reflection of the formulation's composition and the drug's physicochemical properties. The most common models used are Zero-Order, First-Order, Higuchi, Hixson-Crowell, and the Korsmeyer-Peppas power law.[7][8][10]

  • Zero-Order Model: This model describes a system where the drug release rate is constant and independent of the remaining drug concentration.[5][11] It represents the ideal scenario for a controlled-release formulation, aiming for a consistent therapeutic effect.

    • Equation: Q_t = Q_0 + K_0 * t

    • Where Q_t is the amount of drug released at time t, Q_0 is the initial amount of drug, and K_0 is the zero-order release constant.

  • First-Order Model: This model describes drug release where the rate is directly proportional to the concentration of the drug remaining in the dosage form.[2][10][11] It is often observed in formulations containing water-soluble drugs in porous matrices.

    • Equation: log(Q_t) = log(Q_0) - (K_1 * t) / 2.303

    • Where Q_t is the amount of drug released at time t, Q_0 is the initial amount, and K_1 is the first-order release constant.

  • Higuchi Model: Developed to describe the release of a drug from an insoluble matrix, the Higuchi model is based on Fick's law of diffusion.[11] It posits that the cumulative amount of drug released is proportional to the square root of time.

    • Equation: Q_t = K_H * √t

    • Where Q_t is the amount of drug released at time t, and K_H is the Higuchi dissolution constant. This model is highly applicable to matrix tablets where the release mechanism is diffusion-controlled.[10][12]

  • Hixson-Crowell Model: This model describes drug release from systems where there is a change in the particle's surface area and diameter over time, typically due to erosion or dissolution.[13][14] The model is based on the cube root of the drug's initial volume.

    • Equation: (W_0)^(1/3) - (W_t)^(1/3) = K_s * t

    • Where W_0 is the initial amount of drug, W_t is the remaining amount at time t, and K_s is a constant incorporating the surface-volume relation.

  • Korsmeyer-Peppas (Power Law) Model: This semi-empirical model is invaluable for analyzing release from polymeric dosage forms when the mechanism is not well-known or when more than one mechanism is involved.[10]

    • Equation: M_t / M_∞ = K_p * t^n

    • Where M_t / M_∞ is the fraction of drug released at time t, K_p is the release rate constant, and n is the release exponent, which is indicative of the release mechanism. For a cylindrical tablet, an n value of ~0.45 suggests Fickian diffusion, a value between 0.45 and 0.89 indicates anomalous (non-Fickian) transport (a mix of diffusion and polymer relaxation/erosion), and a value of 0.89 points to Case-II transport (zero-order release).[1][10]

Experimental Protocol: A Self-Validating In Vitro Dissolution Workflow

To ensure the trustworthiness and reproducibility of our data, a meticulously designed experimental protocol is paramount. The following step-by-step methodology for an in vitro dissolution study of carvedilol modified-release tablets serves as a self-validating system.

Methodology
  • Apparatus Setup: Utilize a USP Dissolution Apparatus II (Paddle Method).[3][15] Ensure the apparatus is calibrated and level.

  • Dissolution Medium Preparation: Prepare 900 mL of pH 6.8 phosphate buffer per vessel. De-aerate the medium prior to use to prevent the formation of bubbles on the tablet surface, which can interfere with dissolution.

  • System Equilibration: Set the rotational speed of the paddles to 50 RPM and maintain the temperature of the dissolution medium at a constant 37°C ± 0.5°C.[3][15] Allow the system to equilibrate for at least 30 minutes.

  • Tablet Introduction: Carefully drop one carvedilol tablet into each vessel, ensuring it settles at the bottom center. Start the timer immediately.

  • Automated/Manual Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).[12] It is critical to immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume and ensure sink conditions.

  • Sample Preparation: Filter the withdrawn samples through a 0.45 µm syringe filter to remove any undissolved excipients before analysis.

  • Quantification of Carvedilol: Analyze the filtered samples using a calibrated UV-Vis Spectrophotometer. Measure the absorbance at the λmax of carvedilol, approximately 241 nm.[12]

  • Data Conversion: Convert the measured absorbance values into the cumulative percentage of drug released at each time point using a previously established standard calibration curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_test Dissolution Test cluster_analysis Analysis prep_apparatus 1. Setup USP App. II prep_medium 2. Prepare pH 6.8 Buffer prep_apparatus->prep_medium prep_equilibrate 3. Equilibrate System (37°C, 50 RPM) prep_medium->prep_equilibrate test_intro 4. Introduce Tablet prep_equilibrate->test_intro test_sample 5. Withdraw Samples (1, 2, 4... 24h) test_intro->test_sample analysis_filter 6. Filter Samples test_sample->analysis_filter analysis_uv 7. UV-Vis Analysis (241 nm) analysis_filter->analysis_uv analysis_calc 8. Calculate % Released analysis_uv->analysis_calc model_fitting Mathematical Model Fitting analysis_calc->model_fitting Dissolution Data

Caption: Workflow for in vitro dissolution testing of carvedilol tablets.

Data Analysis and Comparative Model Fitting

Once the dissolution data is collected, the next step is to fit this experimental data to the various mathematical models. The primary criterion for selecting the best-fit model is the coefficient of determination (R²).[16] An R² value closer to 1.0 indicates a better fit of the model to the data. While other statistical parameters like the Akaike Information Criterion (AIC) can provide a more nuanced comparison, R² remains the most widely used and intuitive metric for this purpose.[17][18]

Logical Flow of Data Analysis

G cluster_models Model Fitting cluster_eval Evaluation data Experimental Dissolution Data (% Release vs. Time) zero Zero-Order data->zero first First-Order data->first higuchi Higuchi data->higuchi hc Hixson-Crowell data->hc kp Korsmeyer-Peppas data->kp eval Calculate R² for each model zero->eval first->eval higuchi->eval hc->eval kp->eval result Identify Best-Fit Model (Highest R²) eval->result mechanism Interpret Release Mechanism (e.g., from 'n' value) result->mechanism

Caption: Logical process for fitting data and selecting the best kinetic model.

Results and Discussion: A Comparative Case Study

To illustrate the process, let's consider a hypothetical dataset from a controlled-release carvedilol tablet formulated with a hydrophilic polymer like Hypromellose (HPMC). The in vitro dissolution data is fitted to the five kinetic models.

Table 1: Hypothetical Dissolution Data for Carvedilol HPMC Matrix Tablet

Time (hours)Cumulative % Released
122.5
233.8
449.1
660.8
870.1
1283.5
2498.2

Table 2: Comparative Fitting of Mathematical Models to Hypothetical Release Data

ModelEquationRelease Constant (k)Coefficient of Determination (R²)
Zero-OrderQ = k₀tk₀ = 3.650.9152
First-Orderln(100-Q) = -k₁tk₁ = 0.140.9688
Higuchi Q = k_H√t k_H = 21.3 0.9951
Hixson-Crowell(100-Q)^(1/3) = -k_s tk_s = 0.090.9573
Korsmeyer-Peppas log(Q) = log(k_p) + n*log(t) k_p = 22.1 0.9965

(Note: The release exponent 'n' for the Korsmeyer-Peppas model was calculated to be 0.48)

Interpretation of Results

From Table 2, the Korsmeyer-Peppas and Higuchi models provide the best fit to the experimental data, with the highest R² values (0.9965 and 0.9951, respectively). This is a common and expected finding for drug release from HPMC-based matrix tablets.[8]

  • Causality and Mechanistic Insight: The strong fit to the Higuchi model strongly suggests that the primary mechanism of drug release is diffusion . When an HPMC matrix tablet comes into contact with the dissolution medium, the polymer swells to form a viscous gel layer. The drug must then diffuse through this tortuous gel layer to be released.

  • The Korsmeyer-Peppas model further refines this understanding. The calculated release exponent n = 0.48 falls into the range of 0.45 < n < 0.89. This indicates an anomalous (non-Fickian) transport mechanism .[1][10] This means that the drug release is not governed by diffusion alone but by a combination of diffusion through the swollen matrix and the slow erosion or relaxation of the polymeric chains of the HPMC gel. This dual mechanism is the hallmark of hydrophilic matrix systems.

  • The poorer fit of the Zero-Order, First-Order, and Hixson-Crowell models indicates that the release is not constant, not solely dependent on the remaining drug concentration, and that surface erosion is not the dominant release mechanism.

Conclusion

The comparative fitting of mathematical models is a powerful, quantitative method for elucidating the release kinetics of carvedilol from its dosage forms. As demonstrated, simply identifying the model with the highest R² value is only the first step. The true scientific value lies in interpreting the model's parameters to understand the underlying physical processes—diffusion, erosion, or polymer relaxation—that control the drug's release. For hydrophilic matrix tablets of carvedilol, the release is often best described by the Higuchi and Korsmeyer-Peppas models, indicating a complex interplay between drug diffusion and polymer swelling. This detailed understanding is not merely academic; it is essential for rationally designing and optimizing robust modified-release formulations that deliver consistent therapeutic outcomes.

References

  • Ojsteršek, T., Vrečer, F., & Hudovornik, G. (2024). Comparative Fitting of Mathematical Models to Carvedilol Release Profiles Obtained from Hypromellose Matrix Tablets. Pharmaceutics, 16(4), 498. [Link]

  • Rahman, M., et al. (2014). Development of sustained release matrix tablets of Carvedilol and evaluation of polymer effect on in-vitro release pattern. ResearchGate. [Link]

  • Reddy, Y. V., & Rao, N. R. (2012). Invitro drug release profile of commercial carvedilol tablets in pH 1.2, 4.5, 6.8 and in water. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 263-267. [Link]

  • Shafi, S., et al. (2014). Formulation and evaluation of immediate release Carvedilol tablets. Indian Journal of Research in Pharmacy and Biotechnology, 2(6), 1484-1487. [Link]

  • Kim, T. H., et al. (2022). Modeling of In Vitro Dissolution Profiles of Carvedilol Immediate-Release Tablets in Different Dissolution Media. AAPS PharmSciTech, 23(6), 201. [Link]

  • Ojsteršek, T., Vrečer, F., & Hudovornik, G. (2024). Comparative Fitting of Mathematical Models to Carvedilol Release Profiles Obtained from Hypromellose Matrix Tablets. National Institutes of Health. [Link]

  • Ojsteršek, T., Vrečer, F., & Hudovornik, G. (2024). Comparative Fitting of Mathematical Models to Carvedilol Release Profiles Obtained from Hypromellose Matrix Tablets. PubMed. [Link]

  • Moghal, M. M. R., et al. (2015). Formulation and Evaluation of Polymer Effect on In-Vitro Kinetics of Sustained Release Matrix Tablets of Carvedilol Using Model Dependent Methods. ResearchGate. [Link]

  • Rao, N. G., & Suryakar, V. B. (2011). Preparation and evaluation of controlled release tablets of carvedilol. Asian Journal of Pharmaceutics, 5(1), 36. [Link]

  • Sahoo, C. K., et al. (2017). formulation and evaluation of fast dissolving tablets of carvedilol using crospovidone. Mintage Journal of Pharmaceutical and Medical Sciences, 6(4), 18-22. [Link]

  • Kumar, U., et al. (2017). Assessment of Once Daily Sustained Release Hydrophilic Matrix Tablet of Carvedilol. ResearchGate. [Link]

  • Storpirtis, S., et al. (2014). Dissolution Method Evaluation for Carvedilol Tablets. Dissolution Technologies, 21(2), 20-25. [Link]

  • Rahman, M., et al. (2014). First order release kinetics of Carvedilol from METHOCEL K100MCR matrices. ResearchGate. [Link]

  • Nalluri, B. N., et al. (2012). Controlled release tablet formulation of carvedilol with different viscosity grades of HPMC. Journal of Chemical and Pharmaceutical Research, 4(9), 4266-4274. [Link]

  • Patel, R. B., et al. (2010). Plot of percent drug release versus time of pure carvedilol and... ResearchGate. [Link]

  • Ojsteršek, T., Vrečer, F., & Hudovornik, G. (2024). Comparative Fitting of Mathematical Models to Carvedilol Release Profiles Obtained from Hypromellose Matrix Tablets. ResearchGate. [Link]

  • Kim, T. H., et al. (2022). Modeling of In Vitro Dissolution Profiles of Carvedilol Immediate-Release Tablets in Different Dissolution Media. ResearchGate. [Link]

  • Paarakh, M. P., et al. (2018). Mathematical Modelling of Dissolution Kinetics in Dosage forms. Research Journal of Pharmacy and Technology, 11(10), 4661-4666. [Link]

  • Hixson-Crowell model: Significance and symbolism. (2025). ScienceDirect. [Link]

  • Dash, S., et al. (2010). Kinetic modeling on drug release from controlled drug delivery systems. Acta Poloniae Pharmaceutica, 67(3), 217-223. [Link]

  • Desai, D., & Wang, J. (2014). Achieving Zero-Order Release Kinetics Using Multi-Step Diffusion-Based Drug Delivery. Pharmaceutical Technology. [Link]

  • Lee, J., et al. (2015). Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study. Drug design, development and therapy, 9, 5975–5983. [Link]

  • Sahoo, J., et al. (2016). Application of Mathematical Models in Drug Release Kinetics of Carbidopa and Levodopa ER Tablets. Journal of Pharmaceutical Sciences & Research, 8(1), 1-6. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4'-Hydroxyphenylcarvedilol-d3

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 4'-Hydroxyphenylcarvedilol-d3. As researchers and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemical entities we handle. Adherence to proper disposal procedures is paramount for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide is built on the foundational principles of chemical hazard assessment, waste segregation, and institutional oversight, providing a robust framework for your laboratory's safety protocols.

Part 1: Hazard Assessment and Waste Characterization

The cornerstone of any disposal plan is a thorough understanding of the material's intrinsic properties and potential hazards. The disposal methodology is dictated not by the presence of deuterium, but by the pharmacological and chemical nature of the parent molecule.

Understanding the Compound

This compound (CAS No. 1189675-28-2) is the deuterated form of a primary metabolite of Carvedilol.[1] Carvedilol itself is a potent pharmaceutical agent used for treating hypertension.[2] The incorporation of deuterium, a stable and non-radioactive isotope of hydrogen, is a common strategy in drug discovery to alter a compound's metabolic profile, but it does not fundamentally change its chemical reactivity or pharmacological action in the context of disposal.[3][4] Therefore, the disposal precautions are based on the non-deuterated analogue, 4'-hydroxyphenyl Carvedilol (CAS No. 142227-49-4).

A review of the Safety Data Sheet (SDS) for the non-deuterated analogue reveals that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). It carries no GHS hazard pictograms and has NFPA and HMIS ratings of zero for health, flammability, and reactivity. However, the SDS for the parent drug, Carvedilol, notes that it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5]

Expert Insight: The absence of a GHS hazard classification for a research compound or metabolite should not be interpreted as an absence of risk. As a pharmacologically active substance related to a drug with known environmental effects, this compound must be managed as a regulated chemical waste. It should never be disposed of in standard trash or down the drain.[6]

Regulatory Framework: RCRA Waste Characterization

In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] A chemical waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits at least one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[6]

This compound is not a specifically listed hazardous waste. We must therefore evaluate it against the four characteristics.

RCRA Characteristic Evaluation for this compound Conclusion
Ignitability The compound is a non-flammable solid with no applicable flash point.Not Ignitable
Corrosivity It is not an aqueous solution and does not have a pH that is ≤ 2 or ≥ 12.5.[6]Not Corrosive
Reactivity The material is stable and shows no violent reactivity with water or under normal conditions.Not Reactive
Toxicity While not meeting the specific criteria for EPA's Toxicity Characteristic Leachate Procedure (TCLP), its parent compound's known aquatic toxicity warrants treating it with the same level of caution as a toxic compound as a matter of best practice.[5]Manage as Toxic

Part 2: In-Lab Segregation and Containment Protocol

Proper containment and segregation at the point of generation are critical to prevent accidental exposure and ensure the waste stream is managed correctly.

Step-by-Step Containment Procedure
  • Select an Appropriate Waste Container :

    • Solid Waste : Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-top cap.[9] The container must be clean and compatible with the waste.

    • Liquid Waste : Use separate, clearly marked containers for aqueous and organic solvent waste. Never mix incompatible waste streams, such as acids and bases, or oxidizers and organic solvents.[9]

  • Properly Label the Container :

    • As soon as you designate a container for waste, it must be labeled.[10]

    • The label must include the words "Hazardous Waste" .[6][10]

    • List all chemical constituents by their full name (e.g., "this compound," "Methanol," "Water"). Do not use abbreviations or formulas.

    • Indicate the approximate percentage of each component.

    • Include an indication of the hazard, such as "Pharmacologically Active Compound" or "Chemical Waste for Incineration."

  • Accumulate Waste Safely :

    • Collect all materials that have come into direct contact with this compound as solid waste. This includes:

      • Unused or expired neat compound.

      • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

      • Weigh boats, contaminated wipes, and absorbent pads.

    • Keep the waste container securely capped at all times, except when adding waste.[9]

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[7]

  • Store in a Satellite Accumulation Area (SAA) :

    • The designated waste container must be stored in a designated SAA.[6][9]

    • The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[6]

    • The SAA should be a secondary containment bin or tray to contain any potential leaks.

    • A lab may accumulate up to 55 gallons of hazardous waste in an SAA before it must be moved to a central storage area.[6]

Part 3: Final Disposal Workflow

The final disposal of laboratory chemical waste is a coordinated effort managed exclusively by your institution's EHS department. Researchers are responsible for proper accumulation and initiating the disposal request.

Disposal Workflow Diagram

G cluster_researcher Researcher's Responsibility cluster_ehs EHS Responsibility gen Waste Generation (e.g., contaminated gloves, unused compound) contain Step 1: Segregate & Contain (Labeled, compatible container) gen->contain store Step 2: Store in SAA (At point of generation) contain->store request Step 3: Request Pickup (Container full or project complete) store->request pickup Step 4: EHS Collection (Scheduled pickup from lab) request->pickup Hand-off transport Step 5: Consolidation & Transport (Transfer to licensed facility) pickup->transport destroy Step 6: Final Destruction (High-temperature incineration) transport->destroy

Caption: Waste disposal workflow from researcher generation to final EHS-managed destruction.

Requesting Disposal
  • Initiate Pickup Request : Once your waste container is nearly full or your work with the compound is complete, initiate a waste pickup request through the procedure established by your EHS department (this is often an online portal or a dedicated phone number).

  • Prepare for Pickup : Ensure the container cap is tightly sealed and the label is accurate, complete, and legible. Place the container in an easily accessible location for the EHS technician.

  • Documentation : EHS will provide a manifest or tracking document upon pickup. Retain any copies of this documentation as required by your institution's policies. The waste will then be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via incineration, which is the preferred method for destroying pharmacologically active compounds.[8]

Part 4: Decontamination and Spill Management

Routine Decontamination
  • Glassware : Before washing, rinse glassware that contained the compound with a small amount of a suitable solvent (e.g., ethanol, methanol). Collect this first rinse as hazardous liquid chemical waste. Subsequent washing can then proceed as normal.

  • Surfaces : Wipe down balances, benchtops, and other surfaces with a towel dampened with 70% ethanol or another appropriate solvent. Dispose of the towel in the solid hazardous waste container.

Spill Response Protocol

For minor spills of this compound:

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Don PPE : Wear at a minimum a lab coat, safety glasses, and two pairs of chemical-resistant gloves.

  • Contain the Spill :

    • Solid Powder : Do NOT dry sweep, as this can create aerosols. Gently cover with a damp paper towel or use a commercial spill kit absorbent to wet the material. Carefully wipe or scoop the material and place it, along with all cleaning materials, into your solid hazardous waste container.

    • Liquid Solution : Cover the spill with a chemical absorbent pad or other inert absorbent material. Work from the outside of the spill inward. Place all contaminated absorbent material into the solid hazardous waste container.

  • Decontaminate Area : Clean the spill area with a solvent-dampened towel, followed by soap and water. Dispose of all cleaning materials as solid hazardous waste.

  • Report : For any spill, no matter how small, notify your supervisor and report it according to your laboratory's specific incident reporting policy. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS. [Link]

  • GlaxoSmithKline. (n.d.). SAFETY DATA SHEET - COREG TABLETS. Amazon S3. [Link]

  • Journal of Medicinal Chemistry. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ACS Publications. [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. [Link]

  • Sivem Pharmaceuticals. (2012, May 1). PRODUCT MONOGRAPH Pr CARVEDILOL. [Link]

  • Nature Reviews Drug Discovery. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

  • ResearchGate. (n.d.). Deuterated Drugs: Isotope Distribution and Impurity Profiles. [Link]

  • U.S. Food and Drug Administration. (n.d.). COREG (carvedilol) tablets for oral use. accessdata.fda.gov. [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. [Link]

  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂). [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4'-Hydroxyphenylcarvedilol-d3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 4'-Hydroxyphenylcarvedilol-d3. As researchers and drug development professionals, our work with novel and specialized compounds demands the highest standards of safety and operational integrity. This document provides a direct, field-proven framework to ensure your safety and the integrity of your research. The protocols herein are designed to be a self-validating system, grounded in the principle of minimizing all chemical exposures.

Hazard Identification and Risk Assessment: A Prudent Approach

This compound is a deuterated metabolite of Carvedilol, a potent non-selective adrenergic blocker.[1] While deuterium labeling is a common strategy to alter a drug's metabolic profile, it does not typically change its fundamental pharmacological activity or associated hazards.[2]

An available Safety Data Sheet (SDS) for the non-deuterated analog, 4'-hydroxyphenyl Carvedilol, does not classify the substance as hazardous under the Globally Harmonized System (GHS). However, this may be due to a lack of comprehensive toxicological data rather than an absence of risk. The parent compound, Carvedilol, can cause significant physiological effects, including bradycardia, hypotension, and dizziness upon overexposure.[3]

Therefore, a prudent approach, in line with Occupational Safety and Health Administration (OSHA) guidelines to minimize all chemical exposures, is required.[4] We will treat this compound with the caution appropriate for a biologically active substance.

Table 1: Hazard & Precautionary Summary for this compound

Hazard AttributeAvailable Data (for non-deuterated analog)Recommended Prudent Practice (Based on API Metabolite Status)
GHS Classification Not ClassifiedAssume potent or toxic until proven otherwise. Handle in a designated area.
Acute Toxicity (Oral) No data availableAvoid ingestion. Do not consume food or drink in the laboratory.
Skin Contact Product does not generally irritate the skin.Avoid all skin contact. Use appropriate chemical-resistant gloves.
Eye Contact No special measures required.Wear OSHA-compliant safety glasses with side shields at a minimum; use chemical splash goggles when handling solutions.[4]
Inhalation Not an expected route of exposure for neat solid.Handle powders in a containment system like a fume hood or ventilated balance enclosure to prevent aerosolization.
Long-term Exposure No data availableMinimize potential for chronic exposure by using engineering controls and consistent PPE.

Personal Protective Equipment (PPE) Protocol

The foundation of laboratory safety is a multi-layered approach where PPE serves as the final, critical barrier between you and a potential hazard.[5][6] The selection of PPE must be deliberate and based on the specific task being performed.

Primary Engineering Controls: Your First Line of Defense

Always handle this compound powder within a certified chemical fume hood, a ventilated balance enclosure, or a glove box. This is a non-negotiable control to minimize inhalation exposure, as required by OSHA's Laboratory Standard.[7][8]

Task-Based PPE Selection

Your choice of PPE should adapt to the task at hand. Use the following table as a guide for minimum requirements.

Table 2: Task-Specific PPE Requirements

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Receiving/Unpacking Not normally required.Safety glasses with side shields.Nitrile gloves.Lab coat.
Weighing Powder Use within a fume hood or ventilated enclosure.Safety glasses with side shields.Nitrile gloves.Lab coat.
Preparing Solutions Use within a fume hood.Chemical splash goggles.Nitrile gloves.Lab coat.
Handling Solutions Not required outside of fume hood if containers are sealed.Safety glasses with side shields.Nitrile gloves.Lab coat.
Waste Disposal Not normally required.Chemical splash goggles.Nitrile gloves (consider heavier gauge or double-gloving).Lab coat.

Rationale Behind PPE Choices:

  • Eye Protection: Safety glasses with side shields are the minimum requirement for any laboratory work.[4] When handling solutions that could splash, upgrade to chemical splash goggles for full protection.

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact with many chemicals. For prolonged work or when handling waste, consider double-gloving or using thicker-gauge nitrile gloves. Always inspect gloves before use and remove them promptly and properly to avoid contaminating other surfaces.

  • Body Protection: A lab coat, buttoned completely, protects your skin and personal clothing from contamination.

Safe Handling and Disposal Workflow

A systematic workflow minimizes error and ensures safety at every stage of the compound's lifecycle in your lab.

Experimental Workflow: From Receipt to Use

The following diagram outlines the critical steps for safely handling this compound during experimental procedures.

G cluster_prep Preparation & Handling Receive 1. Receive & Log Inspect container integrity. Store 2. Store Securely Follow manufacturer's temperature guidelines. Receive->Store Check Log Prep 3. Prepare Workspace Don PPE. Verify fume hood function. Store->Prep Retrieve Weigh 4. Weigh Compound Inside ventilated enclosure. Use anti-static methods. Prep->Weigh Solubilize 5. Solubilize In fume hood. Add solvent to powder slowly. Weigh->Solubilize Use 6. Experimental Use Keep containers closed when not in use. Solubilize->Use Decon 7. Decontaminate Clean workspace and equipment. Use->Decon

Caption: Standard operational workflow for handling this compound.
Step-by-Step Handling Protocol:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Log the compound into your chemical inventory.

  • Storage: Store the compound according to the manufacturer's instructions, typically in a cool, dry, and dark place away from incompatible materials.

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as defined in Table 2. Verify that your engineering controls (e.g., fume hood) are functioning correctly.

  • Weighing: Always weigh the solid powder inside a ventilated enclosure or chemical fume hood to contain any airborne particles. Use a dedicated spatula and weighing paper.

  • Solubilization: Prepare solutions inside a chemical fume hood. Slowly add solvent to the powder to avoid splashing.

  • Cleanup and Decontamination: After handling, wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Waste Management and Disposal Plan

Proper disposal of pharmaceutical waste is a regulatory and environmental imperative. All materials contaminated with this compound must be treated as hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[9][10]

CRITICAL RULE: DO NOT dispose of this compound or its waste down the drain. The EPA has enacted a sewer ban for all hazardous waste pharmaceuticals from healthcare and laboratory facilities.[11]

Disposal Workflow

Follow this workflow to ensure compliant disposal of all waste streams.

G cluster_waste Waste Segregation & Disposal SolidWaste Solid Waste (Gloves, Weigh Paper, Wipes) SolidContainer 1. Collect in Labeled, Sealed Hazardous Waste Bag SolidWaste->SolidContainer LiquidWaste Liquid Waste (Unused Solutions, Rinsates) LiquidContainer 2. Collect in Labeled, Sealed Hazardous Waste Container LiquidWaste->LiquidContainer SharpsWaste Sharps Waste (Contaminated Needles, Pipettes) SharpsContainer 3. Collect in Puncture-Proof Sharps Container SharpsWaste->SharpsContainer EHS 4. Arrange Pickup Contact Institutional Environmental Health & Safety (EHS) SolidContainer->EHS Store in Satellite Accumulation Area LiquidContainer->EHS Store in Satellite Accumulation Area SharpsContainer->EHS Store in Satellite Accumulation Area

Caption: Compliant waste disposal workflow for this compound.
Step-by-Step Disposal Protocol:
  • Segregate Waste: At the point of generation, separate waste into three categories:

    • Solid Waste: Contaminated gloves, bench paper, weighing boats, and vials.

    • Liquid Waste: Unused or expired solutions and solvent rinses from cleaning glassware.

    • Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.

  • Use Designated Containers:

    • Collect solid waste in a clearly labeled, leak-proof plastic bag or container designated for hazardous chemical waste.

    • Collect liquid waste in a compatible, sealed, and labeled hazardous waste container. Do not mix incompatible waste streams.

    • Collect sharps in a designated, puncture-resistant sharps container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents (i..e., "Waste containing this compound").

  • Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department for scheduled pickup and final disposal.

By adhering to these protocols, you build a culture of safety that protects yourself, your colleagues, and your research. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for additional requirements.[8]

References

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. (2025). [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360. (n.d.). [Link]

  • US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. JD Supra. (2019). [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). (n.d.). [Link]

  • EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. U.S. Environmental Protection Agency (EPA). (n.d.). [Link]

  • Deuterated active pharmaceutical ingredients. RTI International. (2019). [Link]

  • Personal Protective Equipment for the Public. NIOSH | CDC. (2023). [Link]

  • Carvedilol Impurity. Alentris Research Pvt. Ltd. (2024). [Link]

  • Carvedilol - FDA Drug Approval Details. MedPath. (n.d.). [Link]

  • Carvedilol. StatPearls - NCBI Bookshelf. (2024). [Link]

  • NIOSH Personal Protective Equipment. CDC. (n.d.). [Link]

  • Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. (n.d.). [Link]

  • (carvedilol) Tablets. U.S. Food and Drug Administration (FDA). (n.d.). [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration (OSHA). (n.d.). [Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA). (n.d.). [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. (2023). [Link]

  • Deuterated Active Pharmaceutical Ingredients: A Science Based Proposal for Synthesis, Analysis, and Control. Part 1: Framing the Problem. ResearchGate. (2019). [Link]

  • OSHA Laboratory Standard. Compliancy Group. (2023). [Link]

  • COREG (carvedilol) tablets for oral use. U.S. Food and Drug Administration (FDA). (n.d.). [Link]

  • NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030. CDC. (n.d.). [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). (2011). [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. (n.d.). [Link]

  • About Personal Protective Equipment. CDC. (2025). [Link]

  • SAFETY DATA SHEET - COREG TABLETS. GlaxoSmithKline. (n.d.). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. (n.d.). [Link]

  • Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. ResolveMass Laboratories Inc. (2025). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.